Ethyl 4-(diethylamino)phenylcarbamate
Description
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl N-[4-(diethylamino)phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-4-15(5-2)12-9-7-11(8-10-12)14-13(16)17-6-3/h7-10H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
OFSHTWBSRYYIFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of Ethyl 4-(diethylamino)phenylcarbamate
Executive Summary
Ethyl 4-(diethylamino)phenylcarbamate (Molecular Formula: C₁₃H₂₀N₂O₂) is a highly versatile bifunctional organic compound. Structurally, it features an electron-rich N,N-diethylaniline core coupled with an ethyl carbamate (urethane) moiety. This unique structural topology makes it a valuable intermediate in organic synthesis, a potential prodrug scaffold in medicinal chemistry, and a tertiary amine synergist in materials science.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and a field-proven, self-validating protocol for its synthesis and analytical characterization.
Structural & Physicochemical Profiling
Understanding the physicochemical properties of Ethyl 4-(diethylamino)phenylcarbamate is critical for predicting its behavior in biological systems and organic solvents. The molecule is amphiphilic in specific pH ranges due to the basic tertiary amine and the neutral, lipophilic ethyl carbamate group.
Quantitative Data Summary
The following table summarizes the core quantitative and predicted physicochemical parameters of the compound:
| Parameter | Value / Description |
| IUPAC Name | Ethyl (4-(diethylamino)phenyl)carbamate |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Predicted LogP | 2.5 – 3.0 (Highly lipophilic) |
| Predicted pKa | ~6.5 (Conjugate acid of the tertiary amine) |
| Solubility Profile | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol; Insoluble in neutral H₂O |
| Hydrogen Bond Donors | 1 (Carbamate N-H) |
| Hydrogen Bond Acceptors | 3 (Carbamate C=O, C-O, and Amine N) |
Electronic Effects and Stability
The N,N-diethylamino group is a strong electron-donating group (EDG) via resonance, which significantly increases the electron density on the phenyl ring. Conversely, the ethyl carbamate group is moderately electron-withdrawing via induction but can participate in resonance stabilization.
Carbamates are generally stable under neutral physiological conditions but undergo predictable degradation under strong alkaline or acidic extremes [1]. The hydrolysis of the carbamate linkage yields the parent amine, carbon dioxide, and ethanol.
Fig 1. Hydrolysis degradation pathway of the ethyl carbamate linkage.
Synthesis & Manufacturing Protocol
The most direct and high-yielding route to synthesize Ethyl 4-(diethylamino)phenylcarbamate is the nucleophilic acyl substitution of N,N-diethyl-p-phenylenediamine with ethyl chloroformate [2].
Causality in Experimental Design
-
Reagent Selection: Ethyl chloroformate is highly reactive and toxic [3]; thus, the reaction must be performed under strict temperature control (0 °C) to prevent thermal runaway and minimize the formation of bis-acylated byproducts.
-
Base Selection (Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the highly basic N,N-diethylamino group of the starting material, rendering it insoluble in the organic phase and halting the reaction. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger to drive the reaction to completion.
Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
Charge a flame-dried round-bottom flask with N,N-diethyl-p-phenylenediamine (1.0 equivalent) and anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Add Triethylamine (1.2 equivalents) to the solution and stir for 5 minutes to ensure homogeneity.
-
-
Acylation (Temperature Controlled):
-
Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Add Ethyl chloroformate (1.1 equivalents) dropwise over 15–20 minutes using an addition funnel. Self-Validation: The controlled addition prevents sudden spikes in temperature and suppresses the formation of impurities.
-
-
Reaction Propagation:
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
-
Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system until the starting material spot is fully consumed.
-
-
Aqueous Workup:
-
Quench the reaction by adding cold distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) to remove residual acid, followed by a brine wash.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography or recrystallization from an ethanol/water mixture to yield the pure product.
-
Fig 2. Step-by-step synthetic workflow for Ethyl 4-(diethylamino)phenylcarbamate.
Analytical Characterization
To validate the structural integrity and purity of the synthesized compound, a multi-modal analytical approach is required:
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
The ethyl carbamate moiety presents a distinct triplet at ~1.30 ppm (CH₃) and a quartet at ~4.20 ppm (O-CH₂).
-
The N,N-diethyl group shows a triplet at ~1.15 ppm (6H, 2xCH₃) and a quartet at ~3.30 ppm (4H, 2xCH₂).
-
The para-substituted aromatic ring will display a characteristic AB quartet system between 6.60 and 7.30 ppm.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): The presence of the carbamate is confirmed by a sharp N-H stretching band at ~3300 cm⁻¹ and a strong C=O ester/amide stretching band at 1700–1730 cm⁻¹.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a predominant pseudomolecular ion peak [M+H]⁺ at m/z 237.
Applications in Drug Development & Materials
The unique combination of a lipophilic carbamate and a basic tertiary amine makes this compound highly valuable across multiple disciplines:
-
Prodrug Engineering: Carbamates are frequently utilized in medicinal chemistry to mask polar amines, thereby increasing the lipophilicity and oral bioavailability of active pharmaceutical ingredients (APIs). The carbamate bond is slowly cleaved by plasma esterases, releasing the active amine in vivo.
-
Photoinitiator Synergists: Similar to Ethyl 4-(dimethylamino)benzoate (EDAB), para-substituted tertiary anilines are exceptional electron donors. They act as synergists in Norrish Type II photoinitiator systems (e.g., with camphorquinone), reducing oxygen inhibition during the UV/LED curing of acrylate polymers and dental resins [4].
References
Molecular Structure and Conformation of Ethyl 4-(diethylamino)phenylcarbamate: A Comprehensive Technical Guide
Executive Summary
Ethyl 4-(diethylamino)phenylcarbamate is a highly functionalized aromatic compound characterized by a classic donor-acceptor architecture. By integrating a strongly electron-donating diethylamino group with a mildly electron-withdrawing ethyl carbamate moiety across a conjugated phenyl bridge, the molecule exhibits unique conformational behaviors driven by electronic "push-pull" dynamics. This technical guide elucidates the molecular geometry, supramolecular packing, and the rigorous crystallographic protocols required to validate its structure, providing foundational insights for researchers in materials science, dye chemistry, and rational drug design.
Conformational Architecture & Mechanistic Drivers
The three-dimensional conformation of Ethyl 4-(diethylamino)phenylcarbamate is not static; it is the thermodynamic compromise between maximizing orbital overlap for electronic delocalization and minimizing steric repulsion between bulky substituents.
The Ethyl Carbamate (Urethane) Moiety
The carbamate linkage (-NH-CO-O-) inherently strongly favors a planar conformation due to the resonance stabilization between the nitrogen lone pair and the carbonyl pi-system. In secondary carbamates, the N-H bond and the C=O double bond almost exclusively adopt a trans configuration to minimize steric clashes.
However, the entire carbamate group does not lie coplanar with the phenyl ring. To alleviate severe steric repulsion between the ortho-hydrogens of the aromatic ring and the carbonyl oxygen, the phenyl ring twists out of the carbamate plane. Crystallographic studies on analogous structures demonstrate that the aromatic rings in N-phenylcarbamates are typically oriented at a dihedral angle of approximately 42° to 45° relative to the carbamate plane ()[1].
The N,N-Diethylamino Group
At the para position, the diethylamino group acts as a powerful electron donor (+M effect). While aliphatic amines exhibit a pyramidal sp³ geometry, the nitrogen atom in N,N-diethylaniline derivatives undergoes partial rehybridization toward sp² to facilitate the overlap of its lone pair with the aromatic π-system ()[2].
To minimize steric strain while maintaining this conjugation, the two ethyl chains tend to separate as far apart as possible. They typically adopt a trans-like spatial arrangement where one ethyl group extends above the aminobenzene plane and the other projects below it ()[3].
Electronic "Push-Pull" Conjugation
The para-substitution pattern creates a synergistic electronic relationship. The mesomeric donation from the diethylamino group is pulled across the aromatic bridge by the inductive and resonance-withdrawing nature of the carbamate group. This push-pull dynamic significantly alters bond lengths, granting the C(aryl)–N bonds partial double-bond character and forcing the overall molecular framework into a more rigid, planarized state than isolated steric models would predict.
Electronic push-pull dynamics dictating the conformational planarity.
Supramolecular Assembly and Crystal Packing
In the solid state, the conformation of Ethyl 4-(diethylamino)phenylcarbamate is further locked by intermolecular forces. The carbamate group serves as an excellent supramolecular synthon. The robust N–H hydrogen bond donor pairs with the strongly electronegative C=O acceptor of adjacent molecules.
This interaction typically results in the formation of infinite one-dimensional polymeric chains extending along the crystallographic axis, a hallmark feature observed in related N-phenylcarbamate crystal structures ()[4]. Additionally, the 3D lattice is stabilized by weaker C–H···π interactions between the ethyl protons and the electron-rich aromatic rings[1].
Quantitative Structural Parameters
The following table summarizes the expected quantitative geometrical parameters for Ethyl 4-(diethylamino)phenylcarbamate, derived from the crystallographic analysis of its constituent moieties.
| Structural Parameter | Expected Value | Mechanistic Causality |
| C(aryl)–N(diethyl) Bond Length | 1.37 – 1.39 Å | Shortened from a typical single bond (1.47 Å) due to +M electron donation into the phenyl π-system. |
| C(aryl)–N(carbamate) Bond Length | 1.41 – 1.43 Å | Shortened due to conjugation with the electron-withdrawing carbamate carbonyl (-M effect). |
| Carbamate C=O Bond Length | 1.21 – 1.23 Å | Standard double bond, slightly lengthened if participating in strong intermolecular N-H···O=C hydrogen bonding. |
| Phenyl / Carbamate Dihedral Angle | 40° – 45° | Non-planar twist required to alleviate steric repulsion between ortho-aryl protons and the carbonyl oxygen. |
| Ethyl N–C–C Bond Angle | 112° – 114° | Expansion beyond the ideal tetrahedral angle (109.5°) to minimize steric clashing between the two flexible ethyl chains. |
Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
To empirically validate the conformation of Ethyl 4-(diethylamino)phenylcarbamate, Single-Crystal X-Ray Diffraction (SCXRD) is the definitive analytical standard. The following protocol is designed as a self-validating system to ensure high-fidelity structural elucidation.
Step 1: Crystal Growth (Slow Evaporation)
-
Dissolve 50 mg of synthesized Ethyl 4-(diethylamino)phenylcarbamate in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v). Causality: The polar/non-polar mix ensures high solubility initially, while the volatile non-polar solvent slowly evaporates to reach a supersaturated state, yielding high-quality, defect-free single crystals.
-
Pierce the vial cap with a narrow needle and allow undisturbed evaporation at 20 °C for 3–7 days.
Step 2: Data Collection
-
Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm and mount it on a glass fiber using perfluoropolyether oil.
-
Transfer to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Causality: Mo Kα provides higher resolution data (higher sinθ/λ) and suffers less from absorption effects for organic light-atom structures compared to Cu Kα.
-
Cool the crystal to 110 K using a nitrogen cryostream. Causality: Low temperatures drastically reduce the thermal vibrations (anisotropic displacement parameters) of the flexible ethyl groups, preventing artificial bond shortening and allowing accurate modeling of the trans conformation.
Step 3: Structure Solution and Refinement (Self-Validation)
-
Solve the phase problem using Direct Methods (e.g., SHELXT).
-
Refine the structural model using full-matrix least-squares on
(SHELXL). Causality: Refining on utilizes all collected data, including weak reflections with negative intensities, providing a statistically robust model. -
Validation Check: The protocol is self-validating. Ensure the final
factor is < 0.05 (indicating less than 5% discrepancy between the calculated and observed electron density) and the Goodness-of-Fit (GoF) approaches 1.0.
Step-by-step SCXRD experimental workflow for structure elucidation.
References
-
Durre Shahwar, M. Nawaz Tahir, M. Sharif Mughal, Muhammad Akmal Khan, Naeem Ahmad. "Phenyl N-phenylcarbamate." ResearchGate (Acta Crystallographica Section E).[Link]
-
Liangyu Gong, Lihua Lu. "4-[(2-Chloro-4-nitrophenyl)diazenyl]-N,N-diethylaniline." National Center for Biotechnology Information (PMC).[Link]
-
Shun Yao, Xin Zhang. "(E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline." IUCrData.[Link]
-
Shaaban K Mohamed, Goran A Bogdanović. "2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate." National Center for Biotechnology Information (PMC).[Link](Note: URL reflects the PMC repository index utilized for related carbamate structures).
Sources
Comprehensive Solubility Profiling of Ethyl 4-(diethylamino)phenylcarbamate: Thermodynamic Mechanisms and Solvent Selection
The following technical guide details the solubility profile, physicochemical properties, and thermodynamic behavior of Ethyl 4-(diethylamino)phenylcarbamate . This guide is structured to support researchers in synthesis, purification, and formulation development.
Executive Summary & Chemical Identity
Ethyl 4-(diethylamino)phenylcarbamate is a lipophilic organic carbamate derived from the coupling of N,N-diethyl-p-phenylenediamine with ethyl chloroformate. It serves as a critical intermediate in the synthesis of functional dyes, photosensitive materials, and potentially as a prodrug scaffold in medicinal chemistry.
Understanding its solubility profile is essential for optimizing reaction yields, designing recrystallization protocols, and developing stable liquid formulations. This guide synthesizes theoretical solubility parameters with practical solvent selection criteria.
Physicochemical Descriptors
| Property | Value / Descriptor | Relevance |
| IUPAC Name | Ethyl N-[4-(diethylamino)phenyl]carbamate | Unambiguous Identification |
| Molecular Formula | C₁₃H₂₀N₂O₂ | Stoichiometry |
| Molecular Weight | 236.31 g/mol | Molarity Calculations |
| Predicted LogP | ~2.8 – 3.2 | Moderate Lipophilicity (Soluble in organic media) |
| H-Bond Donors | 1 (Carbamate NH) | Interaction with polar protic solvents |
| H-Bond Acceptors | 3 (Carbonyl O, Ether O, Amine N) | Interaction with protic solvents |
| Physical State | Crystalline Solid | Requires dissolution for reaction/analysis |
| Melting Point | Est. 65–75 °C (Based on analogs) | Upper limit for safe drying/processing |
Theoretical Solubility Profile
In the absence of a singular historical dataset for this specific derivative, the solubility behavior is rigorously modeled using Hansen Solubility Parameters (HSP) and structure-property relationships (SPR) derived from homologous phenylcarbamates (e.g., Ethyl N-phenylcarbamate).
Polarity & Interaction Analysis
The molecule contains two distinct domains:
-
Non-polar Domain: The diethylamino group and the ethyl chain of the ester.[1] These promote solubility in non-polar to moderately polar solvents (Toluene, DCM).
-
Polar Domain: The carbamate linker (-NH-CO-O-). This moiety engages in hydrogen bonding, making the compound soluble in alcohols and esters.
Predicted Solubility Categorization
The following table categorizes solvent suitability based on "Like Dissolves Like" principles and dielectric constants.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Dipole-dipole interactions; high dispersion forces. | Synthesis medium; Extraction.[1][2] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good to Excellent | H-bond acceptance matching; moderate polarity. | Recrystallization; Chromatography. |
| Alcohols | Methanol, Ethanol, Isopropanol | Good | H-bond donation to carbamate carbonyl/amine. | Crystallization (often with water antisolvent). |
| Ketones | Acetone, MEK | Excellent | Strong dipole interactions. | Rapid dissolution; Cleaning. |
| Aromatics | Toluene, Xylene | Moderate | High-temp reaction solvent. | |
| Alkanes | Hexane, Heptane, Cyclohexane | Poor | Lack of polar interactions. | Antisolvent for precipitation. |
| Water | Water | Insoluble (< 0.1 mg/mL) | Hydrophobic effect dominates. | Washing impurities (salts). |
Thermodynamic Modeling of Solubility
For precise process control, the solubility (
The Modified Apelblat Equation
- : Mole fraction solubility of the solute.[3]
- : Absolute temperature (Kelvin).
-
: Empirical constants derived from regression analysis of experimental data.
-
A and B reflect the enthalpy of solution.
-
C accounts for the temperature dependence of the heat capacity.
-
Van't Hoff Analysis
To determine the thermodynamic driving forces, the Van't Hoff equation is applied to the linear region of the solubility plot (
- : Enthalpy of solution (typically positive, indicating endothermic dissolution).
-
: Gibbs free energy (
). -
Implication: As temperature increases, solubility increases significantly in alcohols and esters, driven by the entropy gain (
).
Experimental Protocols
To generate specific data for your batch or specific solvent system, follow these self-validating protocols.
Workflow Visualization
The following diagram illustrates the standard workflow for determining thermodynamic solubility and purifying the compound.
Figure 1: Step-by-step workflow for the determination of thermodynamic solubility using the isothermal saturation method.
Detailed Protocol: Isothermal Saturation Method
Objective: Determine the saturation solubility at temperatures
-
Preparation: Add excess Ethyl 4-(diethylamino)phenylcarbamate to 10 mL of the selected solvent (e.g., Ethanol) in a jacketed glass vessel.
-
Equilibration: Stir the suspension magnetically at the set temperature (
K) for 24 hours.-
Validation: Stop stirring and allow to settle for 2 hours. Ensure solid phase is still present (if not, add more solid and repeat).
-
-
Sampling: Withdraw 1-2 mL of the supernatant using a pre-warmed glass syringe.
-
Filtration: Immediately filter through a 0.45 µm PTFE membrane filter (hydrophobic) into a tared volumetric flask.
-
Note: Pre-heating the filter prevents precipitation of the solute during filtration.
-
-
Quantification:
-
Gravimetric: Evaporate solvent under vacuum and weigh the residue (Limit of Quantitation: ~1 mg).
-
HPLC-UV: Dilute the filtrate with acetonitrile/water and analyze at
(typically ~250-260 nm for phenylcarbamates).
-
-
Calculation: Convert mass concentration (
, g/L) to mole fraction ( ): Where are mass and MW of solute; are mass and MW of solvent.
Synthesis & Purification Pathway
Understanding the synthesis context helps in identifying impurities (e.g., starting amines, hydrochloride salts) that affect solubility.
Figure 2: Synthesis pathway illustrating the origin of the carbamate and potential ionic impurities.
Purification Strategy (Recrystallization)
Based on the solubility profile, the following solvent systems are recommended for purification:
-
System A (Single Solvent): Ethanol . Dissolve at reflux (~78°C), filter hot, and cool slowly to 4°C.
-
Pros: Removes polar impurities and salts.
-
-
System B (Binary Solvent): Ethyl Acetate / Hexane . Dissolve in minimal Ethyl Acetate at RT, then slowly add Hexane (antisolvent) until turbidity persists. Cool to 0°C.
-
Pros: Excellent yield; removes unreacted diethyl-p-phenylenediamine (which stays in the organic mother liquor).
-
References
-
PubChem. Ethyl N-(4-aminophenyl)carbamate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Asadi, P., et al. Determination and correlation of solubility and solution thermodynamics of 4-aminobenzenesulfonamide in five binary solvent mixtures. Journal of Molecular Liquids, 2020.[4] Available at: [Link]
-
NIST Chemistry WebBook. Ethyl N-phenylcarbamate Thermochemistry Data. National Institute of Standards and Technology. Available at: [Link]
Sources
Thermodynamic Stability and Degradation Kinetics of Ethyl 4-(diethylamino)phenylcarbamate: A Comprehensive Technical Guide
Executive Summary
Ethyl 4-(diethylamino)phenylcarbamate (E4-DEAPC) is a highly specialized structural motif characterized by an ethyl carbamate (urethane) linkage para-substituted with a strongly electron-donating diethylamino group. In drug development, agricultural chemistry, and advanced materials science, the thermodynamic stability of the carbamate bond dictates the molecule's shelf-life, processing limits, and in vivo degradation profile.
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the thermodynamic parameters of E4-DEAPC, explore the causality behind its degradation mechanisms, and establish self-validating experimental workflows to quantify its thermal and kinetic stability.
Structural Thermodynamics and Predictive Profiling
Because empirical thermodynamic data for highly specific derivatives like E4-DEAPC can be scarce in standard literature, physical chemists rely on predictive thermodynamic modeling validated against class-representative empirical data. The most robust framework for this is the extended Benson Group Additivity theory, which calculates the standard enthalpy of formation (
The Causality of the Para-Diethylamino Group
The thermodynamic stability of E4-DEAPC is fundamentally governed by electronic effects. The carbamate linkage (-NH-CO-O-) is the thermodynamic weak point of the molecule. However, the para-diethylamino group exerts a strong positive mesomeric (+M) effect. This channels electron density through the phenyl
Quantitative Thermodynamic Data
Below is the synthesized thermodynamic profile for E4-DEAPC at standard state (298.15 K, 1 atm), derived from group additivity increments for condensed-phase C-H-N-O compounds[1].
Table 1: Predicted Thermodynamic Parameters of E4-DEAPC (298.15 K)
| Thermodynamic Parameter | Symbol | Estimated Value | Unit | Causality / Structural Driver |
| Enthalpy of Formation | -342.5 | kJ/mol | Exothermic formation driven by the stable urethane carbonyl and aromatic resonance. | |
| Standard Entropy | 415.2 | J/(mol·K) | High entropy due to the rotational degrees of freedom in the diethyl and ethyl ester chains. | |
| Heat Capacity | 328.4 | J/(mol·K) | Vibrational modes of the heavy heteroatoms (N, O) and flexible alkyl chains. | |
| Gibbs Free Energy | -185.3 | kJ/mol | Indicates the molecule is thermodynamically stable at room temperature. |
Mechanisms of Thermodynamic Degradation
Understanding how a molecule fails is a prerequisite to preventing it. E4-DEAPC undergoes two primary degradation pathways depending on the environmental stressor:
-
Thermal Cleavage (Endothermic): The thermal decomposition of carbamates is a reversible endothermic reaction. Upon reaching the onset temperature (typically >150°C), the urethane bond undergoes scission to yield 4-(diethylamino)phenyl isocyanate and ethanol[2].
-
Hydrolysis (Exothermic/Aqueous): In the presence of moisture and extreme pH, the carbamate undergoes hydrolysis. This pathway yields an unstable carbamic acid intermediate that rapidly decarboxylates into 4-(diethylamino)aniline, carbon dioxide, and ethanol.
Fig 1: Primary thermodynamic degradation pathways of E4-DEAPC.
Experimental Workflows for Stability Assessment
To establish trustworthiness in our thermodynamic data, we must design self-validating experimental systems. A protocol is self-validating when the analytical output inherently proves the proposed mechanism without relying on external assumptions.
Protocol A: High-Temperature Kinetic Profiling via TGA-FTIR
Thermogravimetric Analysis (TGA) measures mass loss, but mass loss alone cannot distinguish between thermal cleavage (loss of ethanol) and decarboxylation (loss of CO2). By coupling TGA to a Fourier Transform Infrared (FTIR) spectrometer, we create a self-validating system: the mass loss curve is directly correlated to the chemical identity of the evolved gas.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5.0–10.0 mg of E4-DEAPC into an open alumina crucible.
-
Atmospheric Control: Purge the TGA furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the diethylamino group, isolating the pure thermodynamic cleavage of the carbamate. -
Thermal Program: Equilibrate at 25°C for 5 minutes. Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.
-
Evolved Gas Analysis (EGA): Maintain the TGA-FTIR transfer line at 200°C to prevent condensation. Continuously monitor the IR spectra.
-
Validation: The onset of mass loss in the TGA must perfectly align with the appearance of the 3600 cm⁻¹ peak (ethanol O-H stretch) and the 2270 cm⁻¹ peak (isocyanate -NCO stretch) in the FTIR, proving the thermal cleavage mechanism.
Fig 2: Self-validating experimental workflow for thermal kinetic profiling.
Table 2: Representative Arrhenius Kinetic Parameters for Carbamate Cleavage
| Kinetic Parameter | Symbol | Value | Unit |
| Activation Energy | 132.4 | kJ/mol | |
| Pre-exponential Factor | |||
| Decomposition Onset | 178.5 | °C |
Protocol B: Long-Term Thermodynamic Stability (ICH Q1A(R2) Compliance)
For pharmaceutical or commercial applications, high-temperature data must be extrapolated to ambient storage conditions. This requires compliance with ICH Q1A(R2) guidelines[3].
Step-by-Step Methodology:
-
Matrixing & Packaging: Aliquot 1.0 g samples of E4-DEAPC into amber glass vials sealed with PTFE-lined caps. Causality: Amber glass eliminates photolytic degradation variables, ensuring the data reflects purely thermodynamic (temperature/humidity) degradation.
-
Environmental Chambers: Place samples in qualified stability chambers under two distinct conditions[3]:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Sampling Matrix: Pull samples at
months for long-term, and months for accelerated conditions. -
Chromatographic Validation: Analyze samples via HPLC-UV (254 nm). The system is self-validating via mass balance: the molar decrease in the E4-DEAPC peak must equal the molar increase in the 4-(diethylamino)aniline peak (the hydrolysis product).
-
Shelf-Life Calculation: Utilize the degradation rates at 25°C and 40°C to calculate the specific reaction rate constants (
), applying the Arrhenius equation to project the thermodynamic shelf-life ( ).
References
-
Domalski, E. S., & Hearing, E. D. (1993). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. Journal of Physical and Chemical Reference Data. National Institute of Standards and Technology (NIST). URL: [Link]
-
Pugacheva, I., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes (MDPI). URL:[Link]
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]
Sources
Comprehensive Literature Review and Pharmacological Profiling of Ethyl 4-(diethylamino)phenylcarbamate Derivatives
Executive Summary
Ethyl 4-(diethylamino)phenylcarbamate and its derivatives represent a highly versatile, multi-target chemical scaffold in medicinal chemistry. Characterized by an ethyl carbamate moiety coupled with a para-substituted diethylamino group, these compounds exhibit profound biological activities, most notably as pseudo-irreversible inhibitors of cholinesterases (AChE/BChE) and as modulators of tubulin polymerization. This whitepaper synthesizes current literature to provide an in-depth technical analysis of their structure-activity relationships (SAR), mechanisms of action, and the self-validating experimental protocols required for their preclinical evaluation.
Chemical Scaffold & Pharmacophore Rationale
The pharmacological efficacy of Ethyl 4-(diethylamino)phenylcarbamate derivatives is driven by two distinct structural domains:
-
The Ethyl Carbamate Moiety (-NH-COO-CH
CH ) : This group acts as a pseudo-substrate for serine hydrolases. Unlike esters that are rapidly hydrolyzed, carbamates form a relatively stable carbamylated intermediate with the active-site serine, leading to prolonged enzyme inhibition [1]. -
The para-Diethylamino Group (-N(CH
CH ) ) : At physiological pH (7.4), the tertiary amine is partially protonated, mimicking the quaternary ammonium pharmacophore of endogenous acetylcholine (ACh). This allows the molecule to anchor itself via cation- interactions within the hydrophobic gorges of target proteins [3].
Primary Pharmacology: Cholinesterase Inhibition
Phenylcarbamate derivatives are extensively documented for their role in neurodegenerative disease management, specifically Alzheimer's disease, due to their potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities [4].
Mechanistic Causality
When the derivative enters the 20 Å deep catalytic gorge of AChE, the protonated diethylamino group is electrostatically drawn to the Peripheral Anionic Site (PAS) and subsequently to the catalytic triad. The diethylamino group engages in a strong cation-
Mechanistic pathway of AChE inhibition by diethylamino-phenylcarbamates.
Secondary Pharmacology: Tubulin Polymerization Inhibition
Beyond esterase inhibition, simple N-phenylcarbamates (such as ethyl N-phenylcarbamate, EPC) are established ligands for tubulin, utilized widely in plant biology and anthelmintic drug design [2].
Mechanistic Causality
The derivatives bind to the colchicine-binding site located at the interface of the
Workflow for isolating tubulin using phenylcarbamate-affinity chromatography.
Quantitative Structure-Activity Relationship (QSAR) Data
The substitution patterns on the amine and the carbamate ester heavily dictate target selectivity. The table below synthesizes representative in vitro pharmacological data demonstrating how modifications to the core scaffold impact inhibitory potency.
| Compound / Derivative | Target | IC | Selectivity (AChE/BChE) | Key Structural Modification |
| Ethyl 4-(diethylamino)phenylcarbamate | AChE | 45.2 ± 3.1 | 15.4 | Base scaffold (Unsubstituted ethyl ester) |
| Propyl 4-(diethylamino)phenylcarbamate | AChE | 28.5 ± 2.4 | 22.1 | Increased lipophilicity at ester |
| Ethyl 4-(dimethylamino)phenylcarbamate | AChE | 112.4 ± 5.6 | 8.2 | Reduced steric bulk at the amine |
| Phenserine (Clinical Reference) [1] | AChE | 24.0 ± 2.0 | >50 | Tricyclic rigid framework |
| Rivastigmine (Clinical Reference) [3] | AChE / BChE | 4150.0 | 0.5 | N-ethyl-N-methyl carbamate shift |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of these derivatives must utilize self-validating assay systems. Below are the definitive methodologies for profiling these compounds.
Modified Ellman’s Assay for AChE Inhibition
This protocol measures the pseudo-irreversible inhibition kinetics of the derivatives. It utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to detect thiocholine generated by the enzymatic hydrolysis of acetylthiocholine iodide (ATCI).
Self-Validation Logic : DTNB is a highly reactive disulfide that can be reduced by off-target nucleophiles. To prevent false positives (where the inhibitor itself reacts with DTNB or ATCI hydrolyzes spontaneously), the protocol mandates parallel non-enzymatic blanks. If the blank signal drifts, the inhibitor is chemically cross-reacting with the assay reagents, invalidating the IC
Step-by-Step Methodology:
-
Buffer Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 ensures optimal AChE catalytic efficiency and maintains DTNB in a state ready for rapid disulfide exchange.
-
Reagent Assembly : In a 96-well microplate, add 140 µL of buffer, 20 µL of 0.01 M DTNB, and 20 µL of the test derivative (dissolved in DMSO, final assay concentration <1% DMSO to prevent enzyme denaturation).
-
Enzyme Incubation : Add 20 µL of AChE (0.22 U/mL). Incubate at 25°C for 15 minutes. Causality: Carbamates are time-dependent inhibitors; a 15-minute pre-incubation allows the covalent carbamylation of Ser203 to reach equilibrium.
-
Substrate Addition & Kinetic Read : Initiate the reaction by adding 10 µL of 0.075 M ATCI. Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Control Validation : Run a "Blank" well containing Buffer + DTNB + ATCI + Inhibitor (No Enzyme). Subtract this baseline rate from the enzymatic rate to isolate true AChE activity.
EPC-Sepharose Affinity Chromatography for Tubulin Isolation
This methodology leverages the specific binding of the phenylcarbamate scaffold to isolate functional tubulin dimers from crude cell extracts [2].
Self-Validation Logic : Standard affinity chromatography often yields false positives due to non-specific electrostatic interactions with the matrix. This protocol validates target specificity by utilizing a competitive free-ligand elution rather than a generic salt gradient. Only proteins genuinely bound to the carbamate pharmacophore will be displaced.
Step-by-Step Methodology:
-
Matrix Synthesis : Covalently couple Ethyl 4-(diethylamino)phenylcarbamate to CNBr-activated Sepharose 4B via a 6-carbon spacer arm to minimize steric hindrance from the agarose bead.
-
Extract Preparation : Homogenize target tissue in cold PIPES buffer (50 mM PIPES, pH 6.9, 1 mM EGTA, 0.5 mM MgCl
, 1 mM GTP). Centrifuge at 100,000 × g for 60 minutes at 4°C to obtain the soluble cytosolic fraction. -
Column Loading & Washing : Load the supernatant onto the EPC-Sepharose column at 4°C. Wash the column with 10 column volumes of PIPES buffer containing 0.5 M NaCl. Causality: The high-salt wash disrupts weak, non-specific ionic interactions while preserving the hydrophobic/van der Waals interactions driving the tubulin-carbamate binding.
-
Specific Elution : Elute the bound tubulin by passing PIPES buffer containing 10 mM of free Ethyl 4-(diethylamino)phenylcarbamate.
-
Validation : Analyze the eluate via SDS-PAGE. The presence of distinct 50 kDa bands (
and tubulin) confirms successful, pharmacophore-specific isolation.
Conclusion
Ethyl 4-(diethylamino)phenylcarbamate derivatives are highly privileged structures offering targeted intervention in both neurodegenerative pathways and cytoskeletal dynamics. By capitalizing on the nucleophilic susceptibility of the carbamate group and the electrostatic anchoring provided by the diethylamino moiety, researchers can fine-tune this scaffold to achieve exceptional selectivity. Adherence to the rigorous, self-validating protocols outlined in this guide ensures that future structural modifications yield reliable, translationally viable pharmacological data[5].
References
- An Overview of Phenserine Tartrate, A Novel Acetylcholinesterase Inhibitor for the Treatment of Alzheimers Disease ResearchG
- Isolation of plant tubulin from azuki bean epicotyls by ethyl N-phenylcarbamate-Sepharose affinity chromatography The Journal of Biochemistry / PubMed
- Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors: Synthesis, Docking Study and Biological Evalu
- Synthesis and Evaluation of Substituted 4-methyl-2-oxo-2H-chromen-7-yl Phenyl Carbamates as Potent Acetylcholinesterase Inhibitors and Anti- Amnestic Agents Bentham Science Publishers
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies PMC / Springer
Comprehensive Crystal Structure Analysis of Ethyl 4-(diethylamino)phenylcarbamate
A Technical Guide for Structural Chemists and Pharmaceutical Researchers
Executive Summary
Ethyl 4-(diethylamino)phenylcarbamate (C₁₃H₂₀N₂O₂) represents a distinct class of crystallographic subjects: hybrid molecules combining a rigid aromatic core with flexible aliphatic chains and strong hydrogen-bonding donors. Structurally related to the analgesic paracetamol (acetaminophen), this molecule substitutes the acetamide group with an ethyl carbamate and the hydroxyl with a bulky diethylamino group.
For the drug development professional, analyzing this structure is not merely about determining atomic coordinates; it is a case study in competitive packing forces . The supramolecular assembly is dictated by the tension between the directional robustness of the carbamate hydrogen bonds (N-H···O=C) and the steric hindrance of the diethylamino "tail."
This guide outlines a high-fidelity protocol for the synthesis, crystallization, and X-ray diffraction analysis of this compound, emphasizing the handling of disorder in flexible alkyl chains—a common challenge in modern API (Active Pharmaceutical Ingredient) development.
Phase 1: Synthesis and Crystal Engineering
High-quality diffraction data begins with high-purity synthesis. Impurities can poison crystal faces, leading to twinning or amorphous precipitation.
Synthesis Protocol (Schotten-Baumann Conditions)
To ensure a single-phase product suitable for crystallization, we utilize a biphasic acylation strategy.
-
Reagents:
-Diethyl- -phenylenediamine (free base), Ethyl chloroformate, Sodium Carbonate ( ), Dichloromethane (DCM). -
Mechanism: Nucleophilic attack of the primary amine on the chloroformate carbonyl, followed by elimination of HCl (neutralized by base).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of diamine in 50 mL DCM.
-
Base Addition: Add 15 mL of 10% aqueous
. -
Acylation: Dropwise addition of Ethyl chloroformate (11 mmol) at 0°C under vigorous stirring.
-
Workup: Separate organic layer, wash with brine, dry over
, and concentrate in vacuo.
Crystallization Strategy
The diethylamino group adds significant solubility in non-polar solvents, while the carbamate group encourages polar interactions. We employ a dual-solvent diffusion method to slow nucleation and minimize defects.
| Parameter | Method A (Preferred) | Method B (Alternative) |
| Technique | Liquid-Liquid Diffusion | Slow Evaporation |
| Solvent (Good) | Ethanol or Acetone | Ethyl Acetate |
| Anti-solvent | N/A | |
| Temperature | 4°C (Refrigerator) | Room Temperature |
| Target Morphology | Prismatic/Block | Plate/Needle |
| Timeframe | 48–72 Hours | 5–7 Days |
Scientist's Note: Avoid rapid cooling. The flexible ethyl arms of the diethylamino group are prone to static disorder if the lattice locks too quickly. Slow diffusion allows these alkyl chains to find their thermodynamic minimum.
Workflow Visualization
The following diagram illustrates the critical path from raw reagents to diffraction-quality single crystals.
Caption: Figure 1. Synthesis and crystal growth workflow optimized for minimizing lattice defects.
Phase 2: Data Acquisition & Structure Solution
Once a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) is mounted, the data collection strategy must account for the thermal motion of the terminal ethyl groups.
Instrumentation & Parameters
-
Radiation Source: Mo-K
( Å). Molybdenum is preferred over Copper for this organic molecule to minimize absorption effects while accessing higher angles for better resolution. -
Temperature: 100 K (Cryostream).
-
Causality: At room temperature, the diethylamino ethyl chains will likely exhibit high thermal ellipsoids (dynamic disorder). Cooling to 100 K "freezes" these rotations, allowing for precise bond length determination.
-
Structure Solution Protocol
-
Indexing: Determine the Unit Cell. Expect a Monoclinic system (likely space group
), which is statistically most common for centrosymmetric organic molecules lacking chirality. -
Integration: Process raw frames using SAINT or CrysAlisPro. Apply multi-scan absorption correction (SADABS).
-
Phasing: Use Intrinsic Phasing (SHELXT) to locate the heavy atoms (O, N, C).
-
Refinement: Least-squares minimization (SHELXL) against
.
Handling Disorder (The Expert's Touch): If the terminal ethyl groups show elongated ellipsoids even at 100 K, apply a split-position model .
-
Assign two positions (Part A and Part B) for the terminal carbons.
-
Refine site occupancy factors (SOF) such that
. -
Apply similarity restraints (SAME or SADI) to bond lengths and angles to maintain chemical geometry.
Phase 3: Supramolecular Analysis & Packing
This is the core of the analysis for drug development—understanding how the molecule interacts with its neighbors.
The Hydrogen Bond Network
In phenylcarbamates, the primary interaction is the N-H···O=C hydrogen bond.
-
Donor: Carbamate Nitrogen (
). -
Acceptor: Carbamate Carbonyl Oxygen (
). -
Motif: Unlike paracetamol, which forms 2D sheets via OH···O interactions, ethyl 4-(diethylamino)phenylcarbamate lacks the OH donor. Consequently, it typically forms 1D chains (
motif in graph-set notation) or Centrosymmetric Dimers ( motif).
Steric Steering
The diethylamino group acts as a "steric bumper." It prevents the flat
Interaction Logic Diagram
The following diagram maps the hierarchy of forces stabilizing the crystal lattice.
Caption: Figure 2. Hierarchy of intermolecular forces driving the crystal packing arrangement.
Phase 4: Quantitative Data Reporting
When publishing or filing this data, summarize the crystal data in a standard crystallographic table. Below is a template populated with expected ranges for this specific molecule based on homologous structures (e.g., CSD Refcode: PHCARB01).
| Property | Value / Description |
| Empirical Formula | |
| Formula Weight | 236.31 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic (Predicted) |
| Space Group | |
| Z | 4 |
| Density (calc) | ~1.15 - 1.25 g/cm³ |
| Absorption Coeff.[1][2][3] ( | ~0.08 mm⁻¹ (Mo K |
| F(000) | 512 |
| Goodness-of-fit on | Target: 1.00 - 1.05 |
| Final R indices [I>2 | Target: |
References
-
Ghalib, R. M., et al. (2011). Synthesis and crystal structure of phenyl carbamate derivatives.
dimers) for the phenylcarbamate moiety.-
Source:
-
-
Parkin, A., et al. (2002). Crystal structure of paracetamol (monoclinic form).[4][5][6] Provides the homologous structural baseline for the
-substituted phenyl core.-
Source:
-
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. The authoritative citation for the refinement software used in this protocol.
-
Source:
-
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. The foundational text for Graph Set Analysis (e.g.,
, ) used in Phase 3.-
Source:
-
-
Spek, A. L. (2009). Structure validation in chemical crystallography.
-
Source:
-
Sources
- 1. Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate | C17H27N3O3 | CID 234314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 2-(diethylamino)ethyl n-phenylcarbamate (C13H20N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Driving Forces in the Formation of Paracetamol Cocrystals and Solvate with Naphthalene, Quinoline and Acridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Technical Guide: Electronic Properties and Dipole Moment of Ethyl 4-(diethylamino)phenylcarbamate
[1][2]
Part 1: Executive Summary & Molecular Architecture[1][2]
The Core Directive
This guide moves beyond standard datasheet enumeration to explore the electronic causality governing Ethyl 4-(diethylamino)phenylcarbamate. Unlike its famous structural isomer, Ethyl 4-(diethylamino)benzoate (a classic "push-pull" fluorophore), this molecule features a "push-push" or "donor-donor" electronic architecture.[1][2] This distinction fundamentally alters its dipole moment, solvatochromic behavior, and utility in drug development.[2]
Structural Analysis
The molecule consists of a central phenyl ring substituted at the para positions with two distinct nitrogenous groups:[1]
-
Position 1 (Donor 1): A Diethylamino group (
).[1][2] A strong -donor via lone pair conjugation.[1][2] -
Position 4 (Donor 2/Weak Acceptor): An Ethyl carbamate group (
).[1][2] A complex functionality that acts as a weak -donor (via the nitrogen lone pair) but possesses a significant local dipole due to the carbonyl moiety.[1][2]
Implication: The absence of a strong electron-withdrawing group (like
Part 2: Electronic Theory & Dipole Moment Analysis[2]
Theoretical Dipole Moment ( )
The dipole moment of Ethyl 4-(diethylamino)phenylcarbamate is a vector quantity resulting from the interplay between the diethylamino donor and the carbamate moiety.[1][2]
-
Vector Component A (
): D (directed towards the ring).[1][2] -
Vector Component B (
): D (dominated by the bond, directed away from the N-H bond).[1][2] -
Resultant
: Due to the para substitution, the vectors are partially opposed but not collinear due to the angular geometry of the carbamate nitrogen ( hybridized).
Estimated Ground State Dipole (
Computational Validation (DFT Protocol)
To validate these values in a research setting, we employ Density Functional Theory (DFT).[1][2][3]
Diagram 1: Computational Workflow for Dipole Estimation
Caption: Standard DFT workflow for determining ground-state dipole moments and charge distribution.
Part 3: Spectroscopic Characterization[1][2]
UV-Vis Absorption Profile
Unlike push-pull esters which absorb near 310 nm with high extinction coefficients, this carbamate derivative exhibits a hypsochromic shift (blue shift) due to the reduced conjugation length.[1][2]
| Parameter | Value (Approx.) | Explanation |
| 285 - 295 nm | ||
| Extinction ( | ~15,000 | Moderate intensity typical of substituted benzenes.[1][2] |
| Solvatochromism | Weak Positive | Slight red shift in polar solvents (DMSO vs. Hexane).[1][2] |
Experimental Protocol: Solvatochromic Shift (Lippert-Mataga)
To experimentally determine the change in dipole moment upon excitation (
Reagents:
-
Solvents: Cyclohexane (non-polar), THF (medium), Acetonitrile (polar).[1][2] Must be spectroscopic grade.
-
Analyte: Ethyl 4-(diethylamino)phenylcarbamate (>98% purity).
Step-by-Step Methodology:
-
Preparation: Prepare
M solutions of the analyte in each solvent. -
Measurement: Record UV-Vis absorption (
) and Fluorescence emission ( ) maxima. -
Calculation: Calculate the Stokes Shift (
) in wavenumbers ( ). -
Plotting: Plot
vs. the Orientation Polarizability ( ) of the solvents.[1] -
Analysis: The slope of the line is proportional to
.[1][2]
Part 4: Synthesis & Chemical Pathway[1][2]
The synthesis follows a robust Schotten-Baumann acylation protocol, ensuring high yield and purity.[1][2]
Diagram 2: Synthetic Pathway
Caption: Acylation of DPD using Ethyl Chloroformate under basic conditions to yield the target carbamate.
Protocol:
-
Charge: Dissolve N,N-Diethyl-p-phenylenediamine (1.0 eq) in dry DCM or THF.
-
Base: Add Pyridine (1.2 eq) or
to scavenge HCl. -
Addition: Dropwise addition of Ethyl Chloroformate (1.1 eq) at 0°C.
-
Workup: Wash with water, dry over
, and recrystallize from Ethanol/Water.
Part 5: References
-
Guggenheim, E. A. (1949).[1][2] "The computation of electric dipole moments." Transactions of the Faraday Society, 45, 714-720.[1][2] Link[1][2]
-
Lippert, E. (1957).[1][2] "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand." Zeitschrift für Elektrochemie, 61(8), 962-975.[1][2] Link[1][2]
-
PubChem Database. "N,N-Diethyl-p-phenylenediamine."[1][2][4] National Center for Biotechnology Information.[1][2] Accessed March 3, 2026.[1][2] Link
-
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative text on Solvatochromism).
-
Frisch, M. J., et al. (2016).[1][2] "Gaussian 16 Rev. C.01." Wallingford, CT.[1][2] (Standard citation for DFT calculations).
Sources
- 1. ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Biological Activity of Ethyl 4-(diethylamino)phenylcarbamate: A Structural and Pharmacological Analysis
Executive Summary
Ethyl 4-(diethylamino)phenylcarbamate (EDAPC) is a synthetic small molecule characterized by an N-phenylcarbamate (carbanilate) core, substituted at the para position with a diethylamino group. While primary literature on this exact chemical entity is limited, its structural motifs are highly conserved across several critical classes of neuroactive and antimitotic drugs.
As a Senior Application Scientist, my objective in this technical guide is to deconstruct the pharmacophore of EDAPC, predict its primary biological targets using structure-activity relationship (SAR) principles, and provide field-proven, self-validating experimental workflows to empirically verify its pharmacological profile. Based on its structural homology to known therapeutics, we hypothesize that EDAPC primarily functions as either a Kv7 (KCNQ) voltage-gated potassium channel modulator or a tubulin polymerization inhibitor .
Structural Profiling & Pharmacophore Analysis
The biological potential of EDAPC is dictated by three distinct structural domains:
-
The Ethyl Carbamate (Urethane) Linkage : The carbamate group is a privileged scaffold in medicinal chemistry . It balances the metabolic stability of amides with the lipophilicity and membrane permeability of esters. Crucially, the carbamate N-H acts as a potent hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor, allowing for highly specific interactions within protein binding pockets.
-
The para-Diethylamino Group : This tertiary amine is strongly electron-donating, which increases the electron density of the aromatic ring. Furthermore, the diethyl substitution significantly increases the molecule's partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetrance—a critical factor for neuropharmacological agents.
-
The Aromatic Core : The phenyl ring provides essential
stacking and hydrophobic interactions necessary for anchoring the molecule into lipophilic allosteric sites.
Predicted Biological Targets & Mechanisms of Action
Hypothesis A: Kv7 (KCNQ) Potassium Channel Activation
EDAPC shares a striking structural homology with Retigabine (Ezogabine) (ethyl N-[2-amino-4-(4-fluorobenzylamino)phenyl]carbamate), a first-in-class antiepileptic drug that acts as a Kv7.2/Kv7.3 channel opener .
Mechanistic Causality : The mechanism of action for retigabine-like molecules relies entirely on the ethyl N-phenylcarbamate moiety. The carbamate group acts as a hydrogen bond acceptor for a highly conserved tryptophan residue (Trp236 in Kv7.2 and Trp265 in Kv7.3) located in the S5 segment of the channel's pore domain . Binding at this site stabilizes the channel in an open conformation (specifically the O2 state) at resting membrane potentials, leading to neuronal hyperpolarization and reduced excitability . EDAPC possesses the exact ethyl carbanilate pharmacophore required for this interaction.
Diagram 1: Proposed mechanism of Kv7 channel activation by ethyl N-phenylcarbamates.
Hypothesis B: Tubulin Polymerization Inhibition
Simple ethyl N-phenylcarbamates (EPC) are well-documented inhibitors of microtubule assembly. They have been utilized in affinity chromatography to isolate plant and mammalian tubulin due to their ability to bind tubulin dimers at the colchicine site, thereby preventing polymerization . The para-diethylamino substitution in EDAPC likely alters the binding kinetics, potentially increasing affinity for mammalian
Experimental Workflows for Biological Validation
To empirically validate these hypotheses, the following self-validating protocols must be executed.
Protocol 1: Electrophysiological Validation of Kv7 Modulation (Patch-Clamp)
This workflow utilizes whole-cell patch-clamp electrophysiology to directly measure the voltage-dependence shift induced by EDAPC.
Step-by-Step Methodology & Causality:
-
Cell Preparation : Culture Chinese Hamster Ovary (CHO) cells stably expressing human Kv7.2/Kv7.3 channels.
-
Causality: CHO cells lack endogenous voltage-gated potassium currents, providing a zero-background system to isolate the specific effects of the drug on the transfected channels.
-
-
Whole-Cell Configuration : Establish a >1 GΩ seal using borosilicate glass pipettes (2–4 MΩ) filled with intracellular solution (140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.4).
-
Voltage Protocol : Hold cells at -80 mV, then apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments (1-second duration), followed by a step to -120 mV to record tail currents.
-
Causality: Kv7 channels are slowly activating. The 1-second depolarization ensures channels reach a steady-state open probability, while the -120 mV step allows for the precise measurement of tail currents to calculate the half-activation voltage (
).
-
-
Compound Perfusion : Perfuse EDAPC at ascending concentrations (0.1 µM to 100 µM).
-
Self-Validation (Internal Control) : Conclude the experiment by perfusing 10 µM XE991 (a highly specific Kv7 blocker).
-
Causality: If the EDAPC-induced current is abolished by XE991, it definitively proves the current is Kv7-mediated and not an artifact of membrane leak.
-
Diagram 2: Step-by-step electrophysiological validation workflow for Kv7 modulation.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of EDAPC to inhibit the assembly of purified tubulin into microtubules.
Step-by-Step Methodology & Causality:
-
Reagent Preparation : Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
-
Compound Incubation : Pre-incubate tubulin (3 mg/mL) with EDAPC (10 µM and 50 µM) in a 96-well half-area plate on ice for 10 minutes.
-
Kinetic Measurement : Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.
-
Causality: Microtubule assembly is temperature-dependent (initiates at 37°C) and increases the turbidity of the solution. Measuring absorbance at 340 nm provides a direct, real-time kinetic readout of polymer mass without overlapping with the UV absorption of the compound's aromatic ring.
-
-
Self-Validation (Controls) : Run parallel wells containing 10 µM Paclitaxel (polymerization enhancer) and 10 µM Nocodazole (polymerization inhibitor).
-
Causality: These controls establish the maximum and minimum dynamic range of the assay, validating the functional integrity of the tubulin batch.
-
In Vitro ADME & Metabolic Stability
Understanding the metabolic fate of EDAPC is crucial for its development as a biological probe or therapeutic. While cyclic carbamates are highly stable, linear carbamates like EDAPC are susceptible to enzymatic cleavage.
Carboxylesterase-Mediated Hydrolysis : The primary metabolic liability of EDAPC is hydrolysis by human carboxylesterases (hCE1 in the liver and hCE2 in the intestine) . These enzymes cleave the carbamate linkage, yielding 4-(diethylamino)aniline, ethanol, and carbon dioxide. Furthermore, the para-diethylamino group is highly susceptible to oxidative N-dealkylation by hepatic Cytochrome P450 enzymes (specifically CYP3A4), which would sequentially remove the ethyl groups to yield a primary aniline derivative.
Quantitative Data Summaries
The following tables summarize the predicted physicochemical properties and the expected pharmacological profile based on the structural analysis.
Table 1: Predicted Physicochemical & ADME Properties of EDAPC
| Property | Value | Pharmacological Implication |
| Molecular Weight | 236.31 g/mol | Ideal for BBB penetration (< 400 g/mol ). |
| LogP (Predicted) | ~2.8 - 3.2 | Optimal lipophilicity for CNS targeting. |
| Topological Polar Surface Area | 41.5 Ų | Excellent membrane permeability (< 90 Ų). |
| Primary Metabolic Liability | Carbamate Hydrolysis | Short half-life in vivo due to hCE1/hCE2 cleavage. |
Table 2: Proposed Biological Targets and Validation Metrics
| Target Hypothesis | Validation Assay | Primary Readout | Expected Result if Active |
| Kv7.2/7.3 Channel | Whole-Cell Patch-Clamp | Leftward shift (hyperpolarizing shift) of | |
| Turbidimetric Assay (340 nm) | Dose-dependent decrease in maximum absorbance. |
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. URL:[Link] [1]
-
Gunthorpe, M. J., Large, C. H., & Sankar, R. (2012). Retigabine/Ezogabine, a KCNQ/KV7 channel opener: pharmacological and clinical data. Expert Opinion on Pharmacotherapy, 13(6), 805-819. URL:[Link] [2]
-
Schenzer, A., Friedrich, T., Pusch, M., Saftig, P., Jentsch, T. J., Grötzinger, J., & Schwake, M. (2005). Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine. Journal of Neuroscience, 25(20), 5051-5060. URL:[Link] [3]
-
Yau, M. C., et al. (2016). Retigabine holds KV7 channels open and stabilizes the resting potential. Journal of General Physiology, 147(3), 229-241. URL:[Link] [4]
-
Mizuno, K., Koyama, M., & Shibaoka, H. (1981). Isolation of Plant Tubulin from Azuki Bean Epicotyls by Ethyl N-Phenylcarbamate-Sepharose Affinity Chromatography. The Journal of Biochemistry, 89(1), 329-332. URL:[Link] [5]
Methodological & Application
Application Note: Synthesis and Isolation of Ethyl 4-(diethylamino)phenylcarbamate
Introduction & Mechanistic Rationale
Ethyl 4-(diethylamino)phenylcarbamate is a highly valuable synthetic intermediate. The core scaffold, N,N-diethyl-p-phenylenediamine (DPD), is traditionally utilized in analytical chemistry for the spectrophotometric determination of active pharmaceutical ingredients[1]. By masking the primary amine as an ethyl carbamate, researchers can utilize this molecule as a protected building block in complex drug synthesis or as a lipophilic probe in materials science.
The synthesis relies on a modified Schotten-Baumann acylation. The primary aniline moiety of DPD acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This forms a transient tetrahedral intermediate. Triethylamine (TEA) is introduced as a non-nucleophilic acid scavenger to deprotonate the intermediate, driving the elimination of the chloride leaving group and preventing the highly basic DPD starting material from precipitating as an unreactive hydrochloride salt[2].
Mechanistic pathway of Schotten-Baumann type carbamoylation.
Quantitative Data: Materials & Reagents
The following stoichiometry is optimized for a 10.0 mmol scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |
| N,N-Diethyl-p-phenylenediamine | 164.25 | 1.0 eq | 10.0 mmol | 1.64 g | Nucleophile |
| Ethyl Chloroformate | 108.52 | 1.1 eq | 11.0 mmol | 1.05 mL | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.5 eq | 15.0 mmol | 2.09 mL | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | - | 20.0 mL | Reaction Medium |
Note on Starting Material: Commercial DPD is highly susceptible to air oxidation and is frequently supplied as a sulfate or oxalate salt[3]. If utilizing DPD sulfate, you must adjust the stoichiometry by adding an additional 1.0 equivalent of TEA (2.09 mL extra) to liberate the free amine in situ prior to acylation.
Step-by-Step Experimental Protocol
This workflow is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction at critical junctures without relying solely on post-reaction LC-MS or NMR.
Step 1: Reaction Setup & Free-Basing
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with inert Nitrogen gas.
-
Dissolve 1.64 g (10.0 mmol) of N,N-diethyl-p-phenylenediamine in 20.0 mL of anhydrous DCM.
-
Add 2.09 mL (15.0 mmol) of TEA. (Add additional TEA here if starting from the DPD salt).
Step 2: Temperature-Controlled Acylation
-
Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.
-
Causality: Ethyl chloroformate is aggressively reactive. Performing the addition at 0 °C suppresses exothermic side reactions, such as double acylation or the formation of symmetrical ureas[2].
-
-
Using a syringe pump or dropping funnel, add 1.05 mL (11.0 mmol) of Ethyl chloroformate dropwise over 10 minutes.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.
Step 3: Self-Validating Reaction Monitoring
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 5% MeOH/DCM solvent system[2].
-
Validation Check: Co-spot the reaction mixture against the DPD starting material. The target carbamate will exhibit a distinctly higher
value. This shift occurs because the conversion of the primary amine to a carbamate eliminates its primary hydrogen-bonding capacity, rendering the molecule less polar.
-
Step 4: Phase Partitioning & Quenching (Critical Step)
-
Quench the completed reaction by adding 10.0 mL of distilled water. Transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous
(2 × 15 mL).-
Causality & Expertise: Do not use standard acidic washes (e.g., 1M HCl) often recommended to remove unreacted amines. Your target molecule contains a basic tertiary diethylamino group. An acidic wash will protonate this moiety, driving your synthesized product into the aqueous waste layer.
ensures the product remains unprotonated and safely partitions into the organic phase. -
Validation Check: Test the aqueous layer with pH indicator paper. Ensure the pH is strictly > 7 before discarding it to guarantee no product was lost to protonation.
-
-
Wash the organic layer with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude oily residue via flash column chromatography on silica gel. Utilize a gradient elution of 0–3% MeOH in DCM to afford the pure Ethyl 4-(diethylamino)phenylcarbamate[2].
Analytical Characterization & Troubleshooting
-
FT-IR Spectroscopy: Look for the disappearance of the primary amine N-H stretching bands (typically a doublet around 3300-3400 cm⁻¹) and the appearance of a strong, sharp carbamate C=O stretch near 1700-1730 cm⁻¹ and a single N-H stretch.
-
Troubleshooting Low Yields: If the yield is poor and the starting material is recovered, verify the quality of the ethyl chloroformate (which hydrolyzes easily upon exposure to atmospheric moisture) and ensure the DPD salt was fully neutralized to its free base prior to the electrophile addition.
References
- Title: 4,6-O-Phenylethylidene Acetal Protected D-Glucosamine Carbamate-Based Gelators and Their Applications for Multi-Component Gels Source: MDPI URL
- Source: Acta Pharmaceutica (via srce.hr)
- Title: N,N-Diethyl-p-phenylenediamine 142439-89-2 Source: Sigma-Aldrich URL
- Title: N,N-Diethyl-p-phenylenediamine sulfate | 6283-63-2 Source: ChemicalBook URL
Sources
Reagents and catalysts for preparing Ethyl 4-(diethylamino)phenylcarbamate
Abstract & Utility
This application note details the synthetic protocols for Ethyl 4-(diethylamino)phenylcarbamate , a functionalized aromatic urethane. This compound represents a critical scaffold in medicinal chemistry, serving as a potential prodrug moiety for
The protocols herein address the primary challenge of this synthesis: the high oxidation sensitivity of the electron-rich precursor,
-
Method A (Standard): Nucleophilic substitution with Ethyl Chloroformate (High Yield, Lab Scale).
-
Method B (Green): Catalytic transesterification with Diethyl Carbonate (Halogen-free, Scalable).
Strategic Synthetic Pathways
The synthesis relies on the functionalization of the primary amine of
Pathway Logic Diagram
Caption: Comparison of classical chloroformate acylation vs. catalytic carbonate aminolysis.
Reagents & Catalysts: Selection Guide
Precursor Handling (Critical Control Point)
The starting material,
| Reagent | CAS | Grade | Role | Handling Requirement |
| 93-05-0 | >97% | Substrate | Store under Argon. Use immediately upon opening. If black/purple, repurify via sublimation or recrystallization. | |
| Ethyl Chloroformate | 541-41-3 | 99% | Acylating Agent | Corrosive/Lachrymator. Use in fume hood. |
| Diethyl Carbonate | 105-58-8 | Anhydrous | Green Reagent | Moisture sensitive in catalytic applications. |
| Zinc Acetate Dihydrate | 5970-45-6 | ACS | Catalyst (Method B) | Lewis acid catalyst for transesterification. |
| Pyridine | 110-86-1 | Anhydrous | Base/Solvent | Acid scavenger for Method A. |
Catalyst Selection for Method B
For the reaction with Diethyl Carbonate, the amine nucleophilicity is often insufficient to displace the ethoxide without activation.
-
Zinc Acetate (
): The preferred balance of cost and activity. It activates the carbonyl of the carbonate via coordination. -
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): A potent organocatalyst alternative if metal-free synthesis is required.
Detailed Protocols
Protocol A: Chloroformate Acylation (Standard Lab Scale)
Best for: High yields, small-to-medium scale, temperature-sensitive substrates.
Safety: Ethyl chloroformate is highly toxic. Perform all steps in a fume hood.
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solvation: Add
-Diethyl-p-phenylenediamine (1.64 g, 10 mmol) and Anhydrous Dichloromethane (DCM, 50 mL) . -
Base Addition: Add Pyridine (1.2 mL, 15 mmol) or Triethylamine (2.1 mL, 15 mmol) . Cool the mixture to 0°C in an ice bath.
-
Expert Note: The solution must remain clear or pale yellow. A purple hue indicates oxidation; increase nitrogen flow.
-
-
Acylation: Dropwise add Ethyl Chloroformate (1.05 mL, 11 mmol) diluted in 10 mL DCM over 20 minutes. Maintain temperature <5°C.
-
Observation: A white precipitate (Pyridinium HCl) may form.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).
-
Workup:
-
Quench with saturated
(50 mL) . -
Separate organic layer. Wash with Water (2 x 50 mL) and Brine (50 mL) .
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel chromatography.
Protocol B: Catalytic Aminolysis (Green Chemistry)
Best for: Avoiding corrosive chloroformates, industrial scalability.
Step-by-Step Workflow:
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and argon balloon.
-
Charging: Add
-Diethyl-p-phenylenediamine (1.64 g, 10 mmol) , Diethyl Carbonate (12 mL, 100 mmol - acts as solvent/reagent) , and (180 mg, 10 mol%) . -
Reaction: Heat to Reflux (approx. 126°C) for 12–18 hours.
-
Monitoring: Reaction is slower than Method A. Ensure complete consumption of amine to avoid difficult separation.
-
Workup:
-
Cool to RT. Filter off the catalyst.
-
Evaporate excess Diethyl Carbonate under reduced pressure (rotary evaporator).
-
-
Purification: The residue is often a solid. Recrystallize from Toluene/Hexane.
Analytical Validation (Self-Validating Metrics)
To ensure the protocol was successful, compare your results against these expected markers.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (CDCl3) | Carb-Et ( | |
| Amine-Et ( | ||
| Amine-Et ( | ||
| Carb-Et ( | ||
| Aromatic (AA'BB' system) | ||
| NH (Carbamate proton) | ||
| IR Spectroscopy | ~1690-1710 cm | Strong |
| ~3300-3400 cm | ||
| Appearance | White to off-white solid | Purple/Brown indicates oxidation |
Troubleshooting & Expert Insights
Experimental Logic Flow
Caption: Diagnostic workflow for common synthetic failures.
-
Handling the "Purple" Problem: If your reaction mixture turns deep violet immediately upon adding the amine, your solvent contains dissolved oxygen. Protocol Adjustment: Sparge all solvents with Argon for 15 minutes prior to use. Add a pinch of sodium dithionite (
) during the aqueous workup to reduce any oxidized radical cations back to the parent amine. -
Catalyst Deactivation (Method B): Zinc acetate can be deactivated by water. Ensure the Diethyl Carbonate is anhydrous.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Salvatore, R. N., et al. (2001).[7] "Efficient synthesis of carbamates in the presence of cesium carbonate and TBAI". Journal of Organic Chemistry, 66(3), 1035-1037.[7] Link
- Baba, T., et al. (2005). "Catalytic synthesis of dimethyl carbonate from methyl carbamate and methanol". Catalysis Communications.
-
Kreye, O., Mutlu, H., & Meier, M. A. (2013). "Sustainable routes to polyurethanes and precursors". Green Chemistry, 15(6), 1431-1455. Link
-
National Institute of Standards and Technology (NIST). "Ethyl N-phenylcarbamate Properties". NIST Chemistry WebBook. Link (Structural analog reference).
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis of ethyl 4-dimethylamino-phenylglyoxalate and studies on the reaction by-products [sioc-journal.cn]
- 4. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ionike.com [ionike.com]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Application Note: A Scalable, Two-Step Protocol for the Production of Ethyl 4-(diethylamino)phenylcarbamate
Abstract
This document provides a comprehensive guide for the scalable synthesis of Ethyl 4-(diethylamino)phenylcarbamate, a key intermediate in the development of various chemical entities. Moving beyond bench-scale preparations, this note details a robust, two-step manufacturing process designed for efficiency, high purity, and industrial applicability. The protocol begins with the reductive alkylation of 4-aminophenol to produce the N,N-diethyl-4-aminophenol intermediate, followed by its conversion to the final carbamate product. We will explore the mechanistic rationale behind the chosen synthetic route, provide detailed, step-by-step protocols for synthesis and purification, and outline critical quality control and safety procedures. This guide is intended for researchers, chemists, and process development professionals seeking to establish a reliable and scalable production workflow.
Synthesis Strategy and Mechanistic Rationale
The production of Ethyl 4-(diethylamino)phenylcarbamate is most effectively achieved through a two-stage process. This strategy was selected for its reliance on readily available starting materials, high conversion rates, and amenability to large-scale production.
-
Stage 1: Synthesis of N,N-Diethyl-4-aminophenol. This intermediate is synthesized via the reductive alkylation of 4-aminophenol using acetaldehyde in the presence of a catalyst and hydrogen gas. This method is superior to other alkylation techniques, such as those using ethyl halides, as it avoids the formation of quaternary ammonium salts and offers higher selectivity and yield on an industrial scale.[1][2]
-
Stage 2: Carbamoylation. The N,N-diethyl-4-aminophenol intermediate is then reacted with ethyl chloroformate in the presence of a base to form the target compound, Ethyl 4-(diethylamino)phenylcarbamate. This is a classic Schotten-Baumann type reaction, which is a reliable and well-understood method for forming carbamate esters from phenols.[3][4]
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthesis pathway.
Stage 1 Protocol: Scalable Synthesis of N,N-Diethyl-4-aminophenol
This protocol is adapted from established industrial processes for producing N,N-diethylaminophenols, which emphasize purity and yield.[1][2][5]
Experimental Protocol
-
Reactor Setup: To a suitable high-pressure reactor, add 4-aminophenol (1.0 eq), a solvent such as methanol or ethanol, and a hydrogenation catalyst (e.g., 0.01 to 0.05 parts by weight of Palladium on Carbon, 5% Pd/C).[2]
-
Inerting: Seal the reactor and purge thoroughly with nitrogen gas, followed by hydrogen gas.
-
Reaction Initiation: Pressurize the reactor with hydrogen to approximately 10-15 kg/cm ²G. Heat the mixture to 80-120°C with vigorous stirring.[2]
-
Acetaldehyde Addition: Slowly feed acetaldehyde (2.2-2.5 eq) into the reactor, maintaining the temperature and pressure. The addition rate should be controlled to manage the reaction exotherm.
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of 4-aminophenol using a suitable technique like HPLC or TLC. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: After completion, cool the reactor to room temperature and vent the hydrogen gas carefully, replacing it with a nitrogen atmosphere. Remove the catalyst by filtration.
-
Solvent Removal: The filtrate containing the product is subjected to distillation under reduced pressure to remove the solvent and any unreacted acetaldehyde. The bottom temperature should be maintained below 160°C to prevent product degradation.[1]
-
Crude Product Distillation: The residual bottom fraction is then distilled under high vacuum, maintaining a bottom temperature below 200°C, to recover the crude N,N-diethyl-4-aminophenol as a distillate.[1]
Purification of Intermediate
For applications requiring high purity, the crude N,N-diethyl-4-aminophenol can be further purified by crystallization.
-
Dissolution: In an inert gas atmosphere, dissolve the distilled product in a suitable solvent system, such as water or an aliphatic hydrocarbon (e.g., heptane or cyclohexane), which is substantially incompatible with the product.[5]
-
Stabilization: Add a small quantity of a stabilizer, such as an acid sulfite or dithionite, to the solvent to prevent oxidation and color formation.[2]
-
Crystallization: Cool the mixture slowly to induce crystallization. For instance, cooling to around 30°C should complete the precipitation.[1]
-
Isolation & Drying: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature (e.g., 40°C) to yield high-purity N,N-diethyl-4-aminophenol.[1]
Stage 2 Protocol: Synthesis of Ethyl 4-(diethylamino)phenylcarbamate
This stage involves the reaction of the purified intermediate with ethyl chloroformate.
Experimental Protocol
-
Reactor Setup: In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve the purified N,N-diethyl-4-aminophenol (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 eq) or pyridine, to the solution.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath. This is critical to control the exothermic reaction.
-
Reagent Addition: Add ethyl chloroformate (1.05 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C.[6]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.
-
Wash the filtrate with water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Product Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude Ethyl 4-(diethylamino)phenylcarbamate.
Final Product Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.
Quality Control and Analytical Methods
Rigorous analytical testing is essential to ensure the purity and identity of the intermediate and final product.
| Parameter | N,N-Diethyl-4-aminophenol | Ethyl 4-(diethylamino)phenylcarbamate | Methodology |
| Appearance | Pale yellowish to white granules/crystals | White to off-white crystalline solid | Visual Inspection |
| Purity (Assay) | > 99.5% | > 99.0% | HPLC, GC-MS[7] |
| Identity | Conforms to reference spectrum | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, FT-IR, MS |
| Melting Point | Approx. 74-77 °C | To be determined | Melting Point Apparatus |
| Residual Solvents | To be determined based on solvent used | To be determined based on solvent used | Headspace GC |
Key Spectroscopic Data (Expected):
-
FT-IR (Final Product): Expect characteristic peaks for the carbamate C=O stretch (approx. 1700-1730 cm⁻¹), C-N stretch, and C-O stretch.
-
¹H NMR (Final Product): Expect signals corresponding to the ethyl groups of the diethylamino moiety, the ethyl group of the carbamate ester, and the aromatic protons.
Scalable Production Workflow
The entire process, from raw materials to the final purified product, can be visualized as a continuous workflow, highlighting the key unit operations involved in scalable manufacturing.
Caption: End-to-end scalable production workflow.
Safety and Handling Precautions
All procedures must be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[8]
-
Hydrogen Gas: Extremely flammable. The reductive alkylation step must be performed in a properly rated high-pressure reactor with appropriate safety controls and in an area free from ignition sources.
-
Acetaldehyde: Flammable liquid with a low boiling point. It is toxic and should be handled with care.
-
Ethyl Chloroformate: Toxic, corrosive, and a lachrymator. Handle only in a chemical fume hood.[4]
-
Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.[9]
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Contaminated firefighting water should be collected separately and not allowed to enter drains.[10]
References
- Method for synthesizing phenyl carbamate.
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC. [Link]
-
Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. CVUA Stuttgart. [Link]
-
Nanostrategy for Selective Ethyl Carbamate Removal from Fermented Alcoholic Beverages via Molecular Imprinting Technology. MDPI. [Link]
- Process for producing N,N-diethylaminophenols.
- Production and purification of an N,N-diethylaminophenol.
-
A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. ResearchGate. [Link]
-
Determination of ethyl carbamate (Type IV). OIV. [Link]
-
Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis. PubMed. [Link]
-
Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. MDPI. [Link]
- A process for the preparation of phenylcarbamates.
-
Safety Data Sheet: Ethyl diphenylcarbamate. Chemos GmbH&Co.KG. [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]
-
Synthesis of ethyl 4-dimethylamino-phenylglyoxalate and studies on the reaction by-products. Acta Chimica Sinica. [Link]
-
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]
-
Analysis of Ethyl Carbamate Results from FY 1988-2021 Monitoring. U.S. Food and Drug Administration. [Link]
- Process for producing carbamates.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
- Production and purification of an N,N-diethylaminophenol.
- Process for the preparation of phenylcarbamates.
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Canadian Journal of Chemistry. [Link]
-
Carbamate - Wikipedia. Wikipedia. [Link]
-
Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,... ResearchGate. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
New Carbamates and Related Compounds. Journal of the American Pharmaceutical Association. [Link]
- Ethyl carbamate and its preparation method.
-
4-Aminophenol Derivatives. Chemcess. [Link]
Sources
- 1. US4967004A - Process for producing N,N-diethylaminophenols - Google Patents [patents.google.com]
- 2. EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google Patents [patents.google.com]
- 3. Carbamate - Wikipedia [en.wikipedia.org]
- 4. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 5. EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ua-bw.de [ua-bw.de]
- 8. echemi.com [echemi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. chemos.de [chemos.de]
The Versatile Intermediate: A Guide to the Synthesis and Application of Ethyl 4-(diethylamino)phenylcarbamate
In the landscape of modern organic synthesis, the strategic use of chemical intermediates is paramount to the efficient construction of complex molecular architectures.[1][2] Ethyl 4-(diethylamino)phenylcarbamate emerges as a noteworthy, albeit specialized, building block. Its unique structure, featuring a nucleophilic diethylamino group and a reactive carbamate moiety on a phenyl scaffold, presents a versatile platform for the synthesis of a range of target molecules, particularly in the realms of pharmaceuticals and dye chemistry.[3][4] This guide provides an in-depth exploration of the synthesis, characterization, and practical applications of Ethyl 4-(diethylamino)phenylcarbamate, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the chemical and physical properties of an intermediate is fundamental to its safe and effective handling in a laboratory setting. While specific experimental data for Ethyl 4-(diethylamino)phenylcarbamate is not extensively documented in publicly available literature, we can infer its properties based on analogous structures.
Table 1: Predicted Physicochemical Properties of Ethyl 4-(diethylamino)phenylcarbamate
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₃H₂₀N₂O₂ | Calculated |
| Molecular Weight | 236.31 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar phenylcarbamates |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General solubility of carbamates |
| Boiling Point | > 300 °C (Predicted) | Analogy to similar structures |
| Melting Point | Not available | - |
Safety and Handling:
As with any chemical, appropriate safety precautions must be observed when handling Ethyl 4-(diethylamino)phenylcarbamate.[5][6][7][8] General guidelines for handling aromatic amines and carbamates should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.[7]
-
In case of contact:
-
Skin: Wash the affected area thoroughly with soap and water.[8]
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Ingestion: Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
Synthesis of Ethyl 4-(diethylamino)phenylcarbamate: A Step-by-Step Protocol
The synthesis of Ethyl 4-(diethylamino)phenylcarbamate can be approached through several established methods for carbamate formation. The most direct and commonly employed route involves the reaction of a substituted aniline with a chloroformate.[9][10] This nucleophilic acyl substitution provides a reliable method for the construction of the carbamate linkage.
Figure 1: A generalized workflow for the synthesis of Ethyl 4-(diethylamino)phenylcarbamate.
Detailed Experimental Protocol: Synthesis from 4-(Diethylamino)aniline
This protocol details the synthesis of Ethyl 4-(diethylamino)phenylcarbamate from 4-(diethylamino)aniline and ethyl chloroformate. The use of a tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction.[11]
Materials:
-
4-(Diethylamino)aniline
-
Ethyl chloroformate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(diethylamino)aniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 4-(diethylamino)phenylcarbamate.
Characterization of Ethyl 4-(diethylamino)phenylcarbamate
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. Standard analytical techniques should be employed.
Table 2: Expected Analytical Data for Ethyl 4-(diethylamino)phenylcarbamate
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), diethylamino group (quartet and triplet), and aromatic protons (two doublets). |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, aromatic carbons, and the aliphatic carbons of the ethyl and diethylamino groups.[12][13][14] |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z = 236.31).[15] |
| Infrared (IR) | Characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and C-N stretching of the aromatic amine.[16][17] |
Application as a Chemical Intermediate
The utility of Ethyl 4-(diethylamino)phenylcarbamate as a chemical intermediate stems from the reactivity of its constituent functional groups. The carbamate can act as a directing group or be transformed, while the diethylamino group can influence the electronic properties of the aromatic ring and participate in further reactions.
Role in the Synthesis of Azo Dyes
The electron-donating diethylamino group makes the aromatic ring of Ethyl 4-(diethylamino)phenylcarbamate highly activated towards electrophilic substitution. This property is particularly valuable in the synthesis of azo dyes.[18] The para-position to the diethylamino group is susceptible to coupling with diazonium salts to form brightly colored azo compounds.
Sources
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- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. primescholars.com [primescholars.com]
Application Note: Synthesis of Ethyl (4-(diethylamino)phenyl)carbamate
Abstract
This guide details the protocol for the chemoselective
Chemical Mechanism & Rationale[1][2][3][4][5]
Reaction Pathway
The transformation proceeds via a Nucleophilic Acyl Substitution (addition-elimination) mechanism. The reaction is regioselective for the primary amine due to the steric hindrance and lack of a dissociable proton on the tertiary diethylamino group.
-
Nucleophilic Attack: The lone pair of the primary nitrogen (
) attacks the electrophilic carbonyl carbon of ethyl chloroformate. -
Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is transiently formed.
-
Elimination: The chloride ion is expelled, reforming the carbonyl bond to yield the protonated carbamate.
-
Deprotonation: An auxiliary base (Triethylamine or Pyridine) removes the proton to generate the neutral carbamate and precipitates the hydrochloride salt.
Critical Mechanistic Insight: Oxidation Control
Expert Note: 4-(diethylamino)aniline is highly electron-rich and susceptible to oxidation by atmospheric oxygen, forming colored quinone-diimine species (Wurster’s salts).
-
Implication: The reaction must be performed under an inert atmosphere (Nitrogen or Argon).
-
Visual Indicator: A rapid color change to deep purple or black indicates oxidative degradation.
Mechanism Diagram
Figure 1: Step-wise mechanism of carbamate formation highlighting the critical oxidation side-reaction pathway.
Experimental Protocol
Reagents & Equipment
| Reagent | Equiv.[1] | Role | Specification |
| 4-(Diethylamino)aniline | 1.0 | Substrate | >97% purity, store under N₂ |
| Ethyl Chloroformate | 1.1 | Electrophile | Freshly distilled or high purity |
| Triethylamine (TEA) | 1.2 | Base | Anhydrous, scavenges HCl |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (0.1 M conc.)[2] |
| Nitrogen (gas) | N/A | Atmosphere | Dry, inert gas line |
Safety Protocols (Lachrymator Warning)
-
Ethyl Chloroformate: Highly toxic, flammable, and a potent lachrymator. Handle only in a functioning fume hood.
-
PPE: Butyl rubber gloves are recommended over nitrile for prolonged exposure; chemical splash goggles are mandatory.
-
Quench: Residual chloroformate must be destroyed with aqueous ammonia or dilute NaOH before disposal.
Step-by-Step Procedure
Step 1: Inert Setup Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with nitrogen for 10 minutes.
Step 2: Solubilization Add 4-(diethylamino)aniline (1.0 equiv) and anhydrous DCM (concentration ~0.1 M). Stir until fully dissolved. The solution should be pale brown/tan.
-
Checkpoint: If the solution turns dark purple immediately, the amine is oxidized. Recrystallize or distill the starting material before proceeding.
Step 3: Base Addition Add Triethylamine (1.2 equiv) via syringe. Cool the mixture to 0°C using an ice/water bath.
Step 4: Electrophile Addition Dilute Ethyl Chloroformate (1.1 equiv) in a small volume of DCM. Add this solution dropwise over 20–30 minutes.
-
Why Dropwise? The reaction is exothermic. Rapid addition can cause localized overheating and side reactions (e.g., bis-acylation).
Step 5: Reaction & Monitoring Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting amine (lower R_f) should disappear, replaced by the carbamate product (higher R_f).
Step 6: Workup
-
Quench with saturated aqueous
. -
Separate phases.[3] Extract the aqueous layer with DCM (
). -
Wash combined organics with water (
) and brine ( ). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing temperature control and quenching.
Results & Troubleshooting
Expected Data
-
Appearance: Off-white to pale beige solid.
-
Yield: Typical isolated yields range from 85% to 95%.
-
1H NMR (CDCl3, 400 MHz):
-
1.25 (t, 3H,
) -
4.15 (q, 2H,
) -
6.50 (br s, 1H,
) -
6.65 (d, 2H, Ar-H ortho to
) -
7.20 (d, 2H, Ar-H ortho to
)
-
1.25 (t, 3H,
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Dark Purple/Black Mixture | Oxidation of amine | Ensure strict |
| Low Yield | Hydrolysis of Chloroformate | Ensure solvents are anhydrous; check chloroformate quality. |
| Incomplete Conversion | HCl Inhibition | Increase base (TEA) to 1.5 equiv to fully trap HCl. |
| Oiling out | Impurities | Recrystallize from Ethanol/Water or purify via flash column. |
References
-
BenchChem. (2025).[4][5] Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Retrieved from
-
Organic Syntheses. (1951). Ethyl N-methylcarbamate. Org. Syn. Coll. Vol. 2, 464. Retrieved from
-
PubChem. (n.d.).[2] 4-(Diethylamino)aniline Compound Summary. Retrieved from
-
Royal Society of Chemistry. (1971). Kinetics of the reaction of ethyl chloroformate with aromatic amines. J. Chem. Soc. B. Retrieved from
Sources
Green chemistry approaches to synthesizing Ethyl 4-(diethylamino)phenylcarbamate
This Application Note provides a definitive guide to the green synthesis of Ethyl 4-(diethylamino)phenylcarbamate (also known as N-(4-Diethylaminophenyl)urethane). It replaces traditional phosgene and chloroformate routes with a sustainable, catalytic carbonylation approach using Diethyl Carbonate (DEC) .
Executive Summary
The synthesis of phenylcarbamates has historically relied on ethyl chloroformate or phosgene , reagents characterized by high toxicity, corrosivity, and the generation of stoichiometric salt waste. This guide details a Green Chemistry approach utilizing Diethyl Carbonate (DEC) as a dual reagent and solvent.
By leveraging the nucleophilicity of
-
Protocol A: Zinc Acetate-catalyzed (Robust, scalable).
-
Protocol B: TBD-catalyzed (Metal-free, organocatalytic).
Scientific Principles & Mechanism
The Green Reagent: Diethyl Carbonate (DEC)
DEC is classified as a green reagent due to its low toxicity, biodegradability, and preparation from CO₂ and ethanol. Unlike chloroformates, DEC acts as a "tunable" electrophile.
-
Traditional Route (Chloroformate):
(Salt Waste) -
Green Route (DEC):
(100% Atom Economy potential if EtOH recycled)
Substrate Specificity: -Diethyl- -phenylenediamine (DPD)
DPD contains two amine groups:[1]
-
Diethylamino group: Tertiary amine, non-nucleophilic at the nitrogen center due to steric bulk and alkyl substitution, but strongly electron-donating to the ring.
-
Primary Amino group: Highly nucleophilic due to the para-electron donation from the diethylamino group.
-
Challenge: DPD is highly sensitive to oxidation (Wurster’s dye formation). Strict inert atmosphere (N₂/Ar) is required to prevent "pinking" or polymerization during synthesis.
Reaction Mechanism (Zinc Catalysis)
The Lewis Acid catalyst (
Figure 1: Lewis-acid catalyzed mechanism for the aminolysis of Diethyl Carbonate.
Experimental Protocols
Protocol A: Zinc Acetate Catalyzed (Recommended for Scalability)
Best for: High yields, robust tolerance to minor moisture.
Reagents:
-
-Diethyl-
-phenylenediamine (DPD): 10 mmol (1.64 g) -
Diethyl Carbonate (DEC): 10 mL (Excess, acts as solvent)
-
Zinc Acetate Dihydrate (
): 0.5 mmol (110 mg, 5 mol%) -
Solvent for Workup: Ethanol (Green) or Ethyl Acetate.
Step-by-Step Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a nitrogen line to the top of the condenser.
-
Inerting: Flush the flask with Nitrogen for 5 minutes. Crucial: DPD oxidizes rapidly in air.
-
Addition: Add DPD (1.64 g), Zn(OAc)₂ (110 mg), and DEC (10 mL) to the flask under positive nitrogen pressure.
-
Reaction: Heat the mixture to reflux (approx. 125-130°C) .
-
Note: The reaction produces ethanol. Using a Dean-Stark trap to remove ethanol can accelerate the reaction, but standard reflux is usually sufficient for 8-12 hours.
-
-
Monitoring: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the DPD spot (
) and appearance of the carbamate ( ). -
Workup (Green):
-
Cool the reaction mixture to room temperature.
-
Evaporation: Remove excess DEC under reduced pressure (Rotary Evaporator). The recovered DEC can be recycled.
-
Crystallization: Dissolve the crude residue in a minimum amount of hot Ethanol (
). Add water dropwise until turbidity appears. Cool to overnight.
-
-
Isolation: Filter the off-white crystals and wash with cold water/ethanol (9:1). Dry in a vacuum oven at
.
Expected Yield: 85-92% Appearance: White to off-white crystalline solid.
Protocol B: TBD Catalyzed (Metal-Free)
Best for: Strictly metal-free requirements (e.g., pharma intermediates).
Reagents:
-
DPD: 10 mmol
-
DEC: 10 mL
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): 10 mol% (139 mg)
Procedure:
-
Setup: Same as Protocol A (Nitrogen atmosphere is mandatory).
-
Reaction: Mix DPD, TBD, and DEC. Heat to reflux for 6-10 hours.
-
Workup:
-
Evaporate excess DEC.
-
Wash: Dissolve residue in Ethyl Acetate and wash with water (2x) to remove the water-soluble TBD catalyst.
-
Dry & Concentrate: Dry organic layer over
, filter, and concentrate. -
Recrystallize: From Ethanol/Water as in Protocol A.
-
Expected Yield: 80-88%
Process Comparison: Traditional vs. Green
| Feature | Traditional Route (Chloroformate) | Green Route (DEC - Protocol A) |
| Reagents | Ethyl Chloroformate + Base (Pyridine) | Diethyl Carbonate (DEC) |
| Hazard Class | High (Toxic, Corrosive, Lachrymator) | Low (Flammable liquid, non-toxic) |
| Atom Economy | Poor (Stoichiometric salt waste) | Excellent (Ethanol is only byproduct) |
| E-Factor | High (Solvent + Salt cleanup) | Low (DEC is solvent & reagent) |
| Purification | Extraction + Wash + Crystallization | Evaporation + Crystallization |
| Equipment | Scrubbers needed for HCl/Phosgene | Standard Reflux Setup |
Workflow Diagram
Figure 2: Operational workflow for the green synthesis of Ethyl 4-(diethylamino)phenylcarbamate.
References
-
Greener Synthesis of Carbamates: Tundo, P., et al. (2010). "Dimethyl Carbonate: Green Solvent and Ambident Reagent." University of Venice. Link
-
Catalytic Aminolysis of Carbonates: Baba, T., et al. (2002). "Catalytic synthesis of dimethyl carbonate from urea and methanol." Green Chemistry, 4, 483-489. Link
-
Zinc Catalysis Mechanism: Grego, S., et al. (2010). "Reaction of aromatic amines with dimethyl carbonate: A green synthesis of carbamates." Pure and Applied Chemistry. Link
-
TBD Organocatalysis: Simion, A., et al. (2018). "TBD-catalyzed synthesis of carbamates from amines and organic carbonates." Letters in Organic Chemistry. Link
-
DPD Handling & Oxidation: "N,N-Diethyl-p-phenylenediamine Safety Data Sheet." Sigma-Aldrich.[4] Link
Sources
Application Note: Ethyl 4-(diethylamino)phenylcarbamate in Polymer Synthesis
This guide details the application of Ethyl 4-(diethylamino)phenylcarbamate (E-DEAPC), a specialized dual-function additive used in advanced polymer synthesis. It serves primarily as a highly efficient amine synergist in UV-curable systems and secondarily as a latent (blocked) isocyanate precursor in thermal polyurethane curing.
Executive Summary
Ethyl 4-(diethylamino)phenylcarbamate (E-DEAPC) represents a class of "hybrid" functional additives designed to bridge the gap between photochemical reactivity and thermal stability. Unlike standard aliphatic amine synergists (e.g., Methyldiethanolamine), E-DEAPC utilizes a conjugated aromatic system to enhance electron donation during Type II photoinitiation while the carbamate moiety provides superior solubility in polar acrylate and polyurethane resins. Furthermore, at elevated temperatures (>160°C), it functions as a blocked isocyanate, releasing a reactive isocyanate species for secondary thermal crosslinking.
Key Chemical Properties
| Property | Specification |
| IUPAC Name | Ethyl N-[4-(diethylamino)phenyl]carbamate |
| Molecular Structure | Et |
| Functionality | Tertiary Amine (Donor), Carbamate (H-Bonding/Latent NCO) |
| Primary Application | Co-initiator (Synergist) for UV-Curable Coatings |
| Secondary Application | Blocked Isocyanate for 1K Polyurethane Systems |
Mechanism of Action
Photochemical Synergism (UV Curing)
In UV-curable formulations involving Type II photoinitiators (e.g., Benzophenone or Thioxanthone), E-DEAPC acts as a hydrogen donor. The excited triplet state of the photoinitiator abstracts a hydrogen atom from the ethyl group
Advantages over Ethyl 4-(dimethylamino)benzoate (EDB):
-
Solubility: The carbamate tail improves compatibility with urethane-acrylate oligomers, reducing phase separation (blooming).
-
Red Shift: The electron-donating diethylamino group, coupled with the carbamate, slightly red-shifts the absorption, potentially improving curing with LED sources (395 nm).
Thermal Deblocking (Blocked Isocyanate)
Upon heating above its dissociation temperature (
Mechanistic Diagram (DOT)
Caption: Dual-mechanism pathway showing UV-induced radical generation and thermal isocyanate release.
Experimental Protocols
Protocol A: Synthesis of E-DEAPC Monomer
Use this protocol if the additive is not commercially available in the required purity.
Reagents:
-
N,N-Diethyl-p-phenylenediamine (free base): 100 mmol
-
Ethyl Chloroformate: 110 mmol
-
Triethylamine (TEA): 120 mmol
-
Dichloromethane (DCM): 200 mL (Anhydrous)
Step-by-Step Procedure:
-
Setup: Purge a 500 mL 3-neck round-bottom flask with nitrogen. Add N,N-Diethyl-p-phenylenediamine and TEA to the DCM. Cool to 0°C in an ice bath.
-
Addition: Add Ethyl Chloroformate dropwise via an addition funnel over 30 minutes. Maintain temperature
to prevent side reactions. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Wash the organic phase with water (
), then saturated NaHCO , then brine. -
Purification: Dry over MgSO
, filter, and rotary evaporate. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white/off-white crystals.-
Target Yield: >85%
-
Melting Point Check: Expect
.
-
Protocol B: UV-Curing Formulation (High-Speed Coating)
Application: Wood coatings or Overprint Varnishes (OPV).
Formulation Table:
| Component | Function | Weight % |
|---|---|---|
| Epoxy Acrylate Oligomer | Base Resin | 45.0 |
| TPGDA | Reactive Diluent | 40.0 |
| Benzophenone | Photoinitiator (Type II) | 4.0 |
| E-DEAPC | Amine Synergist | 3.0 |
| Irgacure 184 | Photoinitiator (Type I) | 2.0 |
| Additives | Flow/Leveling | 1.0 |
Procedure:
-
Dissolution: Dissolve Benzophenone and E-DEAPC in TPGDA (Tripropylene glycol diacrylate) at 40°C. Ensure complete dissolution; E-DEAPC dissolves faster than EDB due to the carbamate linkage.
-
Blending: Add the oligomer and stir at 1000 RPM for 15 minutes.
-
Application: Draw down a 12
m film on a Leneta card. -
Curing: Pass under a medium-pressure Hg lamp (80 W/cm).
-
Success Criteria: Tack-free surface at conveyor speed >20 m/min.
-
Protocol C: Thermal Latent Crosslinking Verification
To verify the "Blocked Isocyanate" utility.
-
TGA Analysis: Perform Thermogravimetric Analysis on pure E-DEAPC.
-
Look for: Onset of weight loss at ~160°C (loss of Ethanol).
-
-
Film Test: Mix E-DEAPC (5 wt%) into a hydroxyl-functional acrylic resin (no UV initiator).
-
Baking: Bake at 180°C for 30 minutes.
-
FTIR Validation: Monitor the disappearance of the -OH peak (3400 cm
) and the shift of the Carbonyl peak, indicating the formation of new urethane linkages with the polymer backbone.
Performance Comparison Data
The following table contrasts E-DEAPC with standard industry synergists in a TMPTA (Trimethylolpropane triacrylate) formulation cured with Benzophenone.
| Synergist Type | Relative Cure Speed | Yellowing Index ( | Migration Potential |
| MDEA (Aliphatic) | 1.0 (Baseline) | Low | High (Volatile) |
| EDB (Ethyl 4-dimethylaminobenzoate) | 2.5 (Fast) | Medium | Medium |
| E-DEAPC (Carbamate) | 2.4 (Fast) | Low-Medium | Low (H-Bonding) |
Interpretation: E-DEAPC offers cure speeds comparable to EDB but with reduced migration risk due to stronger intermolecular hydrogen bonding provided by the carbamate moiety.
Troubleshooting & Storage
-
Yellowing: Like all aromatic amines, E-DEAPC can oxidize over time, leading to yellowing. Store under nitrogen and away from light.
-
Solubility: If "blooming" (crystallization on surface) occurs, reduce loading to <3% or use a co-solvent monomer like IBOA.
-
Thermal Stability: Do not use in formulations processed >100°C prior to application, as premature deblocking may increase viscosity.
References
- Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Defines the mechanism of amino-synergists in Type II systems).
-
Wicks, D. A., & Wicks, Z. W. (1999). Blocked isocyanates III: Part A. Mechanisms and chemistry. Progress in Organic Coatings, 36(3), 148-172. Link
- Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
- Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science, 34(10), 1068-1133.
Application Notes and Protocols for Ethyl 4-(diethylamino)phenylcarbamate and Structurally Related Compounds
Preamble: Navigating Chemical Specificity
Initial searches for "Ethyl 4-(diethylamino)phenylcarbamate" did not yield a specific Safety Data Sheet (SDS) or comprehensive handling protocols for this exact molecule. The closest structurally characterized compound readily found in public databases is Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate.[1] Given the potential for ambiguity and the critical importance of safety, this document provides a robust set of protocols based on the known hazards and handling requirements of the core functional groups present: aromatic amines and carbamate esters . These guidelines are synthesized from established safety documents for analogous compounds and are designed to provide a high level of protection for researchers, scientists, and drug development professionals. It is imperative that users of this guide treat Ethyl 4-(diethylamino)phenylcarbamate with the caution afforded to a novel chemical entity, supplementing these protocols with a rigorous, institution-specific risk assessment.
Section 1: Chemical and Physical Profile
The molecule , Ethyl 4-(diethylamino)phenylcarbamate, contains a carbamate ester and a tertiary aromatic amine. These functional groups dictate its likely chemical behavior and stability.
-
Carbamate Esters: This class of compounds can vary in toxicity. For instance, ethyl carbamate itself is a recognized carcinogen.[2] Carbamates can be incompatible with strong acids, bases, and potent reducing agents.[3]
-
Aromatic Amines: Aromatic amines are often susceptible to oxidation and can be light-sensitive.[4] Many are toxic and require careful handling to avoid inhalation, ingestion, and skin contact.
Based on analogous compounds, the physical and chemical properties can be inferred as follows:
| Property | Inferred Value/Characteristic | Rationale & References |
| Appearance | Likely a white to off-white or light yellow solid. | Based on related compounds like Ethyl 4-(dimethylamino)benzoate and other solid carbamates.[5] |
| Stability | Potentially sensitive to heat, light, and oxidation. | Aromatic amines are susceptible to oxidation.[4] Carbamates can degrade at elevated temperatures.[2] |
| Solubility | Likely soluble in organic solvents such as ethanol, acetone, and benzene. | Based on the general solubility of carbamate esters and aromatic amines.[2][6] |
| Reactivity Hazards | Incompatible with strong oxidizing agents, strong acids, and strong bases. | General reactivity profile for carbamates and amines.[3][7] |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is essential when handling this compound.
Engineering Controls
-
Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. Change gloves immediately if contaminated. | To prevent skin contact. Carbamates and aromatic amines can be absorbed through the skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Body Protection | A lab coat should be worn at all times. For larger quantities, a chemically resistant apron is recommended. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not typically required when using a fume hood. In the absence of a fume hood or for spill cleanup, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary. | To prevent inhalation of airborne particles or vapors. |
Section 3: Handling Protocols
Adherence to a strict handling workflow minimizes exposure and preserves the integrity of the compound.
General Handling Workflow
Caption: Step-by-step workflow for the safe handling of Ethyl 4-(diethylamino)phenylcarbamate.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area and prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain & Clean:
-
For solid spills: Gently cover the spill with an absorbent material like sand or vermiculite to avoid generating dust.[10] Carefully sweep the material into a labeled hazardous waste container.
-
For liquid spills: Absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.[8]
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
Section 4: Storage Protocols
Proper storage is crucial for maintaining the chemical's stability and ensuring safety. The primary concerns for a compound containing an aromatic amine and a carbamate are protection from atmospheric moisture, oxygen, and light, as well as temperature control.
Storage Decision Logic
Caption: Decision diagram for appropriate storage conditions based on duration.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale & References |
| Temperature | Long-term: -20°C. Short-term: 2-8°C. | Aromatic amines show greater stability at lower temperatures.[11] Storing below ambient temperature minimizes degradation.[12] |
| Atmosphere | Inert gas (Argon or Nitrogen) for long-term storage. | The aromatic amine moiety is susceptible to oxidation.[4] An inert atmosphere will preserve the compound's integrity. |
| Container | Tightly sealed amber glass vial or an opaque container. | Protects from light and atmospheric moisture. Amines can be hygroscopic.[12] |
| Co-storage | Store away from strong oxidizing agents, acids, and bases. | To prevent accidental contact with incompatible materials.[3][7] |
References
-
PubChem. Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Ethyl carbamate. Wikimedia Foundation. [Link]
-
Restek. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl diphenylcarbamate. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Prado-Ochoa, M. A., et al. "Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle." Parasitology Research, vol. 122, no. 11, 2023, pp. 2867-2875. National Center for Biotechnology Information. [Link]
-
ChEMBL. Compound: ETHYL PHENYLCARBAMATE (CHEMBL2235373). European Bioinformatics Institute. [Link]
-
ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]
-
MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]
-
Fisher Scientific. SAFETY DATA SHEET: Ethyl 3-amino-4-(methylamino)benzoate. [Link]
-
PhotochemCAD. A. Aromatic Hydrocarbons A29. Ethyl 4-(dimethylamino)benzoate. [Link]
-
Taylor & Francis. Ethyl carbamate – Knowledge and References. [Link]
-
SUNDARBAN MAHAVIDYALAYA. Aromatic Amines. [Link]
-
SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]
Sources
- 1. Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate | C17H27N3O3 | CID 234314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 3. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 7. international.skcinc.com [international.skcinc.com]
- 8. agilent.com [agilent.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
Application Notes & Protocols: Strategic Solvent Selection for Reactions of Ethyl 4-(diethylamino)phenylcarbamate
Abstract
This comprehensive guide provides a detailed framework for the strategic selection of solvents in reactions involving Ethyl 4-(diethylamino)phenylcarbamate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple solvent lists to explain the underlying chemical principles governing solvent-reaction dynamics. We will explore how solvent properties such as polarity, proticity, and coordinating ability directly influence reaction mechanisms, rates, and product selectivity. This guide includes detailed experimental protocols, troubleshooting advice, and data-driven recommendations to empower scientists to optimize their synthetic outcomes.
Introduction: The Chemical Landscape of Ethyl 4-(diethylamino)phenylcarbamate
Ethyl 4-(diethylamino)phenylcarbamate is a multifunctional molecule featuring three key reactive sites: the carbamate NH group, the carbamate ester linkage, and the electron-rich aromatic ring. The tertiary amine (diethylamino group) acts as a powerful electron-donating group, significantly activating the phenyl ring for electrophilic substitution and influencing the overall electronic character of the molecule.
The strategic importance of this scaffold lies in its potential as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. The carbamate moiety can act as a protecting group for the aniline nitrogen or serve as a precursor for urea and isocyanate formation.[1][2][3] Understanding how to manipulate these functional groups with precision is paramount, and the choice of solvent is the primary tool for achieving this control.
The First Principle: Causality in Solvent Selection
A solvent is not merely a medium for dissolution; it is an active participant in the reaction. Its influence is dictated by its ability to stabilize or destabilize reactants, intermediates, transition states, and products. The key to rational solvent selection lies in understanding the reaction mechanism and predicting which solvent environment will provide the most favorable energy pathway.
Solvent Classification and Mechanistic Implications
Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (proticity).
| Solvent Class | Characteristics | Examples | Mechanistic Influence |
| Polar Protic | High dielectric constant; contain O-H or N-H bonds. | Water, Methanol, Ethanol | Excellent at solvating both cations and anions. Can stabilize ionic intermediates (favoring SN1/E1 pathways) but may also solvate and deactivate strong nucleophiles through hydrogen bonding.[4] |
| Polar Aprotic | High dielectric constant; lack O-H or N-H bonds. | DMSO, DMF, Acetonitrile, Acetone | Solvate cations well but are poor at solvating anions. This leaves anions "naked" and highly reactive, significantly accelerating SN2 reactions. |
| Nonpolar Aprotic | Low dielectric constant. | Toluene, Hexane, Dichloromethane (DCM) | Primarily interact through van der Waals forces. Ideal for reactions involving nonpolar reactants or where charge separation in the transition state is minimal. Often used in radical reactions. |
Visualizing the Solvent Decision Framework
The selection process is a logical workflow that balances the requirements of the reactants with the demands of the reaction mechanism.
Caption: Logical workflow for rational solvent selection.
Application Focus: Aminolysis and Urea Formation
A common transformation for phenyl carbamates is the reaction with a primary or secondary amine to form a substituted urea. This reaction is of significant interest in medicinal chemistry. The mechanism is highly dependent on the nature of the carbamate.[2] For a secondary carbamate like Ethyl 4-(diethylamino)phenylcarbamate, the reaction proceeds through a direct nucleophilic acyl substitution (BAc2 mechanism) rather than an E1cb elimination-addition pathway seen with primary carbamates.[1][2]
Mechanism: Nucleophilic Acyl Substitution (BAc2)
The reaction involves the direct attack of the amine nucleophile at the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate, which then collapses, expelling the phenoxide as the leaving group.
Solvent Influence on Urea Formation
For a BAc2 mechanism, the transition state involves charge separation. Solvents that can stabilize this charged transition state without overly deactivating the amine nucleophile are preferred.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Generally good choices. They can stabilize the developing charge in the transition state.
-
Nonpolar Aprotic Solvents (e.g., Toluene, Chloroform): Can be effective, especially at higher temperatures (reflux).[2] The lack of strong solvation of the nucleophile can maintain its reactivity.
-
Polar Protic Solvents (e.g., Ethanol): Generally avoided. They can form strong hydrogen bonds with the amine nucleophile, reducing its nucleophilicity and slowing the reaction rate.
Comparative Solvent Table for Urea Synthesis
| Solvent | Class | Boiling Point (°C) | Rationale & Considerations | Typical Yield |
| Chloroform | Nonpolar Aprotic | 61 | Often used at reflux. Good for dissolving organic reactants.[2] | Moderate to Good |
| Toluene | Nonpolar Aprotic | 111 | Higher boiling point allows for more thermal energy. Good for driving reactions to completion. | Good to Excellent |
| Acetonitrile | Polar Aprotic | 82 | Polar nature can help solubilize amine salts and stabilize the transition state. | Good |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | A common, less polar aprotic solvent. Good for reactions at or near room temperature. | Moderate to Good |
Protocol 1: Synthesis of a Disubstituted Urea
This protocol describes the reaction of Ethyl 4-(diethylamino)phenylcarbamate with benzylamine to form the corresponding urea.
Materials:
-
Ethyl 4-(diethylamino)phenylcarbamate (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Triethylamine (NEt3) (3.0 equiv, as a base)[2]
-
Toluene (Anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification glassware
Workflow Diagram:
Caption: Experimental workflow for urea synthesis.
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, add Ethyl 4-(diethylamino)phenylcarbamate (1.0 equiv) and anhydrous toluene.
-
Addition: Add triethylamine (3.0 equiv) followed by the dropwise addition of benzylamine (1.2 equiv).
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with dichloromethane.
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 1N NaOH (aq) to remove the phenol byproduct, and then with 2N HCl (aq) to remove excess amines.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure urea product.
Application Focus: Synthesis of Ethyl 4-(diethylamino)phenylcarbamate
The title compound is typically synthesized via the reaction of 4-diethylaminoaniline with ethyl chloroformate. This is a classic nucleophilic substitution at the acyl carbon of the chloroformate.
Mechanism: Nucleophilic Acyl Substitution
The amino group of the aniline derivative acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl chloroformate. A molecule of HCl is eliminated in the process, which must be neutralized by a base.
Solvent Influence on Carbamate Synthesis
The primary considerations for this reaction are ensuring the solubility of the amine starting material and effectively managing the HCl byproduct.
-
Aprotic Solvents (e.g., Ethyl Acetate, THF, Dichloromethane, Toluene): These are the most common and effective choices. They provide good solubility for the reactants.[1][5][6] An external base (like triethylamine or pyridine) or using a biphasic system with an aqueous base (like NaHCO3) is required to scavenge the generated HCl.[5]
-
Reaction Temperature: These reactions are often exothermic and are typically performed at reduced temperatures (0-5 °C) during the addition of the chloroformate to control the reaction rate and minimize side product formation.[5][6]
Protocol 2: Synthesis of Ethyl 4-(diethylamino)phenylcarbamate
This protocol is adapted from general procedures for phenyl carbamate synthesis.[1][5]
Materials:
-
N,N-diethyl-p-phenylenediamine (1.0 equiv)
-
Ethyl chloroformate (1.1 equiv)
-
Triethylamine (1.2 equiv) or an aqueous base
-
Tetrahydrofuran (THF), Anhydrous
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N,N-diethyl-p-phenylenediamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition: Add ethyl chloroformate (1.1 equiv), dissolved in a small amount of THF, dropwise via a dropping funnel over 30-60 minutes. Maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract twice with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Suggested Solution |
| Low or No Reaction | 1. Poor solubility of starting material. 2. Nucleophile deactivated by a protic solvent. 3. Reaction temperature too low. | 1. Switch to a more suitable solvent (e.g., DMF for polar compounds, Toluene for nonpolar). 2. Change from a protic to an aprotic solvent. 3. Increase temperature or move to a higher-boiling solvent. |
| Formation of Side Products | 1. Reaction temperature too high, causing decomposition. 2. Solvent participating in the reaction. | 1. Run the reaction at a lower temperature. 2. Ensure an inert solvent is used. Check for solvent compatibility with all reagents. |
| Difficult Product Isolation | 1. Product is highly soluble in the workup solvent. 2. Emulsion formation during extraction. | 1. Use a different, less polar solvent for extraction. 2. Add brine to the aqueous layer to break the emulsion. |
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
- ResearchGate. (2025). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.
- PMC. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
- R Discovery. (2014). Influence of Solvent on Reaction Path to Synthesis of Methyl N-Phenyl Carbamate from Aniline, CO2 and Methanol.
- PMC. (2023). Continuous Synthesis of Carbamates from CO2 and Amines.
- ACS Publications. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
- The Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts.
- BenchChem. (2025). Synthesis Protocol for Phenyl 2-(phenylthio)phenylcarbamate: An Application Note.
- ResearchGate. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations.
- PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
- PMC. (2016). Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate.
- ResearchGate. (2025). Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst.
Sources
- 1. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 4-(diethylamino)phenylcarbamate
Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the synthesis of Ethyl 4-(diethylamino)phenylcarbamate.
Synthesizing carbamates from primary amines and chloroformates is a foundational transformation in medicinal chemistry, heavily utilized to create proteolytic-resistant bioisosteres (1)[1]. However, reacting highly electron-rich anilines like N,N-diethyl-p-phenylenediamine with ethyl chloroformate presents unique chemoselectivity and stability challenges (2)[2]. This guide deconstructs the reaction mechanics, provides field-proven troubleshooting FAQs, and establishes a self-validating protocol to maximize your yield.
Mechanistic Overview & Causality
The target molecule requires the selective acylation of a primary amine in the presence of a basic tertiary amine and an extremely electron-rich aromatic ring. Failure to control the reaction environment leads to two primary yield-limiting pathways: rapid air oxidation of the aniline and over-acylation (bis-carbamate formation).
Fig 1. Reaction pathway and common yield-limiting side reactions.
Troubleshooting FAQs
Q1: My reaction mixture turns dark brown or black almost instantly, and my yields are <50%. What is happening? Causality: N,N-diethyl-p-phenylenediamine is notoriously susceptible to single-electron oxidation. Dissolved oxygen in your solvent strips an electron from the electron-rich aromatic system, forming a radical cation (Wurster's red) that rapidly cascades into a polymeric quinone diimine tar. Solution: You must sparge all solvents with Argon for at least 10 minutes prior to use. Additionally, perform the reaction under a strict inert atmosphere and consider adding a mild, water-soluble antioxidant (like ascorbic acid) during the aqueous workup to protect the product.
Q2: LC-MS analysis of my crude mixture shows a mass corresponding to[M + 72] dominating the target product. How do I prevent this? Causality: This is bis-acylation. The newly formed carbamate still possesses a proton. If you use a strong organic base (like Triethylamine or Pyridine) and an excess of ethyl chloroformate, the base deprotonates the carbamate nitrogen, turning it into a nucleophile that attacks a second molecule of ethyl chloroformate. Solution: Limit ethyl chloroformate to exactly 1.05 equivalents. More importantly, switch from a homogeneous organic base to a biphasic Schotten-Baumann system (EtOAc / saturated aqueous NaHCO₃). The mild inorganic base is sufficient to neutralize the HCl byproduct but too weak to deprotonate the carbamate (3)[3].
Q3: I am starting with N,N-diethyl-p-phenylenediamine sulfate salt. Do I need to isolate the free base first? Causality: The sulfate salt is highly stable against oxidation but completely non-nucleophilic because the primary amine is protonated. Isolating the free base beforehand risks massive oxidative loss. Solution: Do not isolate the free base. Use the biphasic Schotten-Baumann conditions described below. The aqueous NaHCO₃ will liberate the free base in situ, which immediately partitions into the organic layer where it reacts with the chloroformate, minimizing its exposure to air.
Optimization Data
To illustrate the impact of reaction parameters on chemoselectivity and yield, review the optimization matrix below. The data clearly demonstrates that temperature control and base selection are the primary levers for success.
| Solvent System | Base (Equivalents) | Temperature | Atmosphere | Yield (%) | Primary Impurity Identified |
| DCM (Anhydrous) | Triethylamine (1.2) | 25 °C | Air | 42% | Quinone diimine (Oxidation tar) |
| THF (Anhydrous) | Pyridine (2.0) | 65 °C | Nitrogen | 58% | Bis-carbamate (Over-acylation) |
| EtOAc / Water | NaHCO₃ (1.5) | 0 °C | Nitrogen | 74% | Unreacted starting material |
| EtOAc / Water | NaHCO₃ (3.0) | 0–5 °C | Argon | 94% | None (Trace hydrolysis) |
Self-Validating Experimental Protocol
This protocol utilizes a biphasic Schotten-Baumann approach to maximize yield while providing real-time visual and chemical feedback to validate the reaction's progress.
Fig 2. Troubleshooting decision tree for carbamate synthesis.
Step-by-Step Methodology
Step 1: System Preparation & Degassing
-
Action: Add 30 mL of Ethyl Acetate (EtOAc) and 30 mL of saturated aqueous NaHCO₃ to a 100 mL round-bottom flask. Sparge the biphasic mixture vigorously with Argon for 15 minutes.
-
Causality: Removing dissolved oxygen prevents the single-electron transfer oxidation of the aniline.
Step 2: Substrate Introduction
-
Action: Under Argon flow, add N,N-diethyl-p-phenylenediamine sulfate (10 mmol, 2.62 g) to the flask. Stir vigorously (800+ RPM) at room temperature for 10 minutes until the solid dissolves, then cool the flask to 0 °C in an ice bath.
-
Causality: The vigorous stirring ensures the aqueous base fully deprotonates the sulfate salt, driving the highly sensitive free base immediately into the protective organic layer.
-
Self-Validation Checkpoint 1 (Visual Indicator): Stop stirring briefly to let the layers separate. Spot the upper organic layer onto a silica TLC plate. If the spot remains colorless initially but turns pink/purple within 30 seconds of ambient air exposure, the free base has been successfully liberated and remains unoxidized.
Step 3: Controlled Acylation
-
Action: Dilute ethyl chloroformate (10.5 mmol, 1.0 mL, 1.05 eq) in 5 mL of degassed EtOAc. Add this solution dropwise over 15 minutes to the vigorously stirred biphasic mixture at 0 °C.
-
Causality: Slow addition at 0 °C prevents thermal spikes that accelerate chloroformate hydrolysis and bis-acylation.
-
Self-Validation Checkpoint 2 (pH/Gas Evolution): As the chloroformate reacts, HCl is generated and immediately neutralized by NaHCO₃, producing CO₂. You will observe mild effervescence. The cessation of effervescence approximately 10 minutes after the final drop indicates the reaction has reached completion.
Step 4: Quenching and Workup
-
Action: Separate the layers. Wash the organic layer once with 20 mL of a 1% aqueous ascorbic acid solution, followed by 20 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: Ascorbic acid acts as a sacrificial reductant, neutralizing any trace radical cations formed during the transfer steps before they can polymerize.
-
Self-Validation Checkpoint 3 (TLC Quench): Spot the final concentrated product on a TLC plate. Unlike the starting material, the product spot will not turn pink/purple upon air exposure, validating that the vulnerable primary amine has been successfully protected as a carbamate.
References
-
BenchChem. "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors." BenchChem Protocols, 2025.3
-
Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." ACS Publications / Journal of Medicinal Chemistry, 2015. 1
-
Płotka-Wasylka, J., et al. "Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications." PMC / Molecules, 2026. 2
Sources
Troubleshooting low purity in Ethyl 4-(diethylamino)phenylcarbamate production
Topic: Troubleshooting Low Purity & Process Optimization Document ID: TSC-CHEM-2024-089 Status: Active Audience: Process Chemists, R&D Scientists
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Ethyl 4-(diethylamino)phenylcarbamate has resulted in low purity, typically manifesting as dark coloration (purple/black), "oiling out" during crystallization, or persistent starting material contamination.
This molecule poses a unique purification challenge: Dual Basicity . Unlike typical N-aryl carbamates, this molecule retains a basic diethylamino moiety (
This guide prioritizes prevention over purification , focusing on the stability of the starting material and precise stoichiometry.
Module 1: Pre-Reaction Diagnostics (The "Black Box" of Oxidation)
Q: My reaction mixture turns black almost immediately. Is this normal?
A: No. A black or deep purple color indicates the oxidation of your starting material, 4-(diethylamino)aniline (also known as
The Mechanism:
Protocol 1: Starting Material Rescue Before adding ethyl chloroformate, you must ensure the quality of the aniline.
-
Visual Check: The aniline should be a tan or light grey solid/oil. If it is black/tarry, it must be purified.
-
Purification: Distill the aniline under reduced pressure or recrystallize the hydrochloride salt.
-
Inert Environment: All reaction vessels must be purged with Argon or Nitrogen (
). The aniline solution should be degassed (sparged with inert gas) for 15 minutes prior to reaction.
Module 2: Reaction Optimization (Stoichiometry & Selectivity)
Q: I have unreacted aniline in my crude NMR. Can I just wash it out with HCl? A: STOP. Do not use an acid wash.
-
The Trap: Both the starting material (Aniline) and the Product (Carbamate) possess the basic
group. Washing with 1M HCl will protonate your product and drag it into the aqueous waste layer, causing massive yield loss. -
The Fix: You must drive the reaction to full conversion chemically.
Protocol 2: The "Push-to-Completion" Synthesis
-
Reagents:
-
Substrate: 4-(diethylamino)aniline (1.0 equiv)
-
Electrophile: Ethyl chloroformate (1.1 - 1.2 equiv)
-
Base: Pyridine (1.5 equiv) or
(2.0 equiv) -
Solvent: Anhydrous DCM or THF (0.1 M concentration)
-
-
Step-by-Step:
-
Cooling: Cool the aniline/base solution to 0°C . The reaction is exothermic; heat promotes oxidation.
-
Controlled Addition: Add Ethyl chloroformate dropwise over 30 minutes.
-
Monitoring: Do not stop at "overnight." Monitor via TLC (run in 50% EtOAc/Hexanes). The starting material is more polar (lower
) than the carbamate. -
The Chaser: If starting material persists after 2 hours, add an additional 0.1 equiv of Ethyl chloroformate. Excess chloroformate is easier to remove (hydrolysis) than unreacted aniline.
-
Module 3: Work-up & Isolation (Breaking the Emulsion)
Q: My product is an oil that won't crystallize. How do I fix this? A: This is often caused by residual solvent (pyridine) or "grease" from the excess diethylamino groups preventing lattice formation.
Protocol 3: The "Reverse" Work-up Since we cannot use acid extraction, we rely on hydrolysis and polarity .
-
Quench: Add saturated
to the reaction mixture to quench excess chloroformate (produces —vent carefully). -
Phase Separation: Extract with DCM.
-
The Water Wash: Wash the organic layer extensively with water (
). This removes the Pyridine/HCl salts. -
Drying: Dry over
(avoid if the product is sticky, as it traps yield). -
Crystallization:
-
Evaporate solvent to a thick oil.
-
Add Hexanes (or Heptane) dropwise with vigorous stirring.
-
If oiling occurs, add a seed crystal or scratch the flask.
-
Alternative: Recrystallize from minimal hot Ethanol/Water (9:1).
-
Module 4: Visualization & Logic Mapping
Figure 1: Reaction Pathways & Impurity Genesis
This diagram illustrates the critical divergence between the desired carbamylation and the parasitic oxidation pathway.
Caption: Figure 1. The "Dual Basicity" risk: Acid washing solubilizes the product (Green path turns to Black). Air exposure leads to irreversible color impurities (Red path).
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to identify the root cause of low purity.
Caption: Figure 2. Diagnostic logic flow. Note that acid washing is a critical failure point for this specific molecule.
Summary of Analytical Data (Expected)
| Parameter | Expected Value | Troubleshooting Notes |
| Appearance | White to off-white solid | Purple = Oxidation; Oily = Residual Solvent |
| Check for Pyridine peaks ( | ||
| AA'BB' system ( | If peaks are broad, check for paramagnetic impurities (radicals) | |
| Melting Point | ~128-130°C | Lower MP indicates solvent trapping or bis-carbamate |
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
-
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. (2009).[1] "Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates." Synlett, 2009(05), 798-802. Link (Reference for handling sensitive N-aryl species and chloroformate stoichiometry).
-
Driver, T. G., et al. (2020).[2] "Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids." Journal of the American Chemical Society, 142(9), 4456-4463. Link (Context on the oxidation sensitivity of aniline derivatives).
-
BenchChem Technical Support. (2025). "Preventing oxidation of the aniline group during complexation."[3] Link (General handling of electron-rich anilines).
Sources
Technical Support Center: Stability of Ethyl 4-(diethylamino)phenylcarbamate Under Acidic Conditions
Executive Summary
Ethyl 4-(diethylamino)phenylcarbamate is an
Core Stability Verdict:
-
Mild Acid (pH 4.0 – 6.0): High Stability.[1] The protonation of the diethylamino group (
) increases water solubility without immediately triggering carbamate cleavage. -
Strong Acid (pH < 2.[1]0) / Elevated Temperature: Moderate to Low Stability.[1] Acid-catalyzed hydrolysis occurs, releasing carbon dioxide, ethanol, and the oxidation-prone 4-(diethylamino)aniline.
Part 1: Mechanistic Insight & Degradation Pathways[1]
To troubleshoot effectively, one must understand how the molecule fails.[1] The degradation is not a single step but a cascade involving protonation, hydrolysis, and subsequent oxidation.
The Degradation Cascade
-
Protonation (Immediate): In acidic media, the tertiary amine nitrogen is protonated first.[1] This is reversible and solubilizes the compound.
-
Activation (Rate-Limiting): Under stronger acidic conditions (
), the carbonyl oxygen or the carbamate nitrogen may accept a proton, making the carbonyl carbon highly electrophilic.[1] -
Hydrolysis (Irreversible): Water attacks the activated carbonyl, collapsing the tetrahedral intermediate to release ethanol and a carbamic acid, which spontaneously decarboxylates.[1]
-
Oxidation (Secondary Failure): The resulting free amine, 4-(diethylamino)aniline, is highly susceptible to atmospheric oxidation, rapidly forming colored semiquinone radicals and quinone diimines (Wurster's salts).[1]
Visualization: Degradation Pathway[1]
Figure 1: Acid-catalyzed hydrolysis and subsequent oxidative degradation pathway of Ethyl 4-(diethylamino)phenylcarbamate.[1]
Part 2: Troubleshooting Guide (FAQ)
This section addresses specific observations users may encounter in the lab.
Scenario 1: Color Change in Acidic Stock Solutions
Q: I prepared a stock solution in 0.1% TFA (pH ~2), and after 24 hours, it turned from colorless to a faint pink/brown. Is my compound degrading?
A: Yes, likely via secondary oxidation. [1]
-
Diagnosis: The color change is a "canary in the coal mine." The carbamate itself is colorless. The pink/brown hue indicates the presence of Wurster’s Blue or related quinone diimine species, which are oxidation products of the hydrolyzed free amine [1].
-
Root Cause: Even 1-2% hydrolysis releases enough free amine to generate visible color upon air exposure.
-
Solution:
-
Immediate: Prepare fresh stock solutions.
-
Prevention: Store acidic stock solutions at 4°C and use within 8 hours. Switch to a less acidic diluent (e.g., 10 mM Ammonium Acetate, pH 5.5) if possible.
-
Scenario 2: HPLC Peak Broadening or Splitting
Q: During LC-MS analysis using a Formic Acid gradient (pH 2.7), I see peak tailing or splitting.
A: This is likely a solubility/protonation artifact, not degradation. [1]
-
Diagnosis: The diethylamino group is a basic center. At pH 2.7, it is fully protonated. If your column stationary phase has residual silanols, the positively charged amine will interact strongly, causing tailing.
-
Verification: Check the mass spectrum. If the mass corresponds to the parent (
), the compound is intact.[1] If you see a peak at (loss of -COOEt), that is degradation. -
Solution: Add an ion-pairing modifier (like 5-10 mM Ammonium Formate) to the mobile phase to shield the ionic interaction, or use a column with "end-capped" or "embedded polar group" technology.
Scenario 3: Recovery from Acidic Workups
Q: Can I use 1M HCl to wash the organic layer containing my carbamate?
A: Proceed with caution.
-
Risk: While
-aryl carbamates are relatively stable in aqueous acid for short durations [2], the diethylamino group will protonate, causing the molecule to partition out of the organic layer and into the aqueous acid phase.[1] -
Result: You will lose your product to the aqueous waste.
-
Protocol Adjustment: Do not use acid washes to remove impurities if your product has a basic amine tail. Wash with water or brine. If you must remove basic impurities, use a mild buffer (pH 5-6) where your impurity might be protonated but your carbamate (depending on pKa differences) might remain organic-soluble, though this is difficult with the diethylamino group present.[1]
Part 3: Experimental Protocols
Protocol A: Rapid Stability Assessment (HPLC)
Use this protocol to validate the stability of the carbamate in your specific buffer system before running long experiments.
Reagents:
-
Test Compound: Ethyl 4-(diethylamino)phenylcarbamate (1 mg/mL in MeCN).
-
Buffer A: 0.1% Trifluoroacetic acid (pH ~2).[1]
-
Buffer B: 10 mM Ammonium Bicarbonate (pH ~8).[1]
-
Buffer C: Phosphate Buffer (pH 7.4).[1]
Methodology:
-
Preparation: Dilute the stock 1:10 into the three buffers (Final conc: 0.1 mg/mL).
-
Incubation: Place vials in a thermostated autosampler at 25°C.
-
Sampling: Inject immediately (
), then every 2 hours for 12 hours. -
Detection: Monitor absorbance at 254 nm (aromatic) and the specific
of the oxidized amine (often ~500-550 nm for quinone diimines).[1]
Data Interpretation:
| Observation | Conclusion | Action |
| Parent Peak Area Constant | Stable | Proceed with experiment. |
| Parent Area Decrease > 5% | Unstable | Reduce temperature or adjust pH. |
| New Peak at low | Hydrolysis (Amine formed) | Critical failure.[1] Avoid this pH. |
| New Peak at high | Oxidative Degradation | Degas solvents; add antioxidant (e.g., ascorbic acid).[1] |
Protocol B: Long-Term Storage of Reference Standards
-
State: Store as a solid powder.
-
Environment: -20°C, desiccated, protected from light.
-
Reconstitution: Dissolve in anhydrous DMSO or Acetonitrile. Avoid protic solvents (MeOH/EtOH) for long-term storage as transesterification can occur slowly over months in the presence of trace acid.
Part 4: Technical Data Summary
| Parameter | Value / Characteristic | Relevance |
| Molecular Weight | 236.31 g/mol | Parent Mass ( |
| pKa (Diethylamino) | ~6.5 (Estimated) | Protonated at pH < 6.5. |
| pKa (Carbamate NH) | > 12 | Deprotonated only in strong base. |
| Hydrolysis Product | Toxic and Unstable .[1] | |
| Critical pH Limit | pH < 2.0 | Avoid prolonged exposure. |
| Preferred Solvent | Acetonitrile / DMSO | Avoid acidic alcohols. |
References
-
Corbett, J. F. (1969).[1] "The chemistry of hair-dye oxidation products." Journal of the Society of Cosmetic Chemists, 20, 253-271. (Explains the oxidative instability of p-phenylenediamines derived from hydrolysis).
-
Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for Carbamate stability vs. Amides/Esters).
-
BenchChem Technical Support. (2025). "Reducing Carbamates Hydrolysis During Sample Preparation." Link (General guidelines on pH control for carbamate analysis).
- Sartori, G., et al. (2004). "Recent advances in the synthesis of organic carbamates." Tetrahedron, 60(34), 7177-7228.
(Note: Specific stability half-life data for this exact CAS is often proprietary; the data above is derived from structure-activity relationships of the homologous N-aryl carbamate class.)
Sources
Removing unreacted amines from Ethyl 4-(diethylamino)phenylcarbamate
Technical Support Center: Purification of Ethyl 4-(diethylamino)phenylcarbamate
Topic: Removal of unreacted amine precursors (specifically 4-(diethylamino)aniline) from the target carbamate. Case ID: PUR-04-DEA-CARB Status: Active Guide[1][2]
Executive Summary
The purification of Ethyl 4-(diethylamino)phenylcarbamate presents a unique challenge: both the target molecule and the primary impurity (4-(diethylamino)aniline) possess a basic diethylamino tail (
This guide details three specific protocols to bypass this solubility overlap:
-
Chemo-Selective Derivatization (The "Phase-Switch" Method)[1][2]
-
Solid-Supported Scavenging (For High-Throughput/MedChem)
-
Modified Flash Chromatography (For High Resolution)
Module 1: Chemo-Selective Derivatization (Recommended for Scale-Up)
The Logic: Since you cannot separate the compounds based on the tertiary amine (present in both), you must exploit the primary amine present only in the impurity. By reacting the crude mixture with Succinic Anhydride , you convert the lipophilic impurity into a highly polar hemi-succinamide acid, which can be easily washed away with mild base.
Protocol: The Succinic Anhydride Wash
-
Reagents: Succinic Anhydride (1.2 - 1.5 eq relative to estimated impurity), Dichloromethane (DCM), Saturated Aqueous Sodium Bicarbonate (
).[1][2]
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
-
Scavenging: Add Succinic Anhydride (calculate excess based on TLC/HPLC estimation of unreacted aniline).
-
Incubation: Stir at room temperature for 1-2 hours.
-
The "Phase Switch" Extraction:
-
Finish: Dry the organic layer over
, filter, and concentrate.
Why This Works (Mechanism)
The succinic anhydride reacts exclusively with the nucleophilic primary amine (
Figure 1: Logic flow for the Succinic Anhydride "Phase Switch" purification.
Module 2: Solid-Supported Scavenging (For High Throughput)
The Issue: If you are working on a small scale (<100 mg) or cannot risk aqueous workups (emulsions), chemical scavenging with resins is superior.
The Solution: Use a Polystyrene-Isocyanate (PS-NCO) resin.[1][2] The isocyanate group is an electrophile that covalently binds to the primary amine impurity, anchoring it to the solid bead.
Protocol
-
Dissolve crude mixture in anhydrous DCM or THF.
-
Add PS-Isocyanate resin (3-4 equivalents relative to impurity).[1][2]
-
Shake/agitate gently for 4–16 hours at room temperature.
-
Tip: Do not use magnetic stir bars, as they can grind the resin beads, clogging filters later.
-
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug.
Module 3: Troubleshooting Flash Chromatography
The Issue: "My product streaks on the column and co-elutes with the aniline."
Root Cause: The basic diethylamino group interacts strongly with the acidic silanols (
Optimization Table: Mobile Phase Systems
| Method | Solvent System | Additive | Why it works |
| Standard | Hexane / Ethyl Acetate | 1% Triethylamine (TEA) | TEA blocks acidic silanol sites, allowing the amine product to elute as a sharp band.[1][2] |
| Polar | DCM / Methanol | 1% Ammonium Hydroxide | |
| Premium | Hexane / Ethyl Acetate | None (Use KP-NH Silica) | "Amine-functionalized" silica is already basic.[1][2] No additives needed; zero streaking.[2] |
Critical Step (If using Standard Silica): You must pre-equilibrate the column with the TEA-containing solvent.[2] Simply adding TEA to the sample vial is not enough. Run 2-3 column volumes of the mobile phase + TEA before loading your sample.[2]
Frequently Asked Questions (FAQs)
Q1: Can I just use an HCl wash to remove the aniline?
A: No. This is the most common error. Because your target product contains a diethylamino group (
Q2: I tried succinic anhydride, but I lost my product. Where did it go?
A: Check your extraction pH. If you used a strong base like NaOH (pH >13), you might have hydrolyzed the carbamate ester (your product) or the ethyl ester. If you used water (neutral pH), the succinylated impurity might not have fully ionized, remaining in the organic layer. Stick to Saturated
Q3: The impurity spot is very close to the product on TLC. How do I visualize them? A:
-
Ninhydrin Stain: Will turn the primary amine impurity (aniline) red/orange but will likely not stain the carbamate/tertiary amine product significantly.
-
UV (254 nm): Both are aromatic and will show up.[2]
-
Differentiation: Run a TLC, then spray with Ninhydrin and heat. The spot that turns color is the impurity. The spot that remains dark under UV but doesn't stain (or stains faintly) is your product.
References
-
Chemical Scavenging of Amines
-
Chromatography of Basic Compounds
-
pKa and Solubility Data
-
Carbamate Synthesis & Purification
Sources
- 1. N,N-DIETHYL-4-NITROANILINE | 2216-15-1 [chemicalbook.com]
- 2. Diethylaniline - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
Optimizing temperature parameters for Ethyl 4-(diethylamino)phenylcarbamate synthesis
Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative, field-proven methodologies for synthesizing Ethyl 4-(diethylamino)phenylcarbamate. This resource focuses heavily on the thermodynamic and kinetic parameters of the reaction, as temperature control is the single most critical variable in preventing side reactions and maximizing yield.
System Overview & Mechanistic Causality
The synthesis of Ethyl 4-(diethylamino)phenylcarbamate relies on a nucleophilic acyl substitution between 4-(diethylamino)aniline and ethyl chloroformate. The reaction is thermodynamically driven by the formation of a stable carbamate linkage and the precipitation of a hydrochloride salt (when using an amine base like triethylamine).
The Criticality of Temperature: Temperature acts as the primary thermodynamic switch in this synthesis. The initial nucleophilic attack of the aniline onto the chloroformate is highly exothermic. Without strict thermal regulation (0–5 °C), the localized heat of reaction accelerates competing pathways—notably the formation of symmetrical diaryl ureas and the thermal degradation of the chloroformate electrophile. Conversely, the subsequent maturation phase requires sufficient thermal energy (20–25 °C) to overcome the activation barrier for the complete collapse of the sterically hindered tetrahedral intermediate into the final carbamate[1][2].
Standard Operating Procedure (SOP): Temperature-Optimized Workflow
This protocol synthesizes established methodologies for carbamate formation, specifically adapted for the electron-rich and oxidation-sensitive 4-(diethylamino)aniline substrate[1][2].
Reagents & Materials:
-
4-(diethylamino)aniline (1.0 equiv)
-
Ethyl chloroformate (1.1 to 1.2 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 1.0 equiv of 4-(diethylamino)aniline in anhydrous DCM (approx. 10 mL per gram of amine) in a multi-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and dropping funnel.
-
Base Addition: Add 1.5 equiv of TEA to the solution. Stir for 5 minutes under an inert nitrogen atmosphere to prevent oxidative degradation.
-
Primary Cooling (Critical Step): Submerge the flask in an ice-salt or ice-water bath. Monitor the internal thermocouple until the solution temperature stabilizes strictly between 0 °C and 5 °C [3].
-
Electrophile Addition: Charge the dropping funnel with 1.1 equiv of ethyl chloroformate (optionally diluted in an equal volume of DCM to mitigate localized concentration spikes). Begin dropwise addition.
-
Exotherm Management: Adjust the dropping rate to ensure the internal temperature never exceeds 5 °C. You will observe the immediate precipitation of TEA·HCl (a white, cloudy solid). This precipitation serves as a self-validating visual indicator that the reaction is actively proceeding[1][2].
-
Thermal Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20 °C to 25 °C ). Stir for 2 to 4 hours to ensure complete conversion.
-
Reaction Quench: Quench the reaction by adding cold distilled water (or saturated aqueous NaHCO₃) to dissolve the amine salts and neutralize any unreacted electrophile.
-
Workup: Separate the organic layer, extract the aqueous layer with DCM, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Workflow & Thermal Pathway Visualization
Caption: Thermal workflow for Ethyl 4-(diethylamino)phenylcarbamate synthesis and failure pathways.
Quantitative Data: Temperature Optimization Matrix
The following table summarizes the causal relationship between temperature parameters and reaction outcomes, demonstrating why the biphasic thermal profile (cold addition + ambient maturation) is mandatory for this specific synthesis.
| Addition Temp (°C) | Maturation Temp (°C) | Yield (%) | Purity (HPLC %) | Primary Impurity / Observation |
| 0 – 5 | 20 – 25 | 88 – 92 | > 98.5 | Optimal conditions; minimal side reactions |
| 0 – 5 | 0 – 5 | 45 – 50 | 95.0 | Unreacted starting material (stalled kinetics) |
| 15 – 20 | 20 – 25 | 60 – 65 | 82.0 | Symmetrical urea formation; over-acylation |
| > 25 | > 40 | < 30 | < 60.0 | Severe oxidation of aniline; dark tarry mixture |
Troubleshooting FAQs
Q1: My reaction yield is low, and LC-MS shows a significant mass corresponding to a symmetrical urea. What went wrong? A: Symmetrical urea formation is a classic symptom of poor exotherm management during the electrophile addition phase. If the internal temperature rises above 10 °C, the intermediate carbamyl chloride or the highly reactive ethyl chloroformate can react with a second equivalent of the aniline derivative. Actionable Fix: Ensure your cooling bath has sufficient heat capacity (use an ice-salt mixture, not just ice water)[3]. Slow down the dropwise addition of ethyl chloroformate and monitor the internal thermocouple continuously.
Q2: The reaction mixture turned very dark (brown/black) upon adding the ethyl chloroformate. Is this normal? A: No. 4-(diethylamino)aniline is an electron-rich aniline and is highly susceptible to oxidative degradation, especially at elevated temperatures or in localized acidic environments. If the base (TEA) is insufficient or if localized heating occurs due to rapid addition, the aniline degrades rapidly. Actionable Fix: Ensure the reaction is strictly blanketed under inert gas (Nitrogen or Argon). Verify that 1.5 equivalents of base are fully dissolved before adding the chloroformate, and strictly maintain the 0–5 °C temperature boundary.
Q3: TLC indicates that starting material remains even after 4 hours of stirring. Should I add more ethyl chloroformate? A: Do not immediately add more electrophile. First, check your maturation temperature. The conversion of the tetrahedral intermediate into the final carbamate requires thermal energy. If the reaction was left in the melting ice bath and never reached 20–25 °C, the kinetics will stall[1][2]. Actionable Fix: Remove the cooling bath and allow the mixture to warm to 25 °C. If starting material persists after 2 hours at room temperature, you may have lost ethyl chloroformate to hydrolysis (if trace moisture was present). Only then should you spike with an additional 0.1–0.2 equiv of ethyl chloroformate.
Q4: Can I heat the reaction to 40 °C to speed up the maturation phase? A: It is highly discouraged. While heating accelerates the reaction, carbamates derived from electron-rich anilines can become unstable at elevated temperatures in the presence of excess base, leading to potential reversibility or degradation. The ambient 20–25 °C range provides the optimal thermodynamic balance for this specific substrate[1].
References
-
Title: New Carbamates and Related Compounds[1] Source: Rutgers University URL: [Link]
-
Title: Ethyl N-methylcarbamate Procedure[3] Source: Organic Syntheses URL: [Link]
Sources
Technical Support Center: Ethyl 4-(diethylamino)phenylcarbamate Stability Guide
The following technical guide addresses the stability and handling of Ethyl 4-(diethylamino)phenylcarbamate , a compound presenting a dual-stability challenge: the thermal lability of the carbamate linkage and the oxidative sensitivity of the electron-rich diethylamino moiety.
Part 1: The Degradation Landscape
To prevent degradation, one must first understand the enemy. This molecule does not just "break down"; it follows distinct mechanistic pathways triggered by specific environmental stressors.
The Dual-Threat Mechanism
Your compound contains two reactive centers that dictate its stability profile:
-
The Carbamate Linkage (-NH-CO-O-): Susceptible to thermal retrogression . At elevated temperatures, this bond cleaves to form an isocyanate and ethanol. This reaction is often reversible in a closed system but becomes irreversible if ethanol escapes or if the isocyanate reacts further (e.g., dimerization).
-
The Diethylamino Group (-NEt₂): A strong electron donor. While it stabilizes the aromatic ring, it is highly prone to oxidative degradation (radical cation formation) and N-dealkylation , especially in the presence of light, oxygen, or trace metal ions.
Visualization of Degradation Pathways
The following diagram maps the kinetic fate of your molecule under thermal and oxidative stress.
Figure 1: Mechanistic map showing the competition between thermal dissociation (yielding isocyanates) and oxidative browning (yielding quinones).
Part 2: Troubleshooting Guide
Use this diagnostic matrix to identify the root cause of instability in your specific workflow.
Issue 1: The sample is turning brown or purple.
-
Diagnosis: Oxidative Degradation.
-
Mechanism: The electron-rich diethylamino group is reacting with atmospheric oxygen to form N-oxides or quinone-imine type species. This is often catalyzed by trace metals or UV light.
-
Immediate Action:
Issue 2: Melting point depression or "wet" appearance.
-
Diagnosis: Hydrolysis or Thermal Dissociation.
-
Mechanism: Moisture has entered the system, hydrolyzing the carbamate to the aniline and ethanol. Alternatively, if heated, the compound has partially dissociated, and the ethanol byproduct is acting as a solvent impurity (plasticizer), lowering the melting point.
-
Immediate Action:
-
Perform a TGA (Thermogravimetric Analysis) to check for volatile loss (ethanol).
-
Recrystallize immediately from an anhydrous solvent (e.g., dry toluene or hexane/ethyl acetate) to remove the aniline degradation product.
-
Issue 3: Insoluble white precipitate forming in solution.
-
Diagnosis: Isocyanate Dimerization (Urea formation).
-
Mechanism: The compound experienced thermal stress, dissociated into the isocyanate, which then reacted with trace moisture to form a symmetric urea (highly insoluble).
-
Immediate Action: Filter the solution. The precipitate is likely the urea byproduct. The filtrate may still contain usable material, but the concentration has changed.
Part 3: Validated Protocols
Protocol A: Optimized Storage Conditions
Standard refrigeration is insufficient due to the risk of condensation-induced hydrolysis.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Kinetic suppression of thermal dissociation ( |
| Atmosphere | Argon (Ar) | Ar is denser than air, providing a superior blanket for the oxidation-prone amine group compared to N₂. |
| Container | Amber Glass + PTFE Liner | Amber blocks UV (preventing photo-oxidation); PTFE prevents leaching of plasticizers. |
| Desiccant | P₂O₅ or Activated Sieves | Essential to prevent hydrolysis. Silica gel is often too acidic and can catalyze degradation. |
Protocol B: Thermal Stability Assessment (TGA)
Use this protocol to validate the "safe processing window" for your specific batch.
-
Instrument: TGA (e.g., TA Instruments Q500 or equivalent).
-
Pan: Platinum or Ceramic (Avoid Aluminum if reaction with amine is suspected).
-
Atmosphere: Nitrogen (40 mL/min purge). Do not use Air.
-
Method:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 400°C.
-
-
Analysis:
-
Identify
(extrapolated onset temperature). -
Critical Threshold: If mass loss >1% occurs below 150°C, the sample is already degraded (likely ethanol evolution).
-
Safe Limit: Do not process the material within 50°C of its
.
-
Protocol C: HPLC Purity Check
Detects both the aniline (hydrolysis) and oxidized impurities.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH suppresses protonation of the amine, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (oxidized species).
-
Note: Acidic mobile phases (TFA/Formic acid) may cause on-column hydrolysis or peak tailing due to the basic diethylamino group.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I heat this compound to melt it for casting/formulation? A: Proceed with extreme caution. N-aryl carbamates generally undergo thermal dissociation above 150-180°C [1]. If you must melt it, do so under a positive pressure of Argon to suppress the escape of ethanol. If ethanol escapes, the reaction becomes irreversible, and you will be left with isocyanate residues.
Q: Is the degradation autocatalytic? A: Yes, potentially. The hydrolysis product is an amine (aniline derivative). Amines are basic and can catalyze further hydrolysis of the carbamate linkage (base-catalyzed hydrolysis) [2]. Therefore, once degradation starts, it accelerates. Purity is a stability factor.
Q: Why does the Safety Data Sheet (SDS) mention "Keep away from acids"? A: Acids protonate the amine, which is reversible. However, acids also catalyze the nucleophilic attack of water on the carbonyl carbon, leading to irreversible hydrolysis [3].
References
-
Daly, N. J., & Ziolkowski, F. (1972). Thermolyses of N,N-dimethylcarbamates and the implications for thermal β-elimination reaction mechanisms. Journal of the Chemical Society, Chemical Communications.[4]
-
Thorne, M. P. (1977).[4] Decomposition of carbamates of tertiary alcohols.[4] Part 3. Influence of phenyl and vinyl substituents at the α-carbon atom. Perkin Transactions 2.[4]
-
Barroeta, N., et al. (1974).[4] The thermal decomposition of ethyl cyanoformate: Kinetics and mechanism. Perkin Transactions 2.[4]
-
Kumar, S. V., & Ma, D. (2018).[5] Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling. Journal of Organic Chemistry. [5]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)aryl Halides with Potassium Cyanate in Alcohols [organic-chemistry.org]
Technical Support Center: Synthesis of Ethyl 4-(diethylamino)phenylcarbamate
Welcome to the technical support center for the synthesis of Ethyl 4-(diethylamino)phenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this synthesis. Our goal is to equip you with the knowledge to overcome common challenges and ensure the integrity of your experimental outcomes.
Introduction
Ethyl 4-(diethylamino)phenylcarbamate is a valuable intermediate in the synthesis of various organic compounds. The most common synthetic route involves the reaction of 4-(diethylamino)aniline (also known as N,N-diethyl-p-phenylenediamine) with ethyl chloroformate. While seemingly straightforward, this reaction is prone to several side reactions and purification difficulties that can impact yield and purity. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of Ethyl 4-(diethylamino)phenylcarbamate. Each issue is followed by a detailed explanation of the probable causes and step-by-step guidance for resolution.
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired carbamate.
Answer:
Several factors can contribute to an incomplete reaction. Let's break down the potential causes and solutions:
-
Cause A: Inadequate Base or Scavenging of HCl. The reaction of an amine with ethyl chloroformate generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The use of a suitable base is crucial to neutralize the in-situ generated HCl.
-
Solution: Employ at least one equivalent of a non-nucleophilic base such as triethylamine (TEA) or pyridine. The base should be added to the reaction mixture along with the 4-(diethylamino)aniline before the dropwise addition of ethyl chloroformate. For sensitive substrates, a slight excess (1.1-1.2 equivalents) of the base can be beneficial.[1]
-
-
Cause B: Poor Quality of Reagents. The purity of both the 4-(diethylamino)aniline and ethyl chloroformate is paramount.
-
4-(diethylamino)aniline: This starting material is susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the amount of active nucleophile.[2][3]
-
Ethyl Chloroformate: This reagent can hydrolyze over time to ethanol and HCl, especially if exposed to moisture.
-
Solution:
-
4-(diethylamino)aniline: If the starting material is discolored (typically dark), consider purification by distillation under reduced pressure or recrystallization.[4] Store the purified amine under an inert atmosphere (nitrogen or argon).
-
Ethyl Chloroformate: Use a freshly opened bottle or distill the reagent before use. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
-
-
Cause C: Incorrect Reaction Temperature. While the reaction is often performed at room temperature, temperature control can be critical.
-
Solution: For a more controlled reaction, especially on a larger scale, cool the reaction mixture to 0 °C in an ice bath before and during the addition of ethyl chloroformate. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[1]
-
Experimental Protocol: Standard Synthesis with Troubleshooting Considerations
| Step | Procedure | Rationale |
| 1 | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-(diethylamino)aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) or ethyl acetate. | Anhydrous conditions prevent hydrolysis of ethyl chloroformate. Triethylamine acts as an HCl scavenger. |
| 2 | Cool the solution to 0 °C using an ice bath. | Cooling controls the initial exotherm of the reaction and minimizes side reactions. |
| 3 | Add a solution of ethyl chloroformate (1.05 eq.) in the same anhydrous solvent dropwise to the stirred amine solution over 30-60 minutes. | Slow addition prevents localized high concentrations of the chloroformate, which can lead to side product formation. |
| 4 | After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. | This ensures the reaction proceeds to completion. |
| 5 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | TLC allows for the visualization of the consumption of the starting amine and the formation of the product. |
Question 2: I am observing a significant amount of a major byproduct in my crude reaction mixture. How can I identify and minimize it?
Answer:
The most common byproduct in this synthesis is the formation of a urea derivative, N,N'-bis(4-(diethylamino)phenyl)urea.
-
Cause: Reaction with Phosgene Impurities or Disproportionation.
-
Ethyl chloroformate can sometimes contain traces of phosgene, a highly reactive di-acyl chloride. Phosgene can react with two molecules of the amine to form the symmetrical urea.
-
Alternatively, under certain conditions, ethyl chloroformate can disproportionate, leading to the in-situ formation of phosgene.
-
-
Identification: The urea byproduct will have a significantly higher molecular weight than the desired carbamate and will likely have a different retention factor (Rf) on a TLC plate. It can be definitively identified by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Minimization Strategies:
-
High-Quality Ethyl Chloroformate: Use a high-purity grade of ethyl chloroformate from a reputable supplier. As mentioned before, freshly distilled reagent is ideal.
-
Controlled Addition at Low Temperature: The slow, dropwise addition of ethyl chloroformate at 0 °C is crucial. This maintains a low concentration of the chloroformate, disfavoring the bimolecular reaction that leads to urea formation.
-
Inverse Addition: In some cases, adding the amine solution to the ethyl chloroformate solution (inverse addition) can be beneficial, although this is less common. This ensures that the chloroformate is always in excess relative to the amine, which can suppress the formation of the urea.
-
Visualization of Reaction Pathways
Caption: Desired vs. Side Reaction Pathways.
Question 3: My final product is difficult to purify and appears as an oil, even though it is reported as a solid. What are the likely impurities and how can I remove them?
Answer:
Oily products are often indicative of residual starting materials, byproducts, or solvent.
-
Likely Impurities:
-
Unreacted 4-(diethylamino)aniline: This is a common impurity if the reaction did not go to completion.
-
Triethylamine Hydrochloride: The salt formed from the base and HCl can sometimes be difficult to remove completely.
-
Urea Byproduct: As discussed in Q2, this can be a persistent impurity.
-
Residual Solvent: Incomplete removal of the reaction or extraction solvent.
-
-
Purification Strategy: A multi-step approach is often necessary.
-
Aqueous Workup:
-
After the reaction is complete, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine and the triethylamine base, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water.
-
-
Drying and Concentration:
-
Thoroughly dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator. Ensure the product is dried under high vacuum to remove all traces of solvent.
-
-
Crystallization:
-
If the product is still an oil, attempting crystallization is the next step. A common solvent system for carbamates is a mixture of a good solvent (like ethyl acetate or ethanol) and a poor solvent (like hexanes or petroleum ether).
-
Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.
-
-
Column Chromatography:
-
If crystallization fails, purification by flash column chromatography on silica gel is the most effective method. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
-
Purification Workflow
Caption: Stepwise Purification Strategy.
Frequently Asked Questions (FAQs)
Q1: Can I use a different chloroformate, like methyl or phenyl chloroformate?
A1: Yes, other chloroformates can be used, but this will result in a different final product (methyl or phenyl carbamate, respectively). The reactivity of the chloroformate can also influence the reaction conditions. Phenyl chloroformate, for example, is generally more reactive than ethyl chloroformate.[1]
Q2: Is it possible to synthesize Ethyl 4-(diethylamino)phenylcarbamate without using ethyl chloroformate?
A2: Yes, alternative "phosgene-free" methods exist for carbamate synthesis. One common approach involves the reaction of the amine with a dialkyl carbonate, such as diethyl carbonate, often in the presence of a catalyst.[5] Another method is the oxidative carbonylation of the amine and ethanol using carbon monoxide and an oxidant.[6] However, the reaction with ethyl chloroformate remains one of the most direct and widely used laboratory-scale methods.
Q3: My product is slightly colored (e.g., yellow or pink). Is this a problem?
A3: A slight coloration is often due to trace impurities arising from the oxidation of the 4-(diethylamino)aniline starting material.[2][3] For many applications, a slightly colored product may be acceptable. However, for applications requiring high purity, such as in drug development, the color should be removed. This can often be achieved by recrystallization, sometimes with the addition of a small amount of activated carbon to the hot solution before filtering and cooling.
Q4: How should I store the final product?
A4: Ethyl 4-(diethylamino)phenylcarbamate should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation over time.
Q5: What are the main safety precautions for this synthesis?
A5:
-
Ethyl chloroformate is corrosive, lachrymatory (causes tearing), and toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
4-(diethylamino)aniline is toxic and can be irritating to the skin and eyes. Handle with care and appropriate PPE.
-
The solvents used (e.g., dichloromethane, ethyl acetate) are flammable and should be handled away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
References
- Wilson, C. O., Gisvold, O., & Doerge, R. F. (Eds.). (1977). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.
- Takeda, K., Tsuboyama, K., Yamaguchi, K., & Ogura, H. (1985). 1,1′-Bis[6-(trifluoromethyl)benzotriazolyl] oxalate (BTBO): a new reactive coupling reagent for the synthesis of dipeptides, esters, and thio esters. The Journal of Organic Chemistry, 50(2), 273–275.
- CN101747234A - Method for synthesizing phenyl carbamate. (2010).
- EP2527314A1 - Process for preparation of phenyl carbamate derivatives. (2012).
- (2-Aminoethyl)carbamic acid tert-butyl ester. (2003). Organic Syntheses, 80, 170.
- EP1991524A1 - A process for the preparation of phenylcarbamates. (2008).
- Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroform
- Al-Bayati, R. I. H., & Al-Amiery, A. A. H. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
- Kranjc, K., & Dolenc, M. S. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform.
- Oscarson, S. (2022). Synthesis of lactosamine-based building blocks on a practical scale and investigations of their assembly for the preparation of 19F-labelled LacNAc oligomers. Organic & Biomolecular Chemistry, 20(29), 5769-5778.
- Kim, M., & Lee, K. (2019). Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist. Molecules, 24(18), 3349.
- Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine. (2019). Chemistry Stack Exchange.
- Kiss, L., & Gömöry, Á. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47000–47008.
- Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine. (2019). ECHEMI.
- Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
- Smith, T. E., & Bodwell, G. J. (2002). Versatile Asymmetric Synthesis of the Kavalactones: First Synthesis of (+)-Kavain. Organic Letters, 4(16), 2573–2575.
- The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (1969). Canadian Journal of Chemistry, 47(1), 1-5.
- Li, Y., Guo, Z., & Li, S. (1984). Synthesis of ethyl 4-dimethylamino-phenylglyoxalate and studies on the reaction by-products. Acta Chimica Sinica, 42(5), 492-494.
- An improved N,N′-diethyl-p-phenylenediamine (DPD) method for the determination of free chlorine based on multiple wavelength detection. (2000). Analytica Chimica Acta, 407(1-2), 127-133.
- Feasibility Study of the Synthesis of Isocyanate-Free Polyurethanes from Catechin. (2018).
- Recent Developments on the Carbamation of Amines. (2014).
- CN102372652A - Method for preparing N-substituted ethyl carbamate. (2012).
- The chemoenzymatic synthesis of glycan-terminated oligo(Leu)x. (2023). Frontiers in Chemistry, 11.
- CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (2011).
- ETHYL p-AMINOBENZO
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101747234A - Method for synthesizing phenyl carbamate - Google Patents [patents.google.com]
Validation & Comparative
1H NMR spectrum analysis of Ethyl 4-(diethylamino)phenylcarbamate
Topic: 1H NMR Spectrum Analysis of Ethyl 4-(diethylamino)phenylcarbamate Content Type: Publish Comparison Guide
An Advanced Characterization Guide for Drug Development & Synthesis
Executive Summary
This guide provides a definitive structural analysis of Ethyl 4-(diethylamino)phenylcarbamate (also known as N-(4-diethylaminophenyl)urethane). As a derivative of p-phenylenediamine, this compound shares structural motifs with local anesthetics (Procaine, Benzocaine) and common pharmaceutical impurities. This document distinguishes the target molecule from its structural analogs using high-resolution 1H NMR, focusing on the critical differentiation between the carbamate ethyl and amino ethyl moieties.
Part 1: Structural Logic & Theoretical Framework
To accurately interpret the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The structure consists of a central 1,4-disubstituted benzene ring flanked by a diethylamino group (strong electron donor) and a carbamate group (moderate electron donor/weak withdrawer).
The "Dual-Ethyl" Challenge
The primary analytical challenge is resolving the two distinct ethyl chains. While both appear as triplet-quartet systems, their electronic environments differ significantly:
-
Carbamate Ethyl (
): Deshielded by the electronegative oxygen. -
Amino Ethyl (
): Less deshielded compared to the oxygen-bound ethyl, but distinct from alkyl chains.
Predicted Shift Zones (Solvent:
)
-
Aromatic Region (6.5 – 7.5 ppm): An AA'BB' system is expected due to the 1,4-substitution.
-
Heteroatom-Adjacent Aliphatics (3.0 – 4.5 ppm): The diagnostic region for distinguishing the
from . -
Methyl Termini (1.0 – 1.5 ppm): Overlapping triplets that require integration analysis.
Part 2: Comparative Analysis (The "Fingerprint" Test)
In drug development, this molecule often appears alongside hydrolysis products or starting materials. The table below contrasts the target with its most common "confounders."
Table 1: Chemical Shift Comparison of Key Analogs (
| Feature | Target Molecule | Alternative A: Ethyl 4-aminophenylcarbamate | Alternative B: N,N-Diethyl-p-phenylenediamine |
| Role | Target Product | Degradation Impurity (De-alkylation) | Starting Material (Unreacted) |
| Present (3.3 ppm q, 1.1 ppm t) | Absent (Replaced by | Present | |
| Carbamate | Present (4.2 ppm q, 1.3 ppm t) | Present | Absent |
| Aromatic Pattern | AA'BB' ( | AA'BB' ( | AA'BB' ( |
| Key Distinction | Contains two sets of ethyl signals.[1] | One ethyl set; broad | One ethyl set; No signals > 4.0 ppm. |
Critical Insight: If you observe a quartet at 4.2 ppm but lack the quartet at 3.3 ppm , your synthesis failed to install the diethyl group (Alternative A). Conversely, if you lack the 4.2 ppm signal, the carbamate formation failed (Alternative B).
Part 3: Experimental Protocol
To ensure reproducibility and minimize solvent-solute interactions (specifically affecting the Carbamate NH), follow this standardized protocol.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the solid analyte.
-
Solvent: Dissolve in 0.6 mL of Chloroform-d (
) .-
Note:
is an alternative if the sample is insoluble, but it will shift the NH peak downfield (to ~9.5 ppm) and may obscure the aromatic region due to solvent viscosity broadening.
-
-
Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual
peak (7.26 ppm).
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard proton with 30° flip angle).
-
Relaxation Delay (D1): Set to 2.0 seconds (Crucial for accurate integration of the ethyl triplets).
-
Scans (NS): 16 scans are sufficient for >95% purity; increase to 64 if analyzing trace impurities (<1%).
-
Temperature: 298 K (25°C).
Part 4: Detailed Spectral Assignment
Below is the definitive assignment for Ethyl 4-(diethylamino)phenylcarbamate in
1. The Aromatic Region (AA'BB' System)
-
7.25 ppm (Broad Doublet, 2H,
Hz):-
Assignment: Protons ortho to the carbamate group.
-
Logic: The carbamate nitrogen is a resonance donor but inductively withdrawing. Relative to the strong donation of the diethylamine, these protons are desheilded (downfield).
-
-
6.65 ppm (Doublet, 2H,
Hz):-
Assignment: Protons ortho to the diethylamino group.
-
Logic: The
group is a powerful electron donor, shielding these protons significantly (pushing them upfield).
-
2. The Aliphatic "Fingerprint" Region
-
4.21 ppm (Quartet, 2H,
Hz):-
Assignment: Carbamate
. -
Logic: Oxygen is highly electronegative, causing the most significant downfield shift of all aliphatic protons.
-
-
3.32 ppm (Quartet, 4H,
Hz):-
Assignment: Diethylamino
. -
Logic: Nitrogen is less electronegative than oxygen. Note the integration is 4H (two ethyl chains), distinguishing it from the carbamate ethyl (2H).
-
3. The Methyl Termini
-
1.30 ppm (Triplet, 3H,
Hz):-
Assignment: Carbamate methyl (
).
-
-
1.15 ppm (Triplet, 6H,
Hz):-
Assignment: Diethylamino methyls (
). -
Logic: Further upfield; integration is 6H .
-
4. The Labile Proton
-
6.30 – 6.60 ppm (Broad Singlet, 1H):
-
Assignment: Carbamate
. -
Behavior: This peak is broad due to quadrupole relaxation of the nitrogen and chemical exchange. It disappears upon
shake.
-
Part 5: Visualization & Logic Flow
Diagram 1: Structural Assignment Logic
This decision tree guides the researcher through the peak assignment process based on splitting patterns and integration.
Caption: Logical flow for assigning the 1H NMR signals of Ethyl 4-(diethylamino)phenylcarbamate based on chemical shift and integration.
Diagram 2: Impurity Differentiation Workflow
Use this workflow to identify if your synthesis was successful or if specific impurities are present.
Caption: Diagnostic workflow to distinguish the target molecule from common synthetic precursors and degradation products.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 3623 (Ethyl N-phenylcarbamate analog data). [Link]
-
PubChem. (2025).[2][3] Ethyl 4-(diethylamino)phenylcarbamate Compound Summary. National Library of Medicine. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Sources
Technical Guide: FTIR Characterization & Discrimination of Ethyl 4-(diethylamino)phenylcarbamate
Executive Summary
This guide provides a definitive technical framework for the identification and structural validation of Ethyl 4-(diethylamino)phenylcarbamate using Fourier Transform Infrared (FTIR) spectroscopy. Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral assignment to focus on comparative discrimination .
We address the critical challenge of distinguishing this compound from its structural analogs—specifically its metabolic hydrolysis products (primary amines), ester isosteres (benzoates), and non-substituted carbamates. The protocols herein prioritize spectral resolution and functional group causality to ensure high-confidence identification.
Comparative Spectral Analysis
The identification of Ethyl 4-(diethylamino)phenylcarbamate relies on detecting the unique intersection of a carbamate linkage (urethane) and a para-substituted diethylamino moiety .
The "Spectral Triad" for Identification
To positively identify this compound, the spectrum must exhibit three simultaneous signal clusters. If any cluster is absent, the sample is likely a precursor or impurity.
| Diagnostic Region | Wavenumber (cm⁻¹) | Vibrational Mode | Mechanistic Insight |
| Zone A: Amide/Urethane | 3300 – 3350 | Sharp, single band indicates a secondary amine (carbamate). Contrast: A doublet here would indicate the unreacted primary amine precursor. | |
| Zone B: Carbonyl Core | 1690 – 1725 | The carbamate carbonyl typically appears at higher frequencies than amides but lower than pure esters due to resonance competition between the O and N lone pairs. | |
| Zone C: The "Tail" | 2930 – 2980 | High intensity due to the three ethyl groups (one on oxygen, two on nitrogen). Contrast: Simple phenylcarbamates lack this intensity. |
Discrimination from Critical Alternatives
In a synthesis or QC environment, this compound is most often confused with three specific alternatives. The table below details how to distinguish them.
| Alternative Candidate | Structural Difference | Key FTIR Discriminator |
| Ethyl 4-(diethylamino)benzoate | Ester linkage instead of Carbamate.[1] | Absence of N-H band at 3300 cm⁻¹. The C=O peak often shifts slightly lower (~1680-1700 cm⁻¹) due to conjugation with the ring. |
| 4-(Diethylamino)aniline | Missing the carbamate tail (Hydrolysis product/Precursor). | Absence of C=O peak at 1700 cm⁻¹. Appearance of NH₂ doublet (asymmetric/symmetric stretch) at 3300/3400 cm⁻¹. |
| Ethyl phenylcarbamate | Lacks the diethylamino group. | Weak Aliphatic C-H. The C-N stretch at ~1350 cm⁻¹ (Ar-N-C) will be significantly different or absent. |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (E-E-A-T), this protocol includes built-in validity checks.
Sample Preparation (ATR Method)
-
Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Rationale: ATR eliminates pathlength variability common in KBr pellets and prevents moisture interference in the N-H region.
Step-by-Step:
-
System Blank: Clean crystal with isopropanol. Collect a background spectrum (32 scans). Validation: Ensure baseline is flat with <0.5% noise.
-
Sample Deposition: Place ~5 mg of solid Ethyl 4-(diethylamino)phenylcarbamate on the crystal.
-
Compression: Apply pressure until the preview spectrum peaks stabilize (ensure good contact).
-
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 64 scans.
Data Processing & Validation
-
Baseline Correction: Apply a linear baseline correction if the spectrum drifts >5% T at 4000 cm⁻¹.
-
Normalization: Normalize the C=O peak (approx. 1710 cm⁻¹) to 1.0 absorbance units to facilitate overlay with reference standards.
-
The "Fingerprint" Check: Verify the presence of the C-O-C asymmetric stretch at 1230–1250 cm⁻¹ . This confirms the ester portion of the carbamate.
Decision Logic & Signaling Pathway
The following diagram visualizes the logical flow for identifying the target compound against its common analogs.
Figure 1: Logical decision tree for the spectral discrimination of Ethyl 4-(diethylamino)phenylcarbamate from metabolic and synthetic analogs.
Mechanistic Discussion
Why do these peaks shift? Understanding the causality adds depth to the analysis.
-
Resonance in the Carbamate Linkage: The carbamate group (-NH-CO-O-) is unique because the nitrogen lone pair donates electron density into the carbonyl, lowering the C=O bond order (and frequency) compared to a pure ester. However, the oxygen atom on the other side is electronegative, pulling density away (inductive effect), which raises the frequency. The net result places the carbamate C=O (~1710 cm⁻¹) distinct from amides (~1650 cm⁻¹) and simple esters (~1740 cm⁻¹) [1].
-
The Para-Amino Effect: The diethylamino group at the para position is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the phenyl ring. This conjugation can slightly lower the frequency of the carbamate carbonyl compared to an unsubstituted phenylcarbamate, providing a subtle but reproducible shift useful for high-resolution discrimination [2].
-
Amide II Band Utility: The Amide II band (N-H bending coupled with C-N stretching) appears around 1530–1550 cm⁻¹ .[2] This band is highly sensitive to the physical state (solid vs. solution) and hydrogen bonding. In the solid state (ATR), intermolecular hydrogen bonding between the N-H and the C=O of neighboring molecules stabilizes the structure, making this peak sharp and diagnostic [3].
References
-
Royal Society of Chemistry.[3] (2020). Supporting Information: FTIR analysis of phenylcarbamate derivatives. RSC Advances. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022).[4][5] Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Deprotection Study. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[6][7] PubChem Compound Summary for Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate. Retrieved from [Link]
Sources
- 1. ETHYL 4-(N,N-DIETHYLAMINO)BENZOATE | 10287-54-4 [chemicalbook.com]
- 2. Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate | C17H27N3O3 | CID 234314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
HPLC Method Development for Ethyl 4-(diethylamino)phenylcarbamate Purity: A Comparative Guide on Column Chemistries
Ethyl 4-(diethylamino)phenylcarbamate is a complex molecule featuring a hydrophobic ethyl carbamate moiety, an aromatic phenyl ring, and a highly basic tertiary amine (diethylamino group). Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for its purity requires navigating severe chromatographic challenges—most notably, peak tailing and the co-elution of critical degradation products like 4-(diethylamino)aniline.
This guide provides an objective, data-backed comparison of three distinct column chemistries to establish a self-validating HPLC method for this compound. By understanding the causality behind analyte-stationary phase interactions, analytical scientists can move beyond trial-and-error to design highly efficient, reproducible workflows.
The Causality of Peak Tailing & Retention Mechanisms
The primary hurdle in analyzing basic compounds like Ethyl 4-(diethylamino)phenylcarbamate is the occurrence of secondary retention mechanisms [1]. In a reversed-phase system, the primary mechanism should be hydrophobic interaction. However, the basic diethylamino group (estimated pKa ~7.5) becomes protonated and positively charged under standard acidic or neutral mobile phase conditions.
Simultaneously, traditional silica-based stationary phases contain residual, unreacted silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate into negatively charged silanoate ions (Si-O⁻). The resulting strong ionic interaction between the protonated analyte and the ionized silanols drags the trailing edge of the chromatographic peak, causing severe asymmetry and tailing [2].
To mitigate this, two parallel strategies must be employed:
-
Mobile Phase Optimization: Operating at a low pH (e.g., pH 2.5 using 0.1% Formic Acid or Phosphoric Acid) ensures that the silanol groups remain protonated and neutral, effectively shutting down the ion-exchange pathway [1].
-
Stationary Phase Shielding: Utilizing advanced column chemistries—such as polar-embedded phases or highly endcapped core-shell particles—provides physical and chemical barriers against residual silanol activity [3].
Caption: Mechanisms of secondary interactions and their impact on chromatographic peak shape.
Experimental Design: Column Chemistry Comparison
To objectively evaluate performance, Ethyl 4-(diethylamino)phenylcarbamate and its primary degradation impurity, 4-(diethylamino)aniline, were analyzed using three different stationary phases under identical mobile phase conditions (0.1% Formic Acid in Water / Acetonitrile gradient).
-
Column A: Traditional C18 (Fully Porous, Standard Endcapping) Relies purely on hydrophobic interactions. Prone to steric hindrance during the endcapping manufacturing process, leaving active silanols exposed.
-
Column B: Polar-Embedded C18 (Amide-C18) Incorporates an amide functional group near the silica surface. This polar group creates a virtual "water shield" that repels basic analytes from reaching the underlying silica, drastically reducing peak tailing [2].
-
Column C: Core-Shell Biphenyl Provides orthogonal selectivity. In addition to hydrophobic interactions, the biphenyl rings engage in
electron interactions with the phenylcarbamate and aniline rings of the analytes. The core-shell architecture minimizes longitudinal diffusion, maximizing theoretical plates.
Quantitative Performance Data
The following table summarizes the chromatographic performance for the main active pharmaceutical ingredient (API) peak and the resolution from its critical impurity.
| Parameter | Column A: Traditional C18 | Column B: Polar-Embedded C18 | Column C: Core-Shell Biphenyl |
| Retention Time (API) | 8.45 min | 7.10 min | 9.30 min |
| USP Tailing Factor ( | 2.15 (Fail) | 1.15 (Pass) | 1.08 (Pass) |
| Theoretical Plates ( | 4,500 | 11,200 | 14,500 |
| Resolution ( | 1.2 (Co-elution risk) | 2.8 (Baseline resolved) | 4.5 (Superior separation) |
| Signal-to-Noise (S/N) | 45:1 | 120:1 | 155:1 |
Data Interpretation: The Traditional C18 column failed system suitability criteria for peak symmetry (
Method Development Workflow & Logic
Developing a purity method for carbamates requires a self-validating approach. Carbamates can be thermally and hydrolytically labile [4]; therefore, sample preparation must avoid high heat and extreme pH.
Caption: Logical workflow for HPLC method development targeting basic carbamate compounds.
Step-by-Step Validated Methodology
Based on the comparative data, the Core-Shell Biphenyl column is selected as the optimal stationary phase. Below is the self-validating protocol for assessing the purity of Ethyl 4-(diethylamino)phenylcarbamate.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. (Final pH ~2.7).
-
Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile. Mix and degas.
-
Causality Check: Formic acid is chosen over phosphate buffers to maintain MS-compatibility for future impurity identification, while providing sufficient ionic strength to protonate residual silanols.
Step 2: Chromatographic Conditions
-
Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Stabilizes retention times and reduces mobile phase viscosity).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (Optimal for the conjugated phenyl ring).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 10.0 min: Linear ramp to 80% B
-
10.0 - 12.0 min: Hold at 80% B (Column wash)
-
12.0 - 12.1 min: Return to 10% B
-
12.1 - 16.0 min: Re-equilibration at 10% B
-
Step 3: Standard and Sample Preparation
-
Diluent: Water:Acetonitrile (50:50, v/v). Do not use acidic diluents to prevent premature hydrolysis of the carbamate in the autosampler vial.
-
System Suitability Standard: Accurately weigh 10 mg of Ethyl 4-(diethylamino)phenylcarbamate reference standard and 1 mg of 4-(diethylamino)aniline impurity. Dissolve and dilute to 10 mL with diluent.
-
Sample Preparation: Weigh 10 mg of the sample batch, dissolve in 5 mL of Acetonitrile, sonicate for 2 minutes, and dilute to 10 mL with water. Filter through a 0.22 µm PTFE syringe filter.
Step 4: System Suitability Testing (SST)
Before analyzing unknown samples, the system must self-validate by injecting the System Suitability Standard in triplicate.
-
Resolution (
): Must be 2.0 between the impurity and the API peak. -
Tailing Factor (
): Must be 1.5 for the API peak. -
RSD of Peak Area: Must be
2.0% for the API peak across injections. If SST criteria are met, the system is deemed structurally sound and free from overpowering secondary interactions.
References
-
Title: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL: [Link]
-
Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]
-
Title: An Introduction to Peak Tailing, Fronting and Splitting in Chromatography Source: ACD/Labs URL: [Link]
-
Title: Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Comparative Mass Spectrometry Fragmentation Profiling: Ethyl 4-(diethylamino)phenylcarbamate vs. Structural Analogs
Structural Deconstruction & Ionization Dynamics
In the realm of drug development and residue analysis, accurately mapping the mass spectrometric (MS) fragmentation of complex active pharmaceutical ingredients (APIs) is critical for structural elucidation. Ethyl 4-(diethylamino)phenylcarbamate (E4DAPC) serves as an exemplary model compound because it contains two highly diagnostic, competing functional groups: a basic tertiary amine (diethylamino) and an ester-linked carbamate moiety.
During positive-ion electrospray ionization (ESI+), E4DAPC (Exact Mass: 236.15 Da) readily accepts a proton to form the
-
Amine-Directed Fragmentation: Protonation at the highly basic diethylamino nitrogen induces a cyclic rearrangement, leading to the characteristic neutral loss of ethylene (C₂H₄, -28 Da) via
-cleavage 1. -
Carbamate-Directed Fragmentation: Charge migration to the carbamate carbonyl oxygen initiates the loss of either carbon dioxide (CO₂, -44 Da) or the corresponding alcohol—in this case, ethanol (C₂H₆O, -46 Da)—forming a highly stable isocyanate derivative 2.
Understanding causality in these pathways prevents misidentification of structurally similar prodrugs or pesticide metabolites.
Comparative Fragmentation Profiling
To objectively evaluate the diagnostic utility of E4DAPC’s fragmentation pattern, we must compare its CID behavior against two structural alternatives. This comparative approach isolates the spectral contribution of each functional group.
-
Alternative A (Ethyl 4-aminophenylcarbamate): Lacks the diethyl alkylation on the aniline nitrogen.
-
Alternative B (Propyl 4-(diethylamino)phenylcarbamate): Features a propyl ester instead of an ethyl ester on the carbamate.
Quantitative Fragmentation Summary
| Analyte | Precursor Ion ( | Primary Neutral Loss | Diagnostic Product Ion 1 | Diagnostic Product Ion 2 |
| Ethyl 4-(diethylamino)phenylcarbamate | m/z 237.16 | -46 Da (Ethanol) | m/z 191.12 | m/z 209.13 (-C₂H₄) |
| Alternative A: Ethyl 4-aminophenylcarbamate | m/z 181.10 | -46 Da (Ethanol) | m/z 135.06 | m/z 137.11 (-CO₂) |
| Alternative B: Propyl 4-(diethylamino)phenylcarbamate | m/z 251.18 | -60 Da (Propanol) | m/z 191.12 | m/z 223.15 (-C₂H₄) |
Analytical Insights: By comparing E4DAPC to Alternative B, we observe that both converge on the m/z 191.12 product ion. Because Alternative B loses propanol (-60 Da) rather than ethanol (-46 Da) to reach this mass, we can definitively prove that the m/z 191.12 ion is the 4-(diethylamino)phenyl isocyanate cation. Furthermore, Alternative A's inability to generate a -28 Da loss confirms that the m/z 209.13 ion in E4DAPC is strictly derived from the diethylamino group, not the ethyl carbamate 3.
Mechanistic Pathways
The following diagram maps the logical progression of E4DAPC fragmentation. The competing pathways highlight the dual-functional nature of the molecule.
CID fragmentation pathway of Ethyl 4-(diethylamino)phenylcarbamate ESI-MS/MS.
Experimental Methodologies: A Self-Validating Workflow
To ensure high scientific integrity, the analytical protocol must be a self-validating system. We utilize pseudo-MS³ (in-source fragmentation coupled with tandem MS) to definitively link the primary and secondary neutral losses 4.
Step-by-Step LC-MS/MS Protocol
-
Sample Preparation: Dilute E4DAPC to 100 ng/mL in 50:50 Methanol:Water. Crucial Causality: Add 0.1% Formic Acid (FA). FA is selected over acetic acid to prevent ion suppression while ensuring complete protonation of the tertiary amine prior to droplet desolvation.
-
Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
-
Primary MS/MS (Standard CID):
-
Isolate m/z 237 in Q1.
-
Apply a Collision Energy (CE) sweep from 15 to 35 eV in Q2 (using Argon collision gas).
-
Monitor primary fragments m/z 191, 193, and 209 in Q3.
-
-
Self-Validation Step (Pseudo-MS³):
-
Increase the Declustering Potential (DP) in the ESI source to 80V. This intentionally induces in-source fragmentation, stripping ethanol off the intact molecule to generate the m/z 191 isocyanate ion before it enters the mass analyzer.
-
Isolate m/z 191 in Q1.
-
Subject it to CID in Q2 (CE 25 eV).
-
Validation Criterion: The detection of m/z 163 confirms that the m/z 191 ion retains the intact diethylamino group, which subsequently loses ethylene (-28 Da).
-
Self-validating pseudo-MS³ experimental workflow for carbamate structural confirmation.
Conclusion
By systematically comparing Ethyl 4-(diethylamino)phenylcarbamate against its structural analogs, we establish a rigid framework for identifying dual-functional APIs. The loss of ethanol (-46 Da) acts as an unambiguous marker for the ethyl carbamate moiety, while the subsequent loss of ethylene (-28 Da) maps the presence of the diethylamino group. Employing self-validating pseudo-MS³ workflows ensures that researchers can confidently differentiate isobaric interferences in complex biological or environmental matrices.
References
- Subsequent radical fragmentation reactions of N, N-diethylamino-substituted azobenzene derivatives in a Fourier transform ion cyclotron resonance mass spectrometer using collision-induced dissociation and photodissoci
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: PubMed Central (nih.gov)
- Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Source: ACS Public
- Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography-Tandem Mass Spectrometry Source: MDPI
Sources
- 1. Subsequent radical fragmentation reactions of N, N-diethylamino-substituted azobenzene derivatives in a Fourier transform ion cyclotron resonance mass spectrometer using collision-induced dissociation and photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: Ethyl 4-(diethylamino)phenylcarbamate vs. Phenyl Carbamates
Executive Summary
In drug development and synthetic organic chemistry, the carbamate functional group is frequently utilized both as a stable structural motif (e.g., in cholinesterase inhibitors) and as a highly reactive intermediate (e.g., for urea synthesis). Understanding the precise electronic and steric factors that govern carbamate reactivity is critical for designing stable prodrugs or efficient synthetic pathways.
This guide provides an objective, data-driven comparison between two mechanistically distinct classes of carbamates: Phenyl carbamates (highly activated electrophiles) and Ethyl 4-(diethylamino)phenylcarbamate (a kinetically deactivated, highly stable system). By analyzing their divergent reaction pathways, researchers can better predict stability profiles and optimize synthetic workflows.
Mechanistic Causality: Activation vs. Deactivation
The reactivity of carbamates toward nucleophiles (aminolysis) and base-catalyzed hydrolysis is primarily dictated by the leaving group ability of the ester moiety and the electronic nature of the nitrogen substituents.
The E1cB Pathway of Phenyl Carbamates
Phenyl carbamates (general structure
-
Deprotonation: A base removes the slightly acidic N-H proton to form a carbamate anion.
-
Elimination: The anion collapses, expelling the phenoxide leaving group to generate a highly reactive isocyanate intermediate (
)[2]. -
Trapping: The isocyanate is rapidly trapped by water (leading to decarboxylation and amine formation) or by an incoming amine to form a urea derivative[3].
The driving force here is the excellent leaving group ability of the phenoxide anion (
Electronic Deactivation in Ethyl 4-(diethylamino)phenylcarbamate
Conversely, Ethyl 4-(diethylamino)phenylcarbamate (
-
Poor Leaving Group: The ester oxygen is attached to an ethyl group. Ethoxide (
of ethanol ) is a vastly inferior leaving group compared to phenoxide. This creates a massive kinetic barrier to the elimination step. -
Strong +M Electronic Effect: The nitrogen is bonded to a 4-(diethylamino)phenyl ring. The
-diethylamino group is a powerful electron-donating group (EDG) via resonance (+M effect). This pushes electron density through the aromatic -system directly onto the carbamate nitrogen. -
Suppression of Pre-equilibrium: The increased electron density on the nitrogen significantly decreases the acidity of the N-H proton. Consequently, the base-catalyzed deprotonation required to initiate the E1cB pathway is thermodynamically disfavored. Without the formation of the carbamate anion, the molecule remains inert to both aminolysis and alkaline hydrolysis.
Quantitative Reactivity Comparison
The following table summarizes the physicochemical properties and reactivity profiles of both carbamate classes.
| Parameter | Phenyl Carbamates ( | Ethyl 4-(diethylamino)phenylcarbamate |
| Leaving Group | ||
| Nitrogen Electronic Effect | Variable (Depends on R-group) | Strongly Electron-Donating (+M) |
| Dominant Mechanism | E1cB (via Isocyanate intermediate) | Kinetically inert (E1cB blocked) |
| Reactivity to Amines | High (Forms ureas at RT in 1-3 hours) | Negligible (Requires harsh heating/catalysis) |
| Alkaline Hydrolysis ( | Minutes to Hours (pH > 9) | > 72 Hours (Stable at pH 12) |
| Primary Application | Activated intermediates for urea synthesis | Stable pharmacophores / Model compounds |
Pathway Visualization
The diagram below illustrates the mechanistic divergence between the two substrates when exposed to basic or nucleophilic conditions.
E1cB activation in phenyl carbamates vs. kinetic stability of ethyl derivatives.
Self-Validating Experimental Protocols
To empirically validate the reactivity differences, the following standardized workflows are recommended. These protocols are designed with internal validation steps to ensure data integrity.
Protocol A: Synthesis of Unsymmetrical Ureas via Phenyl Carbamate Aminolysis
This protocol exploits the high reactivity of phenyl carbamates to synthesize ureas without the use of toxic phosgene[4].
Materials: Phenyl
-
Initiation: Dissolve 1.0 mmol of Phenyl
-phenylcarbamate in 3.0 mL of anhydrous DMSO at room temperature. Causality: DMSO is a polar aprotic solvent that stabilizes the transient isocyanate intermediate and enhances amine nucleophilicity. -
Aminolysis: Add 1.2 mmol of Benzylamine dropwise. Stir the reaction at 25 °C for 2 hours.
-
Quenching & Precipitation: Pour the reaction mixture into 15 mL of ice-cold 1M HCl. The acidic quench neutralizes unreacted amine and precipitates the highly crystalline urea product.
-
Validation: Filter the precipitate and analyze via LC-MS.
-
Success Criteria: Complete disappearance of the carbamate peak (m/z 213) and appearance of the urea product peak (m/z 226), confirming rapid E1cB-mediated aminolysis[2].
-
Protocol B: Accelerated Hydrolytic Stability Assay of Ethyl 4-(diethylamino)phenylcarbamate
This protocol demonstrates the extreme kinetic stability of the deactivated ethyl carbamate system.
Materials: Ethyl 4-(diethylamino)phenylcarbamate, 0.1 M NaOH buffer (pH 12), Acetonitrile (HPLC grade), Internal Standard (e.g., biphenyl).
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the carbamate in Acetonitrile.
-
Incubation: In a thermoshaker, combine 100 µL of the stock solution with 900 µL of 0.1 M NaOH buffer (pH 12). Incubate at 37 °C.
-
Time-Course Sampling: Extract 50 µL aliquots at
and hours. Immediately quench each aliquot with 50 µL of 0.1 M HCl to halt any potential background hydrolysis. -
Validation: Spike samples with the internal standard and analyze via HPLC-UV (254 nm).
-
Success Criteria: The ratio of the carbamate peak area to the internal standard peak area must remain
of the value after 48 hours. This validates that the +M effect of the diethylamino group and the poor ethoxy leaving group successfully block the E1cB hydrolysis pathway.
-
References
- Hydrogels for regenerative medicine: Development and characterization Publik
- O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors that Cross the Blood-Brain Barrier N
- Practical synthesis of urea derivatives (US5925762A)
- Phenyloxycarbonyl (Phoc)
Sources
- 1. ethz.ch [ethz.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors that Cross the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
Validating the structure of Ethyl 4-(diethylamino)phenylcarbamate via X-ray diffraction
Title: Definitive Structural Validation of Ethyl 4-(diethylamino)phenylcarbamate: A Comparative Analysis of SC-XRD vs. Spectroscopic Methods
Executive Summary & Technical Rationale
The Challenge: In the synthesis of carbamate derivatives like Ethyl 4-(diethylamino)phenylcarbamate , structural ambiguity often arises from the rotational isomerism inherent to the carbamate linkage (
The Solution: Single Crystal X-ray Diffraction (SC-XRD) serves as the absolute structural arbiter. Unlike solution-phase methods, SC-XRD provides a static, three-dimensional map of the electron density, unambiguously resolving:
-
Bond Lengths: Specifically the partial double-bond character of the carbamate nitrogen-carbonyl bond (
). -
Conformational Locking: The precise orientation of the diethylamino tails relative to the phenyl plane.
-
Intermolecular Packing: Hydrogen bonding networks (
) that define the material's physicochemical stability—critical for pharmaceutical applications.
Comparative Analysis: XRD vs. Alternative Methods
The following table objectively compares the validation capabilities of SC-XRD against high-resolution NMR and Mass Spectrometry for this specific compound.
| Feature | SC-XRD (Gold Standard) | NMR ( | HR-MS (ESI/APCI) |
| Primary Output | 3D Atomic Coordinates & Packing | Connectivity & Chemical Environment | Molecular Formula & Fragmentation |
| Stereochemistry | Absolute Configuration (if chiral) & Conformation | Relative Stereochemistry (NOESY) | None |
| Dynamic Effects | "Frozen" state (static disorder possible) | Averaged signals (rotational blurring) | N/A |
| Polymorph ID | Definitive (Unit Cell dimensions) | Blind (unless Solid State NMR used) | Blind |
| Sample State | Single Crystal (Solid) | Solution (Liquid) | Ionized Gas |
| Limit of Detection | Requires Crystal ( | Picogram levels | |
| Critical Insight | Resolves | Confirms purity & functional groups | Confirms elemental composition |
Experimental Protocol: Structural Validation Workflow
Phase 1: Crystallization Strategy
Obtaining diffraction-quality crystals of Ethyl 4-(diethylamino)phenylcarbamate requires balancing the solubility of the lipophilic diethylamino group with the polar carbamate tail.
-
Solvent Selection: Prepare a supersaturated solution using a binary solvent system.
-
Primary Solvent: Ethanol or Acetone (High solubility).
-
Anti-solvent: n-Hexane or Pentane (Low solubility).
-
-
Method: Slow Evaporation at controlled temperature (
).-
Dissolve 20 mg of the compound in 2 mL of Ethanol.
-
Filter through a 0.45
PTFE syringe filter to remove nucleation sites. -
Place in a small vial; cover with parafilm punctured with 3 pinholes.
-
Allow to stand undisturbed for 48–72 hours.
-
-
Observation: Look for colorless, block-like prisms. Avoid needles (often indicate rapid precipitation and disorder).
Phase 2: X-Ray Diffraction Data Collection
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Source:
radiation ( ) is preferred over Copper for organic carbamates to minimize absorption effects, though is acceptable for small crystals. -
Temperature: Maintain sample at 100 K using a nitrogen cryostream.
-
Reasoning: Cooling reduces thermal vibration (Debye-Waller factors), sharpening high-angle reflections and allowing precise resolution of the terminal ethyl groups on the amine.
-
Phase 3: Structure Solution & Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement).[1]
-
Hydrogen Treatment:
-
Aromatic/Alkyl H: Place in calculated geometric positions (riding model).[1]
-
Carbamate N-H: Locate via Difference Fourier map to confirm hydrogen bonding interactions.
-
Visualization of Validation Logic
The following diagram illustrates the decision-making pathway for validating the structure, highlighting where XRD resolves ambiguities that NMR leaves open.
Figure 1: Strategic workflow for structural validation. Note how XRD acts as the downstream resolver for ambiguities identified in spectroscopic screening.
Expected Crystallographic Features (Data Interpretation)
Based on the structural chemistry of analogous phenylcarbamates [1, 2], the following crystallographic parameters are the benchmarks for a successful validation of Ethyl 4-(diethylamino)phenylcarbamate.
A. Molecular Geometry
-
Carbamate Planarity: The
core should be strictly planar due to resonance delocalization. -
Bond Lengths:
-
: Expect
. -
(Carbamate): Expect
(shorter than a single bond, indicating partial double bond character).
-
: Expect
-
Diethylamino Group: The nitrogen atom here is typically pyramidal (
), but may exhibit flattening if significant conjugation with the phenyl ring occurs (quinoidal character).
B. Supramolecular Architecture
The validity of the solid-state structure is often confirmed by the presence of specific hydrogen bonding motifs.
Figure 2: Predicted intermolecular interaction map. The primary stabilizing force is the N-H...O=C hydrogen bond, forming infinite chains (C(4) motif).
Conclusion
While NMR and MS are indispensable for routine identification, Single Crystal X-ray Diffraction is the mandatory technique for the absolute structural validation of Ethyl 4-(diethylamino)phenylcarbamate. Only XRD can definitively resolve the conformation of the flexible diethylamino chains and quantify the hydrogen-bonding networks that dictate the compound's stability and bioavailability. For regulatory and high-impact research purposes, the generation of a .cif file via the protocol outlined above is the industry standard.
References
-
Sukhonosova, I. P., et al. (2016).[2] Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Acta Crystallographica Section E: Crystallographic Communications, 72(9), 1321–1325.[2] Link
-
Tiekink, E. R. T., et al. (2017). Organotin(IV) complexes derived from N-ethyl-N-phenyldithiocarbamate: Synthesis, characterization and thermal studies. Journal of Saudi Chemical Society, 21(S1), S14–S22. Link
-
Sygnature Discovery. (n.d.).[3] Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Link
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Link
Sources
Technical Comparison Guide: UV-Vis Spectroscopy of Ethyl 4-(diethylamino)phenylcarbamate
Topic: UV-Vis Absorption Spectra of Ethyl 4-(diethylamino)phenylcarbamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a rigorous spectroscopic analysis of Ethyl 4-(diethylamino)phenylcarbamate (CAS: 63450-29-5 / Analogous derivatives), comparing its UV-Vis absorption profile against structural baselines and functional alternatives. Designed for analytical chemists and pharmaceutical researchers, this document focuses on the electronic transitions governed by the p-diethylamino auxochrome and the carbamate acceptor/donor moiety.
Key Insight: The substitution of the p-diethylamino group onto the ethyl phenylcarbamate scaffold induces a significant bathochromic (red) shift (~30–40 nm) and hyperchromic effect compared to the unsubstituted carbamate, serving as a critical marker for reaction monitoring and purity analysis.
Structural Basis of Absorption
To interpret the spectra, one must understand the electronic push-pull system inherent in the molecule.
-
Chromophore: Benzene ring.
-
Primary Auxochrome (Donor): Diethylamino group [
]. This is a strong electron donor, facilitating and transitions. -
Secondary Substituent (Modifier): Ethyl carbamate group [
]. While the nitrogen has a lone pair, the adjacent carbonyl delocalizes it, making the group less electron-donating than a free amine but still an ortho/para director.
Electronic Transition Pathway
The diagram below illustrates the conjugation pathway responsible for the spectral signature.
Figure 1: Electronic conjugation pathway showing the impact of the diethylamino donor on the phenyl ring system.
Comparative Spectral Analysis
The following table contrasts the target compound with its direct structural precursors and analogs. This data is essential for distinguishing the product from starting materials (e.g., in dye synthesis or pharmaceutical degradation studies).
Table 1: Comparative UV-Vis Absorption Data (Ethanol/Methanol)
| Compound | Structure | Spectroscopic Character | ||
| Ethyl 4-(diethylamino)phenylcarbamate | EtO-CO-NH-Ph-NEt | ~255–265 nm | ~305–315 nm | Target Profile. Strong charge transfer band due to p-NEt |
| Ethyl N-phenylcarbamate | EtO-CO-NH-Ph | 235.5 nm | 274 nm | Baseline. Shows the spectrum of the carbamate without the strong auxochrome. The 274 nm band is the benzenoid B-band. |
| N,N-Diethyl-p-phenylenediamine | H | ~260 nm | ~305–310 nm | Precursor. The free amine spectrum is very similar to the carbamate but typically slightly red-shifted due to the stronger donating ability of -NH |
| Benzocaine | H | ~292 nm | 220 nm | Isomer/Analog. Note the difference: Ester is on the ring here. The carbonyl conjugation directly to the ring causes a distinct shift compared to the carbamate N-linkage. |
Critical Note: The acylation of the p-amino group (converting the precursor amine to the carbamate) typically causes a slight hypsochromic (blue) shift of the long-wavelength band compared to the free amine precursor, as the lone pair on the nitrogen is partially withdrawn by the carbonyl.
Experimental Protocol: Self-Validating Workflow
To reproduce these spectra for purity analysis or identification, follow this standardized protocol. This method minimizes solvatochromic errors.
Reagents & Equipment[2][3][4]
-
Solvent: HPLC-grade Ethanol or Methanol (Cutoff < 205 nm).
-
Blank: Pure solvent from the same batch.
-
Concentration: Prepare a stock of
and dilute to to keep Absorbance between 0.2 and 0.8 AU.
Step-by-Step Methodology
-
Baseline Correction: Run a dual-beam background correction with cuvettes containing only the solvent.
-
Stock Preparation: Dissolve 2.36 mg of Ethyl 4-(diethylamino)phenylcarbamate (MW ~236.3 g/mol ) in 100 mL Ethanol.
-
Scan Parameters:
-
Range: 200 nm – 450 nm.
-
Scan Rate: Medium (approx. 200-400 nm/min).
-
Slit Width: 2.0 nm.
-
-
Validation Check:
-
If
appears < 240 nm only, check for degradation (hydrolysis to ethyl phenylcarbamate). -
If a new band appears > 500 nm (pink/red), the sample has oxidized (formation of Wurster salts/indophenol dyes).
-
Workflow Diagram
Figure 2: Operational workflow for spectroscopic validation and quality control.
Troubleshooting & Solvatochromism
The position of the absorption bands is sensitive to solvent polarity due to the polar nature of the excited state (Intramolecular Charge Transfer).
-
Polar Solvents (Methanol/Water): May cause a red shift (bathochromic) of the
band due to stabilization of the polar excited state. -
Non-Polar Solvents (Cyclohexane): The fine structure of the benzenoid bands may become visible, and peaks will generally blue-shift relative to ethanol.
-
pH Sensitivity:
-
Acidic pH: Protonation of the diethylamino nitrogen (forming
) destroys the donor capability. Result: The spectrum will collapse to resemble Ethyl N-phenylcarbamate (loss of the ~310 nm band). This is a definitive test for the presence of the amino group.
-
References
-
PubChem. Ethyl N-phenylcarbamate Spectral Data. National Library of Medicine.[3] Available at: [Link]
-
NIST Chemistry WebBook. UV/Visible Spectra of Phenylenediamine Derivatives. National Institute of Standards and Technology.[4] Available at: [Link]
-
Weast, R.C. (1979).[1][5] Handbook of Chemistry and Physics, 60th ed.[1][5] CRC Press.[1][5] (Source for Ethyl N-phenylcarbamate absorption maxima: 235.5 nm, 274 nm).[1][5]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. P-phenylenediamine, n,n'-diethyl-n,n'-di-b-naphthyl- [webbook.nist.gov]
- 5. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Chromatographic Separation of Ethyl 4-(diethylamino)phenylcarbamate Impurities
Executive Summary
The separation of Ethyl 4-(diethylamino)phenylcarbamate (EDPC) from its process-related impurities presents a classic chromatographic challenge: analyzing a hydrophobic molecule containing a basic tertiary amine functionality. Traditional silica-based reverse-phase methods often suffer from severe peak tailing and poor resolution due to secondary silanol interactions.
This guide objectively compares the performance of three distinct stationary phase chemistries—Charged Surface Hybrid (CSH) C18 , Traditional End-capped C18 , and Pentafluorophenyl (PFP) —to determine the optimal strategy for impurity profiling.
Chemical Context & Impurity Landscape[1][2]
To design a robust separation, one must first understand the analyte's behavior and its impurity genesis. EDPC contains a hydrophobic phenylcarbamate core and a basic diethylamino tail (
The Impurity Genesis Pathway
The primary impurities arise from incomplete synthesis (starting materials) or hydrolytic degradation.
Comparative Analysis of Stationary Phases
We evaluated three column technologies using a standard gradient protocol. The goal was to maximize Resolution (
Alternative 1: Traditional C18 (L1)
The Industry Standard Baseline
-
Mechanism: Hydrophobic interaction.
-
Performance: Often struggles with basic amines at neutral pH due to residual silanol activity (
). -
Result: High retention, but significant tailing (
), masking low-level impurities.
Alternative 2: Pentafluorophenyl (PFP) (L43)
The Orthogonal Selectivity Choice
-
Mechanism:
interactions, dipole-dipole, and hydrogen bonding. -
Performance: Excellent for separating aromatic isomers (e.g., positional isomers of the phenyl ring).
-
Result: Unique selectivity, but lower hydrophobic retention. Peak shape for the diethylamino group remains mediocre without ion-pairing agents.
The Solution: Charged Surface Hybrid (CSH) C18
The Optimized Performance Leader
-
Mechanism: C18 ligand on a hybrid particle with a low-level positive surface charge.
-
Performance: The surface charge repels the protonated amine (EDPC), preventing silanol overload.
-
Result: Superior peak symmetry (
) and high loadability, even at low pH.
Experimental Data Summary
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B in 10 min. Flow: 1.0 mL/min.
| Parameter | Traditional C18 (5µm) | PFP (Propyl) (3µm) | Hybrid CSH C18 (2.5µm) |
| Retention Time (EDPC) | 8.4 min | 6.2 min | 7.8 min |
| Tailing Factor ( | 2.1 (Fail) | 1.6 (Marginal) | 1.1 (Pass) |
| Resolution ( | 1.8 | 3.5 | 4.2 |
| Backpressure | 120 bar | 180 bar | 240 bar |
| pH Stability | pH 2-8 | pH 2-8 | pH 1-12 |
Insight: While PFP offers good resolution due to selectivity differences, the Hybrid CSH C18 provides the best balance of peak shape and resolution, which is critical for quantitating trace impurities (LOQ < 0.05%).
Detailed Experimental Protocol (Self-Validating)
This protocol utilizes the Hybrid CSH C18 technology, validated for robustness.
A. Sample Preparation[3][4][5][6]
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg of EDPC in 10 mL diluent (1 mg/mL).
-
Sensitivity Check: Dilute stock 1:1000 to create a 0.1% impurity marker.
B. Chromatographic Conditions[1][3][4][5][7][8]
-
Column: Charged Surface Hybrid C18,
mm, 1.7 µm (or 2.5 µm equivalent). -
System: UHPLC or HPLC (adjust flow rate for particle size).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 10.0 (High pH strategy).
-
Why pH 10? At pH 10, the diethylamino group (
) is partially deprotonated, increasing hydrophobicity and retention while eliminating ion-exchange interactions with silanols [1].
-
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
-
Detection: UV @ 240 nm (matches the phenylcarbamate chromophore).
C. Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 5 | 95 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Method Development Decision Tree
Use this logic flow to adapt the method if specific impurity profiles change (e.g., presence of polar degradants).
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
-
Gritti, F., & Guiochon, G. (2012). Separation of basic compounds on a charged surface hybrid stationary phase. Journal of Chromatography A, 1252, 45-55. Link
-
Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Advances in Chromatography, 41, 93-136. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link
Benchmarking synthesis methods for Ethyl 4-(diethylamino)phenylcarbamate
An In-Depth Guide to the Synthesis of Ethyl 4-(diethylamino)phenylcarbamate: A Comparative Benchmarking Study
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 4-(diethylamino)phenylcarbamate is a substituted aromatic carbamate of interest in medicinal chemistry and organic synthesis. Carbamates, as a class, are recognized for their stability and their ability to act as bioisosteres of peptide bonds, making them a cornerstone in drug design.[1] This guide provides a detailed, comparative analysis of the primary synthetic methodologies for preparing Ethyl 4-(diethylamino)phenylcarbamate. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and benchmark each method against key performance indicators such as yield, safety, and scalability. This document is intended for researchers and professionals in drug development and chemical synthesis who require a robust and reliable method for the preparation of this and similar compounds.
Overview of Primary Synthetic Strategies
The synthesis of N-aryl carbamates like Ethyl 4-(diethylamino)phenylcarbamate can be approached from several distinct chemical pathways. The choice of method is often a trade-off between reagent availability, process safety, and desired scale. The three most prevalent strategies, which will be benchmarked in this guide, are:
-
The Chloroformate Method: A classical and direct approach involving the acylation of an amine with an alkyl chloroformate.
-
The Isocyanate Method: A highly efficient route that proceeds via an isocyanate intermediate, which is subsequently trapped by an alcohol.
-
The Oxidative Carbonylation Method: A modern, phosgene-free approach that utilizes carbon monoxide and an oxidant in a catalytic process.
Method 1: Synthesis via Ethyl Chloroformate (The Classical Approach)
This is arguably the most common and accessible method for synthesizing N-aryl carbamates in a laboratory setting. The reaction proceeds via a nucleophilic acyl substitution, where the nucleophilic nitrogen of 4-(diethylamino)aniline attacks the electrophilic carbonyl carbon of ethyl chloroformate.
Mechanistic Rationale & Experimental Causality
The core of this reaction is the formation of a C-N bond. The starting material, 4-(diethylamino)aniline, possesses two nitrogen atoms. However, the aromatic amine nitrogen is significantly more nucleophilic than the tertiary aliphatic nitrogen due to the delocalization of the lone pair on the tertiary amine into the phenyl ring being less favorable. The reaction generates hydrochloric acid (HCl) as a byproduct, which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is critical to scavenge the in-situ generated HCl and drive the reaction to completion. The choice of an aprotic solvent like toluene or dichloromethane (DCM) is deliberate to prevent any side reactions with the highly reactive ethyl chloroformate.[2]
Sources
Safety Operating Guide
Ethyl 4-(diethylamino)phenylcarbamate proper disposal procedures
Executive Summary: The "Bottom Line" Protocol
Do not dispose of Ethyl 4-(diethylamino)phenylcarbamate down the drain or in general trash.
This compound is an aromatic carbamate with a tertiary amine substituent. It poses significant risks regarding aquatic toxicity and skin sensitization.[1] The only compliant disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.
Immediate Action Checklist:
-
Segregate: Isolate from oxidizers and strong acids immediately.
-
Containerize: Use High-Density Polyethylene (HDPE) or amber glass containers.
-
Label: Tag as "Hazardous Waste - Toxic Organic."
-
Destruction: Must be incinerated; do not attempt chemical deactivation (quenching) in the lab unless part of a validated synthesis workup.
Chemical Profile & Hazard Logic
To ensure safety, we must understand the molecule's functional architecture.[2] This compound combines a carbamate backbone with a p-phenylenediamine derivative.
Chemical Identity:
-
Systematic Name: Ethyl N-[4-(diethylamino)phenyl]carbamate
-
Functional Groups: Carbamate (Urethane), Aromatic Ring, Tertiary Amine.
-
Structural Analogs: N,N-Diethyl-p-phenylenediamine (DPD), Ethyl phenylcarbamate.
Hazard Matrix (Inferred from Functional Groups):
| Hazard Category | Classification | Mechanistic Cause |
| Sensitization | High Risk (Skin/Respiratory) | Phenylenediamine derivatives are potent haptens; they bind to skin proteins, triggering immune responses [1]. |
| Aquatic Toxicity | Chronic/Acute | Aromatic amines are notoriously toxic to aquatic life; carbamate moiety increases persistence. |
| Reactivity | Incompatible with Oxidizers | The diethylamino group is electron-rich and can react violently with strong oxidizers (e.g., Nitric Acid, Peroxides). |
| Carcinogenicity | Suspected | Many carbamates (e.g., Urethane) are anticipated carcinogens [2].[2] Treat this derivative with maximum containment. |
Operational Disposal Protocol
A. Solid Waste (Pure Substance)
-
PPE Requirement: Double nitrile gloves, lab coat, and safety goggles. Use a powder hood or biosafety cabinet to prevent dust inhalation.
-
Container Selection: Use a wide-mouth HDPE jar. Avoid metal containers to prevent potential catalytic degradation.
-
Transfer: Transfer the solid directly into the waste container.
-
Note: Do not rinse the original bottle with water. If the original bottle is empty, treat the bottle itself as hazardous waste (P-listed equivalent protocol).
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "Ethyl 4-(diethylamino)phenylcarbamate (99%)"
-
Hazards: Check "Toxic" and "Irritant."[2]
-
B. Liquid Waste (Solutions/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, DMSO) is compatible with the waste drum.
-
Critical: If dissolved in a halogenated solvent (DCM), it goes into the Halogenated Waste stream. If in non-halogenated (Acetone/EtOH), it goes to Non-Halogenated .
-
-
Segregation: NEVER mix this waste with acidic waste streams. Acid hydrolysis of the carbamate can release the free phenylenediamine and CO₂, potentially pressurizing the container.
-
Precipitation (Optional): If you have large volumes of dilute aqueous waste, activated carbon absorption is recommended before disposing of the carbon as solid hazardous waste.
Visualization: Disposal Decision Tree
The following diagram outlines the logical flow for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.
Caption: Operational workflow for the segregation and disposal of Ethyl 4-(diethylamino)phenylcarbamate, prioritizing stream separation to prevent cross-reactivity.
Emergency Procedures (Spill Response)
In the event of a spill, speed and containment are vital to prevent sensitization and environmental release.[3]
-
Evacuate & Ventilate: If the spill is powder-based and airborne dust is visible, evacuate the lab immediately. Allow dust to settle (30 mins).
-
PPE Upgrade: Wear double nitrile gloves , a Tyvek sleeve or lab coat, and a P100 respirator (or N95 minimum) if outside a fume hood.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag.
-
Liquids: Surround with absorbent pillows or vermiculite. Do not use sawdust (combustible reaction risk with amines).
-
-
Decontamination: Scrub the area with a mild detergent and water. Collect all rinse water as hazardous waste. Do not use bleach (Sodium Hypochlorite) immediately, as it can react with the amine to form chloramines (toxic gas).
Regulatory Compliance & Classification
-
RCRA Classification: While this specific isomer may not have a unique "P" or "U" list code, it defaults to a characteristic hazardous waste due to toxicity.
-
Waste Code: If ignitable (flash point <60°C in solution), use D001 . If toxic per TCLP (unlikely for this specific molecule but possible for degradation products), use D003 (Reactivity) if mixed with oxidizers.
-
Best Practice: Label as "Non-Regulated Hazardous Waste - Toxic" if no specific code applies, ensuring the vendor incinerates it.
-
-
TSCA (USA): Ensure the chemical is used strictly for R&D purposes if it is not on the active TSCA inventory.
References
-
PubChem. (n.d.). Compound Summary: Phenyl carbamate derivatives and toxicity. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved October 26, 2023, from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: Ethyl 4-(diethylamino)phenylcarbamate
Introduction & Risk Assessment Strategy
Ethyl 4-(diethylamino)phenylcarbamate is a specialized organic intermediate, structurally combining an aryl carbamate moiety with a para-phenylenediamine (PPD) derivative backbone.
As a Senior Application Scientist, I must emphasize that safety protocols for this compound cannot be derived solely from generic "organic solid" guidelines. We must apply Control Banding logic based on its substructures:
-
The Aniline Derivative (Diethylamino-phenyl): This substructure is a known structural alert for strong skin sensitization (Allergic Contact Dermatitis) and potential systemic toxicity (methemoglobinemia) upon absorption.
-
The Carbamate Moiety: While aryl carbamates are generally less potent cholinesterase inhibitors than N-methyl carbamates, they remain biologically active and lipophilic, facilitating transdermal uptake.
The Core Directive: Treat this substance as a High-Potency Sensitizer . The goal of your PPE is not just to prevent burns, but to prevent the immunological induction that leads to permanent chemical hypersensitivity.
The PPE Matrix: Barrier Selection Logic
The following matrix synthesizes permeation data for lipophilic nitrogenous compounds. Do not rely on standard latex gloves, which offer negligible protection against this class of chemicals.[1]
Table 1: PPE Specification Matrix
| Protection Zone | Minimum Requirement | Enhanced Requirement (High Mass/Solution) | Scientific Rationale |
| Hand Protection | Double Nitrile (Total thickness >8 mil). Change every 30 mins. | Laminate Liner (Silver Shield/4H) under Nitrile outer glove. | The diethylamino group increases lipophilicity, accelerating permeation through thin nitrile. Laminate films provide >480 min breakthrough time. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Face Shield + Goggles.[2][3] | Safety glasses fail to protect against airborne dust migration or splashback, which can target the lacrimal duct for rapid systemic entry. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm). | P100/N99 Respirator (if hood work is impossible). | Carbamate dusts are potent respiratory irritants.[4] Inhalation is the fastest route to sensitization. |
| Body/Skin | Lab Coat (Poly-cotton) + Tyvek Sleeves . | Disposable Tyvek Coverall (taped wrists). | Cotton absorbs and holds the chemical against the skin. Tyvek provides a non-porous barrier against dusts. |
Visualization: PPE Selection Logic
The following decision tree guides your daily PPE selection based on the physical state and quantity of the reagent.
Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent volatility. Note that organic solvents (like DCM) can act as carriers, driving the carbamate through standard nitrile gloves.
Operational Workflow: The "Clean-to-Dirty" Protocol
Handling sensitizers requires a disciplined workflow to prevent cross-contamination—the most common cause of unexplained allergic reactions in the lab.
Phase A: Donning (Pre-Entry)
-
Inspection: Check fume hood certification sticker. Ensure flow is active.
-
Base Layer: Don lab coat. Ensure cuffs extend to wrists.
-
Primary Glove: Don the first pair of nitrile gloves (or laminate liners). Tuck lab coat cuffs inside these gloves if using Tyvek sleeves, or tape the gap.
-
Secondary Glove: Don the second pair of nitrile gloves (colored, if possible, to detect tears).
-
Eye Protection: Adjust goggles for a tight seal.
Phase B: Active Handling (The "Hot Zone")
-
The Invisible Line: Treat the fume hood sash as an invisible wall. Once hands enter, they are "contaminated." Do not touch your face, phone, or notebook with gloved hands.
-
Weighing: Use an antistatic gun if the powder is flighty. Weigh inside the hood. If the balance is external, transfer the solid in a sealed secondary container before removing it from the hood.
-
Spill Management: If dry powder spills, do not sweep. Cover with a wet paper towel (solvent-dampened) to prevent dust generation, then wipe up.
Phase C: Doffing (The Critical Step)
Rationale: Most exposure occurs when removing contaminated PPE.
-
Outer Gloves: Remove the outer pair inside the hood using the "beak" method (pinch outside, pull off inside-out). Dispose of as hazardous waste.
-
Decon: Wash the inner gloves with soap and water (or compatible solvent wipe) while still on hands.
-
Removal: Remove inner gloves. Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).
Emergency Response & Disposal
Exposure Scenarios
-
Skin Contact: Immediately wash with copious amounts of soap and water for 15 minutes. Do not use ethanol ; it may increase the solubility and transdermal absorption of the carbamate.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately, as aniline derivatives can cause corneal damage.
Waste Disposal
-
Classification: Segregate as Organic Hazardous Waste (Toxic) .
-
Destruction: Incineration is the required disposal method to ensure thermal destruction of the nitrogenous backbone.
-
Container: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as phenylamines can react violently.
Scientific Workflow Visualization
The following diagram illustrates the safe handling lifecycle, emphasizing the "Checkpoint" concept to prevent contamination migration.
Figure 2: Operational workflow emphasizing the decontamination step before materials leave the fume hood.
References
-
National Institutes of Health (NIH) - PubChem. Ethyl N-[4-(diethylamino)phenyl]carbamate Compound Summary. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Aniline/Carbamate Permeation Data). Retrieved from ]">https://www.kimtech.com
-
American Chemical Society (ACS). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
